molecular formula C22H23FN2O3 B593691 Mmb-fubica CAS No. 1971007-90-5

Mmb-fubica

Cat. No.: B593691
CAS No.: 1971007-90-5
M. Wt: 382.4 g/mol
InChI Key: NYQOGZPXNJSYDW-FQEVSTJZSA-N

Description

MMB-FUBICA is an indole-based synthetic cannabinoid receptor agonist (SCRA) of significant interest in forensic and pharmacological research. It is established in scientific literature as a potent and efficacious agonist of the CB1 receptor, with binding affinity and functional activation profiles that are characteristic of this class of compounds . Preclinical studies demonstrate that this compound produces classic cannabinoid effects such as hypothermia and fully substitutes for Δ9-THC in drug discrimination assays, confirming its activity on the cannabinoid system . The primary research applications for this compound include investigating the structure-activity relationships of SCRAs, probing the signaling mechanisms of the CB1 receptor, and studying the in vitro and in vivo pharmacological effects of novel psychoactive substances . Furthermore, its metabolism is known to involve human carboxylesterases (hCES), making it a relevant compound for toxicokinetic studies aimed at understanding the metabolic fate and potential drug-drug interactions of synthetic cannabinoids . It is critical for researchers to note that this compound, along with other SCRAs, has been identified by authorities like the U.S. Drug Enforcement Administration (DEA) as posing an imminent hazard to public safety and has been placed in Schedule I, underscoring the importance of strict regulatory controls and its exclusive use in authorized, secure research settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQOGZPXNJSYDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to MMB-FUBICA: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the synthetic cannabinoid MMB-FUBICA (also known as AMB-FUBICA). It details its chemical structure, physicochemical properties, pharmacological profile, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a critical resource for professionals engaged in forensic science, toxicology, and cannabinoid research.

Core Chemical Identity and Physicochemical Properties

This compound is an indole-based synthetic cannabinoid structurally related to AB-FUBINACA.[1] Its core structure features an indole (B1671886) ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a methyl valinate moiety.[1]

Chemical and Physical Data

All quantitative data regarding the chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name methyl (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)valinate[1]
Synonyms AMB-FUBICA[1][2]
CAS Number 1971007-90-5[1][2][3]
Molecular Formula C₂₂H₂₃FN₂O₃[1][2][3]
Molecular Weight 382.4 g/mol [1][3]
Appearance Crystalline solid[1][2]
Melting Point 149.53 °C[4]
UV λmax 215, 289 nm[1][2]
Storage Temperature -20°C[2][5]
Stability ≥ 5 years (as crystalline solid)[2][5]
Solubility Data

The solubility of this compound in various common laboratory solvents is presented below.

SolventApproximate SolubilitySource(s)
DMF 15 mg/mL[1][2]
DMSO 2 mg/mL[1][2]
Ethanol 2 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL[2]

Pharmacological Profile

This compound is a potent full agonist of both human cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the periphery and on immune cells.[2] The (S)-enantiomer of the compound is known to be particularly potent.[2]

Cannabinoid Receptor Binding and Functional Activity

The following table summarizes the in vitro pharmacological data for this compound. A lower Ki value indicates higher binding affinity, and a lower EC₅₀ value indicates greater potency.

ParameterReceptorValueSource(s)
Binding Affinity (Ki) CB158 ± 19 nM[2]
CB2~117.5 nM (pKi = 6.93)[2]
Functional Potency (EC₅₀) CB115.6 ± 5.2 nM[2]
CB2~91.2 nM (pEC₅₀ = 7.04)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and pharmacological characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of an indole precursor followed by an amide coupling reaction.[6]

Step 1: N-Alkylation of Indole-3-Carboxylic Acid

  • Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).[7]

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.[6][7]

  • Reaction: Stir the mixture at room temperature for several hours (typically 12-18 hours), monitoring completion by Thin-Layer Chromatography (TLC).[6][7]

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.[6]

Step 2: Amide Coupling

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).[5][6] If using EDC, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also included.[6] Stir for 15-30 minutes at room temperature.[5]

  • Amine Addition: Add L-valine methyl ester hydrochloride (1.1 eq) to the activated mixture.[5][6]

  • Reaction: Stir the reaction at room temperature overnight until TLC or LC-MS analysis indicates completion.[5][6]

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue via silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.[5][7]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling start1 Indole-3-carboxylic acid + 4-fluorobenzyl bromide react1 Stir in DMF with K₂CO₃ (Room Temperature, 12-18h) start1->react1 workup1 Aqueous Workup & Extraction with Ethyl Acetate react1->workup1 intermediate 1-(4-fluorobenzyl)-1H-indole- 3-carboxylic acid workup1->intermediate start2 Intermediate + L-valine methyl ester HCl intermediate->start2 react2 Stir in DCM with Coupling Agents (e.g., EDC/HOBt or HATU) & Base (Room Temperature, Overnight) start2->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify Silica Gel Column Chromatography workup2->purify end_product This compound purify->end_product

Caption: Workflow for the two-step synthesis of this compound.
Analytical Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of this compound in biological matrices.[1][6] The primary target for analysis in urine is often the ester hydrolysis metabolite, which is more abundant.[8]

1. Sample Preparation (from Whole Blood)

  • Fortification: To a 0.5 mL whole blood sample, add 50 µL of a suitable deuterated internal standard.[1]

  • Extraction: Use a supported liquid extraction (SLE) cartridge. Load the sample onto the cartridge and allow it to absorb for 5-10 minutes.[1]

  • Elution: Elute the analytes with two aliquots of 2.5 mL of ethyl acetate.[1]

  • Dry-down and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][8]

2. LC-MS/MS Parameters (Illustrative)

  • LC System: UHPLC system.[1]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1][8]

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[1][8]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

G start Biological Sample (e.g., Whole Blood, Urine) prep Sample Preparation (Fortification with Internal Standard, Extraction via LLE or SPE) start->prep dry Evaporation to Dryness prep->dry recon Reconstitution in Mobile Phase dry->recon inject Injection into LC-MS/MS recon->inject lc Chromatographic Separation (C18 Reversed-Phase Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for the analysis of this compound by LC-MS/MS.
Radioligand Displacement Binding Assay

This in vitro assay determines the binding affinity (Ki) of this compound for cannabinoid receptors by measuring its ability to displace a known radioligand.[9]

  • Materials:

    • Membrane preparations from cells expressing hCB1 or hCB2 receptors.[9]

    • Radioligand (e.g., [³H]CP55,940).[3]

    • Test compound (this compound).[3]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).[9]

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.[9]

    • Allow the reaction to reach equilibrium.[9]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[9]

    • Wash filters with ice-cold assay buffer.[9]

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.[3][9]

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[2]

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[2][9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding, determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[2][9]

  • Materials:

    • Membrane preparations from cells expressing hCB1 or hCB2 receptors.[9]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]

    • GDP (Guanosine diphosphate).[9]

    • Test compound (this compound).

  • Procedure:

    • Incubate the cell membranes with GDP and increasing concentrations of this compound.[9]

    • Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[9]

    • Incubate to allow for [³⁵S]GTPγS binding.[9]

    • Terminate the assay by rapid filtration through glass fiber filters.[9]

  • Quantification and Analysis:

    • Quantify the amount of bound [³⁵S]GTPγS on the filters by scintillation counting.[9]

    • Generate concentration-response curves to calculate the EC₅₀ and Eₘₐₓ values relative to a standard full agonist.[2]

Mechanism of Action and Signaling Pathway

As a CB1 receptor agonist, this compound activates intracellular signaling cascades. CB1 receptors are canonically coupled to inhibitory G-proteins (Gαi/o).[2][10]

  • Receptor Binding and G-Protein Activation: this compound binds to the CB1 receptor, inducing a conformational change. This promotes the dissociation of GDP from the Gαi subunit and the binding of GTP.[9]

  • Dissociation of G-Protein Subunits: The Gαi-GTP complex dissociates from the Gβγ dimer.[11]

  • Downstream Effects:

    • The activated Gαi-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

    • The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which ultimately inhibits neurotransmitter release.

Caption: this compound-induced Gαi/o protein signaling at the CB1 receptor.

References

FUB-AMB: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FUB-AMB (also known as AMB-FUBINACA and MMB-FUBINACA) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns due to its high potency and severe adverse effects.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of FUB-AMB at cannabinoid receptors, focusing on its binding affinity, functional efficacy, and downstream signaling pathways. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction

FUB-AMB is a synthetic cannabinoid that acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][3] Originally developed by Pfizer in 2009, it was never intended for human consumption.[1][4] Structurally, it possesses an indazole core, a common feature among many synthetic cannabinoids.[2] Its high affinity and efficacy at the CB1 receptor, which is primarily expressed in the central nervous system, are responsible for its psychoactive effects.[5][6][7] The (S)-enantiomer of FUB-AMB is significantly more potent than the (R)-enantiomer.[8][9] The increased potency and efficacy of FUB-AMB compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, are thought to contribute to its greater toxicity.[3][5]

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of FUB-AMB with cannabinoid receptors has been characterized through various in vitro assays, including radioligand displacement assays to determine binding affinity (Ki) and functional assays to measure agonist-induced responses (EC50).

Cannabinoid Receptor Binding Affinity

FUB-AMB demonstrates high-affinity binding to both human CB1 and CB2 receptors.[3] Notably, it exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor.[1][3]

CompoundReceptorKi (nM)Reference
FUB-AMB hCB110.04[1][3]
hCB20.786[1][3]
Δ⁹-THC hCB1~35-80[10]
hCB2~3-40
CP55,940 hCB1~0.9[3]
hCB2~0.7[3]

Table 1: Comparative binding affinities (Ki) of FUB-AMB and other cannabinoids at human CB1 and CB2 receptors.

Functional Potency and Efficacy

FUB-AMB is a full and potent agonist at both CB1 and CB2 receptors.[3] Its potency has been evaluated in several functional assays that measure different points in the signal transduction cascade.

AssayReceptorParameterFUB-AMBCP55,940Δ⁹-THCReference
[³⁵S]GTPγS Binding hCB1EC50 (nM)0.540.18-[3][11]
hCB2EC50 (nM)0.130.14-[3][11]
cAMP Accumulation hCB1EC50 (nM)0.632.1-[3][11]
GIRK Activation hCB1EC50 (nM)2.042-[3][11]
hCB2EC50 (nM)184.2-[3][11]
β-arrestin 2 Recruitment hCB1EC50 (nM)0.69--[11]
hCB2EC50 (nM)0.59--[11]

Table 2: Functional potency (EC50) of FUB-AMB in various in vitro assays compared to reference cannabinoids.

Signaling Pathways

Upon binding to cannabinoid receptors, which are G protein-coupled receptors (GPCRs), FUB-AMB initiates a cascade of intracellular signaling events.

G Protein-Dependent Signaling

The primary signaling mechanism for CB1 and CB2 receptors is through the Gi/o family of G proteins.[12] Agonist binding, including that of FUB-AMB, promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A key consequence of this pathway is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][12] The Gβγ subunits can also directly modulate ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels.[3]

G_Protein_Signaling cluster_membrane Cell Membrane FUB_AMB FUB-AMB CB1R CB1 Receptor FUB_AMB->CB1R Binds G_protein Gi/o Protein (GDP-bound) CB1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates ATP ATP cAMP cAMP ATP->cAMP Converts K_ion K+ GIRK->K_ion Efflux

Canonical G protein-dependent signaling pathway of FUB-AMB at the CB1 receptor.
β-Arrestin-Mediated Signaling and Receptor Regulation

In addition to G protein-dependent pathways, FUB-AMB also potently recruits β-arrestins to the CB1 receptor.[6][12] β-arrestin recruitment leads to receptor desensitization and internalization, a process that can contribute to the development of tolerance.[10][12] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[11][12]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane FUB_AMB FUB-AMB CB1R CB1 Receptor FUB_AMB->CB1R Activates GRK GRK CB1R->GRK Recruits P_CB1R Phosphorylated CB1 Receptor GRK->CB1R Phosphorylates Beta_Arrestin β-Arrestin P_CB1R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates ERK_Pathway ERK Pathway Activation Beta_Arrestin->ERK_Pathway Initiates

β-Arrestin recruitment and downstream effects following FUB-AMB binding.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of FUB-AMB.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., HEK293 cells transfected with hCB1).

  • Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

  • Competition: Increasing concentrations of the unlabeled test compound (FUB-AMB) are added to compete for binding with the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with CB1/CB2 Receptors start->prep setup Incubate Membranes with Radioligand (e.g., [³H]CP55,940) and varying [FUB-AMB] prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[13][14][15]

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a multi-well plate, cell membranes are incubated in an assay buffer containing GDP.[16]

  • Agonist Stimulation: Increasing concentrations of the test agonist (FUB-AMB) are added.

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[14][16]

  • Incubation: The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[14]

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filter is quantified by scintillation counting.

  • Data Analysis: The data are plotted as specific binding versus agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.

GTPgS_Binding_Workflow start Start prep Prepare Cell Membranes with CB1/CB2 Receptors start->prep setup Incubate Membranes with GDP and varying [FUB-AMB] prep->setup initiate Initiate Reaction with [³⁵S]GTPγS setup->initiate incubate Incubate at 30°C initiate->incubate filter Terminate and Filter to Separate Bound [³⁵S]GTPγS incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate EC50 and Emax quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture and Seed Cells Expressing CB1/CB2 start->culture stimulate Stimulate Cells with Forskolin culture->stimulate treat Treat with varying [FUB-AMB] stimulate->treat lyse Lyse Cells treat->lyse detect Detect Intracellular cAMP (e.g., HTRF) lyse->detect analyze Calculate EC50 and Emaxfor cAMP Inhibition detect->analyze end End analyze->end

References

Pharmacological Profile of MMB-FUBICA (AMB-FUBINACA): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of MMB-FUBICA, also known as AMB-FUBINACA, a potent indole-based synthetic cannabinoid receptor agonist (SCRA). This compound has been identified in numerous forensic cases and is associated with significant adverse health effects.[1] A thorough understanding of its interaction with the endocannabinoid system is critical for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. This document details the compound's binding affinity, functional activity, metabolic pathways, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to provide a clear and accessible framework for technical audiences.

Introduction

This compound (Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3-methylbutanoate), also known as AMB-FUBINACA, is a synthetic cannabinoid that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Like other SCRAs, it functions as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These G protein-coupled receptors (GPCRs) are key components of the endocannabinoid system, with CB1 receptors predominantly expressed in the central nervous system and CB2 receptors found primarily in the periphery and on immune cells.[2]

This compound is recognized for its high potency, which is estimated to be approximately 85 times greater than that of Δ⁹-THC and 50 times greater than the frequently consumed synthetic cannabinoid JWH-018.[3][4] Its (S)-enantiomer is generally more potent than the (R)-enantiomer at both CB1 and CB2 receptors.[3] The compound's high affinity and efficacy as a full agonist at cannabinoid receptors are responsible for its intense psychotropic effects and the severity of its associated neurological and cardiovascular events.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinity and functional activity of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of this compound

CompoundReceptorBinding Affinity (Kᵢ, nM)Reference Ligand(s)Reference
MMB-FUBINACAhCB110.04[³H]SR141716A[3][5]
hCB158 ± 19-[2]
hCB20.79[³H]CP55,940[3]
hCB20.786-[5]
hCB2~117.5-[2]

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀) of MMB-FUBINACA

CompoundReceptorFunctional Activity (EC₅₀, nM)Assay TypeReference
MMB-FUBINACAhCB10.54[³⁵S]GTPγS[1][3]
hCB115.6 ± 5.2[³⁵S]GTPγS[1][2]
hCB10.63cAMP Inhibition[3]
hCB12.0GIRK Stimulation[3]
hCB20.13[³⁵S]GTPγS[1][3]
hCB20.1278-[5]
hCB2~91.2-[2]
hCB218GIRK Stimulation[3]

Note: A lower EC₅₀ value indicates greater potency in activating the receptor.

Table 3: Metabolic Profile of MMB-FUBINACA

ParameterDescriptionFindingReference
Primary Pathway The main biotransformation reaction.Ester Hydrolysis[1][6][7]
Primary Metabolite The product of the primary metabolic pathway.This compound carboxylic acid[7]
Primary Enzyme The enzyme primarily responsible for metabolism.Carboxylesterase 1 (CES1)[7][8]
Metabolic Rate The speed at which the compound is metabolized.Rapidly metabolized[7][8]
Metabolite Activity The pharmacological activity of the primary metabolite.Significantly less potent at the CB1 receptor than the parent compound.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacological profile of this compound.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human cannabinoid receptors CB1 and CB2.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing either human CB1 or CB2 receptors.[1][6]

  • Radioligand: A specific radiolabeled ligand, such as [³H]CP55,940 or [³H]SR141716A, is used to label the receptors.[6][9]

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL fatty acid-free bovine serum albumin (BSA), at pH 7.4.[6][9]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).[6]

    • Incubation is carried out at 30°C for 60-90 minutes.[6]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1][6]

    • Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[6]

  • Data Analysis:

    • The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.[2][6]

    • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding).[2][6]

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity (potency, EC₅₀, and efficacy, Eₘₐₓ) of this compound as a receptor agonist by measuring G-protein activation.[6]

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog) is used to measure G-protein activation.[6] GDP is included to ensure binding is agonist-dependent.[6]

  • Assay Buffer: A typical buffer includes 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, at pH 7.4.[6]

  • Procedure:

    • Cell membranes are pre-incubated with GDP.[6]

    • Varying concentrations of the test compound are added, followed by the addition of [³⁵S]GTPγS.[6]

    • The mixture is incubated at 30°C for 60 minutes.[6]

    • The reaction is terminated by rapid filtration through glass fiber filters.

  • Data Analysis:

    • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

    • EC₅₀ and Eₘₐₓ values are determined by applying nonlinear regression to the resulting concentration-response curves.[6]

cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a key downstream effect of activating the Gαi/o-coupled CB1 receptor.[6]

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are typically used.[6]

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound (this compound).[6]

    • Adenylyl cyclase is then stimulated using forskolin (B1673556) to increase intracellular cAMP levels.[6]

    • The incubation continues for a specified period (e.g., 30 minutes).[6]

    • The reaction is stopped, and the cells are lysed.

  • Data Analysis:

    • The concentration of cAMP in the cell lysates is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

    • The data are used to generate concentration-response curves, from which the EC₅₀ for cAMP inhibition is determined.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Incubation System: Human liver microsomes (HLM) are used as the source of metabolic enzymes.[8]

  • Reagents: The test compound (this compound) and an NADPH regenerating system (to support CYP450 enzyme activity, though carboxylesterases are the primary enzymes for this compound) are required.[7][8]

  • Procedure:

    • The reaction is initiated by adding the NADPH regenerating system to a pre-incubated mixture of HLM and this compound at 37°C.[8]

    • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

    • The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.[8]

  • Data Analysis:

    • Samples are centrifuged to remove precipitated proteins.[8]

    • The concentration of the remaining parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

    • The percentage of the parent compound remaining is plotted against time, and the metabolic half-life (t½) is calculated from the slope of the line.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Canonical CB1/CB2 Receptor Signaling Pathway mmb This compound receptor CB1 / CB2 Receptor (GPCR) mmb->receptor Binds & Activates g_protein Gαi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., GIRK) g_protein->ion_channel Modulates mapk MAP Kinase Pathway (e.g., pERK) g_protein->mapk Activates camp cAMP Levels ac->camp Decreases

Caption: Canonical Gαi/o-protein signaling pathway activated by this compound.

G cluster_workflow Experimental Workflow for Pharmacological Characterization culture 1. Cell Culture (HEK293/CHO expressing hCB1/hCB2) prep 2. Membrane Preparation culture->prep assay 3. Assay Performance prep->assay binding Radioligand Binding (Competition Assay) assay->binding functional Functional Assays ([³⁵S]GTPγS, cAMP) assay->functional analysis 4. Data Analysis binding->analysis functional->analysis ki Calculate Kᵢ (Binding Affinity) analysis->ki ec50 Calculate EC₅₀ / Eₘₐₓ (Potency / Efficacy) analysis->ec50

Caption: Workflow for characterizing the pharmacology of this compound.

G cluster_metabolism In Vitro Metabolic Stability Assay Workflow incubation 1. Incubation This compound with Human Liver Microsomes (HLM) at 37°C sampling 2. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching 3. Quench Reaction (Add cold Acetonitrile) sampling->quenching analysis 4. LC-MS/MS Analysis (Quantify remaining parent compound) quenching->analysis data 5. Data Calculation (Plot % remaining vs. time to determine t½) analysis->data

Caption: Workflow for in vitro metabolic stability assay of this compound.

G cluster_pathway Primary Metabolic Pathway of this compound parent This compound (Methyl Ester) metabolite This compound Carboxylic Acid (Less Active Metabolite) parent->metabolite Ester Hydrolysis enzyme Carboxylesterase 1 (CES1) in Liver enzyme->parent Catalyzes

Caption: Primary metabolic pathway of this compound via ester hydrolysis.

Conclusion

This compound is a highly potent and efficacious full agonist of both CB1 and CB2 cannabinoid receptors.[3][6] Its mechanism of action involves the canonical Gαi/o-coupled receptor pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream cellular effects.[2] The quantitative data confirm its sub-nanomolar to low nanomolar affinity and potency, which underlies its profound psychoactive effects.[3][5] Furthermore, this compound undergoes rapid hepatic metabolism, primarily through ester hydrolysis mediated by CES1, to a significantly less active carboxylic acid metabolite.[6][7] This comprehensive pharmacological profile is essential for the scientific and medical communities to understand the risks associated with its use and to guide forensic and clinical analysis.

References

The In Vitro Metabolism of AMB-FUBINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of AMB-FUBINACA (also known as FUB-AMB), a potent synthetic cannabinoid. Understanding its metabolic fate is critical for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document summarizes key metabolic pathways, enzymatic contributors, and detailed experimental protocols based on published research, presenting quantitative data in a clear, comparative format.

Core Concepts in AMB-FUBINACA Metabolism

AMB-FUBINACA undergoes rapid and extensive metabolism, primarily in the liver. The dominant metabolic transformation is the hydrolysis of its methyl ester group, a reaction that significantly reduces its pharmacological activity. While multiple biotransformations occur, this initial hydrolysis is the most critical step in its detoxification and clearance.

Primary Metabolic Pathway: Ester Hydrolysis

The principal metabolic route for AMB-FUBINACA is the cleavage of the methyl ester, leading to the formation of AMB-FUBINACA carboxylic acid.[1][2] This metabolite has been shown to have a dramatically lower affinity and potency at the cannabinoid type-1 (CB1) receptor, rendering it significantly less active than the parent compound.[1] In fact, studies using human liver microsomes (HLM) have demonstrated that AMB-FUBINACA acid accounts for over 99% of all metabolites produced.[3][4]

Key Enzymes Involved

In vitro studies have definitively identified Carboxylesterase 1 (CES1) as the primary enzyme responsible for the rapid hydrolysis of AMB-FUBINACA in humans.[1][3][5] The metabolism in human liver microsomes is largely independent of the Cytochrome P450 (CYP450) system, as evidenced by rapid metabolism in both the presence and absence of the CYP450 cofactor NADPH.[1][6] While some CYP450 involvement has been suggested in rat liver microsomes, CES1-mediated hydrolysis is the key pathway in humans.[5]

Secondary Metabolic Pathways

In addition to ester hydrolysis, a variety of other phase I and phase II metabolic reactions have been identified. These biotransformations lead to a diverse range of minor metabolites. A study utilizing human liver microsomes identified a total of 17 different metabolites.[7]

The observed secondary pathways include:

  • Hydroxylation: The addition of hydroxyl groups to the indazole ring or alkyl chain.[7][8]

  • Dehydrogenation: The removal of hydrogen atoms.[8]

  • N-dealkylation: The removal of the alkyl group.[8]

  • Methylation: The addition of a methyl group.[7]

  • Glucuronidation: A phase II conjugation reaction to increase water solubility for excretion.[7][8]

Quantitative Metabolic Data

The rapid biotransformation of AMB-FUBINACA is a defining characteristic of its pharmacokinetic profile. The following tables summarize the key quantitative parameters reported in in vitro studies.

Table 1: Metabolic Stability of AMB-FUBINACA

In Vitro SystemParameterValueReference(s)
Human Liver Microsomes (HLM)Half-life (t½)0.21 min[5]
Recombinant Human CES1Half-life (t½)120 s (2.0 min)[3][5]
Pooled Human Liver Microsomes (pHLM)Intrinsic Clearance (CLint)2944 ± 95.9 mL/min/kg[9]

Table 2: Enzyme Inhibition Data

Enzyme/SystemInhibitorConcentration% Inhibition of AMB-FUBINACA MetabolismReference(s)
Recombinant Human CES1Digitonin100 µM~56%[1][5]
Human Liver Microsomes (HLM)Δ⁹-THC10 µMNot statistically significant[1][5]
Human Liver Microsomes (HLM)Ethanol100 mMNot statistically significant[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. The following sections outline typical protocols for in vitro experiments with AMB-FUBINACA.

Human Liver Microsome (HLM) Incubation

This protocol is designed to assess the overall hepatic metabolism of AMB-FUBINACA.

Objective: To determine the rate of metabolism and identify metabolites formed by the pool of enzymes present in human liver microsomes.

Materials:

  • AMB-FUBINACA standard

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Potassium phosphate (B84403) buffer (e.g., 0.5 M, pH 7.4)

  • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate, MgCl₂; Solution B: glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching)

  • Incubator or water bath (37°C)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, distilled water, and the NADPH regenerating system's Solution B.

  • Add a solution of AMB-FUBINACA (e.g., 100 µmol/L in methanol) to the reaction mixture to achieve the desired final concentration (e.g., 3 µM).

  • Thaw the HLM suspension at 37°C and add it to the reaction mixture to a final protein concentration of ~0.1-0.5 mg/mL.

  • Pre-incubate the mixture for 3-5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system's Solution A. For control experiments to assess non-CYP450 metabolism, substitute Solution A with distilled water.[1]

  • Collect aliquots of the reaction mixture at specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes).

  • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile or methanol to each aliquot. This precipitates the proteins and halts enzymatic activity.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to autosampler vials for analysis.

Analysis:

  • Analyze samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent drug and its metabolites.[7][10]

Recombinant Carboxylesterase (CES) Incubation

This protocol is used to confirm the specific role of CES1 and CES2 in AMB-FUBINACA hydrolysis.

Objective: To determine the metabolic activity of specific carboxylesterase isoforms towards AMB-FUBINACA.

Materials:

  • AMB-FUBINACA standard

  • Recombinant human CES1 and CES2 (e.g., 0.1 mg/mL)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice-cold methanol (for quenching)

  • Incubator or water bath (37°C)

Procedure:

  • The protocol is similar to the HLM incubation, but HLMs are replaced with a specific recombinant enzyme (CES1 or CES2).[3]

  • No NADPH is required as carboxylesterases are not dependent on this cofactor.[3]

  • Prepare a reaction mixture containing phosphate buffer and AMB-FUBINACA.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the recombinant CES1 or CES2 enzyme solution.

  • Due to the rapid metabolism by CES1, collect samples at very short intervals (e.g., 30, 60, 120, 300 seconds).[3]

  • Quench the reaction in each aliquot with ice-cold methanol.

  • Process samples (centrifugation) and analyze by LC-HRMS as described for the HLM protocol.

Visualizations

The following diagrams illustrate the key metabolic pathway and a generalized experimental workflow for studying the in vitro metabolism of AMB-FUBINACA.

AMB-FUBINACA Metabolic Activation Pathway cluster_Metabolism Hepatic Metabolism cluster_Activity Pharmacological Activity AMB AMB-FUBINACA (Parent Drug) Metabolite AMB-FUBINACA Carboxylic Acid AMB->Metabolite Ester Hydrolysis (CES1 Enzyme) High_Activity High Potency Agonist at CB1 Receptor AMB->High_Activity Binds to Low_Activity Low Potency/ Inactive at CB1 Receptor Metabolite->Low_Activity Binds to

Caption: Metabolic deactivation of AMB-FUBINACA via ester hydrolysis.

In Vitro Metabolism Experimental Workflow cluster_Setup Incubation Setup cluster_Sampling Time-Course Sampling cluster_Analysis Sample Analysis Start Prepare Reaction Mixture (Buffer, AMB-FUBINACA) Enzyme Add Enzyme Source (HLM or Recombinant CES1) Start->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Collect Collect Aliquots at Time Points (t=0, 1, 5...) Incubate->Collect Quench Quench Reaction (Ice-Cold Acetonitrile/Methanol) Collect->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-HRMS Analysis Process->Analyze Data Data Interpretation (Metabolite ID, Rate Calculation) Analyze->Data

References

MMB-FUBICA: An In-Depth Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been the subject of considerable interest within the scientific community.[1][2] As an indole-based synthetic cannabinoid, its pharmacological profile is primarily defined by its interaction with the two main cannabinoid receptors, CB1 and CB2.[1][3] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support research and drug development efforts.

Quantitative Receptor Binding and Functional Data

This compound demonstrates a high affinity for both the human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors.[4] Its binding affinity and functional activity are crucial parameters for understanding its physiological and toxicological effects. The following tables summarize key in vitro data for this compound and its closely related analog, MDMB-FUBINACA, providing a comparative perspective.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundReceptorBinding Affinity (Ki, nM)Reference
MMB-FUBINACA hCB116.3 ± 2.1[4]
hCB21.2 ± 0.2[4]
MDMB-FUBINACAhCB10.14 ± 0.02[4]
hCB20.33 ± 0.05[4]
MMB-FUBINACAhCB158 ± 19[1]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50)

CompoundReceptorFunctional Activity (EC50, nM)Assay TypeReference
MMB-FUBINACA hCB11.8 ± 0.4[³⁵S]GTPγS[4]
hCB20.13 ± 0.02[³⁵S]GTPγS[4]
MDMB-FUBINACAhCB10.38 ± 0.07[³⁵S]GTPγS[4]
hCB20.12 ± 0.02[³⁵S]GTPγS[4]
AMB-FUBINACA hCB10.54[³⁵S]GTPγS[1]
hCB20.13[³⁵S]GTPγS[1]
(S)-MDMB-FUBICACB11.3 x 10⁻⁹ M[³⁵S]GTPγS[4]
CB21.6 x 10⁻⁹ M[³⁵S]GTPγS[4]
(R)-MDMB-FUBICACB1>1.0 x 10⁻⁴ M[³⁵S]GTPγS[4]
CB23.1 x 10⁻⁹ M[³⁵S]GTPγS[4]

Note: A lower EC50 value indicates greater potency in activating the receptor.

Experimental Protocols

The quantitative data presented above are primarily derived from two key in vitro assays: competitive radioligand binding assays and [³⁵S]GTPγS functional assays. Understanding the methodologies of these experiments is crucial for the accurate interpretation of the results.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.[4]

Materials:

  • Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.[4]

  • Radioligands: [³H]SR141716A (for hCB1) and [³H]CP55,940 (for hCB2).[4]

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[4]

  • Non-specific binding control: Unlabeled CP55,940.[4]

  • Glass fiber filters.[4]

Procedure:

  • Incubation: Receptor-expressing cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).[1]

  • Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.[1]

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[4] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is proportional to the degree of receptor activation.[4]

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at the hCB1 and hCB2 receptors.[4]

Materials:

  • Membrane preparations from cells expressing hCB1 or hCB2 receptors.[4]

  • [³⁵S]GTPγS.[4]

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.[4]

  • Guanosine diphosphate (B83284) (GDP).[4]

  • Non-specific binding control: Unlabeled GTPγS.[4]

  • Glass fiber filters.[4]

  • Scintillation counter.[4]

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.[4]

  • Incubation: Increasing concentrations of this compound are added to the membranes, followed by the addition of [³⁵S]GTPγS.[4]

  • Termination: The assay is terminated by rapid filtration through glass fiber filters.[4]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[4]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of the compound.[4]

Visualizations

Cannabinoid Receptor Signaling Pathway

This compound, as a potent agonist, activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are canonically coupled to inhibitory G-proteins (Gαi/o).[3][5]

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds G_protein G-protein (αi/o, β, γ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubate Incubate Membranes, Radioligand, and Test Ligand prep_membranes->incubate prep_ligands Prepare Radiolabeled and Test Ligands (this compound) prep_ligands->incubate filtrate Rapid Filtration to Separate Bound and Free Ligand incubate->filtrate quantify Quantify Radioactivity of Bound Ligand filtrate->quantify ic50 Determine IC50 Value quantify->ic50 ki Calculate Ki Value (Cheng-Prusoff Equation) ic50->ki

References

An In-depth Technical Guide to the Chemical Synthesis of MMB-FUBICA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of MMB-FUBICA (also known as AMB-FUBICA), an indole-based synthetic cannabinoid. The availability of well-characterized reference standards is crucial for accurate analytical identification and quantification in forensic toxicology, clinical chemistry, and pharmaceutical research. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the analytical techniques required for the characterization of this compound.

This compound is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1][2] Its chemical structure consists of an indole (B1671886) core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a valine methyl ester moiety.[1] The synthesis is typically achieved through a convergent, two-step process involving the N-alkylation of an indole derivative followed by an amide coupling reaction.[1][3]

Quantitative Data Summary

The following tables summarize the reactants, reagents, and conditions for the two primary stages of this compound synthesis as described in the literature.

Table 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (N-Alkylation Step)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio (eq)
Indole-3-carboxylic acidC₉H₇NO₂161.16Starting Material1.0
4-Fluorobenzyl bromideC₇H₆BrF189.03Alkylating Agent1.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base2.0
Sodium Hydride (NaH)NaH24.00Alternative Base-
Dimethylformamide (DMF)C₃H₇NO73.09Solvent-

Table 2: Synthesis of this compound (Amide Coupling Step)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio (eq)
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acidC₁₆H₁₂FNO₂269.27Intermediate1.0
L-Valine methyl ester hydrochlorideC₆H₁₄ClNO₂167.63Amine1.1 - 1.2
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Agent1.1
EDCC₈H₁₇N₃·HCl191.70Alternative Coupling Agent-
HOBtC₆H₅N₃O135.12Alternative Coupling Agent-
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base2.5 - 3.0
Triethylamine (TEA)C₆H₁₅N101.19Alternative Base-
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent-
Dimethylformamide (DMF)C₃H₇NO73.09Alternative Solvent-

Experimental Protocols

The synthesis of this compound is generally performed in two main stages. The protocols below are a synthesis of methodologies reported in the literature.[1][3][4][5] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary, and reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][5]

Stage 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

  • Reaction Setup : To a solution of indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).[3] An alternative method utilizes a strong base like sodium hydride (NaH) in DMF at 0 °C.[4]

  • Addition of Alkylating Agent : To the stirred suspension, add 4-fluorobenzyl bromide (1.2 eq) dropwise at room temperature.[1][3]

  • Reaction : Stir the reaction mixture at room temperature for 12-18 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3][4]

  • Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297).[1][4] Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[3]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[1][3] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid as a solid.[3]

Stage 2: Amide Coupling to Yield this compound

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.[3][5]

  • Activation of Carboxylic Acid : Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5-3.0 eq).[3][5] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3] Alternative coupling agents include a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).[1]

  • Amine Addition : Add L-valine methyl ester hydrochloride (1.1-1.2 eq) to the reaction mixture.[3][5]

  • Reaction : Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3][4]

  • Workup : Dilute the reaction mixture with DCM or ethyl acetate.[3][5] Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.[3][5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[3][5] High-purity reference standards may require further purification by recrystallization.[4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure of the molecule.[4][5]

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[4][5]

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of volatile impurities.[4]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for this compound.

Figure 1: this compound Synthesis Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Amide Coupling start1 Indole-3-carboxylic acid + 4-Fluorobenzyl bromide reagents1 Base (K₂CO₃ or NaH) Solvent (DMF) reaction1 N-Alkylation (Room Temp, 12-18h) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate 1-(4-fluorobenzyl)-1H- indole-3-carboxylic acid workup1->intermediate reaction2 Amide Coupling (Room Temp, 12-24h) intermediate->reaction2 start2 L-Valine methyl ester HCl reagents2 Coupling Agent (HATU) Base (DIPEA) Solvent (DCM or DMF) start2->reaction2 reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification Column Chromatography & Recrystallization workup2->purification product This compound purification->product

Caption: A generalized workflow for the two-stage synthesis of this compound.

CB1 Receptor Signaling Pathway

This compound acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of this compound initiates a signaling cascade, leading to its psychoactive effects.

Figure 2: Simplified CB1 Receptor Signaling Pathway mmb This compound cb1 CB1 Receptor (GPCR) mmb->cb1 Binds gi Gi/o Protein Activation cb1->gi ac Adenylyl Cyclase Inhibition gi->ac Inhibits mapk MAPK Pathway Activation gi->mapk Activates ion Ion Channel Modulation gi->ion Modulates camp ↓ cAMP Levels ac->camp effects Cellular Effects (Psychoactivity) camp->effects mapk->effects ion->effects

References

AMB-FUBINACA: A Comprehensive Technical Review of its Discovery, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMB-FUBINACA (methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate), also known as FUB-AMB, is a potent synthetic cannabinoid receptor agonist (SCRA) that has gained significant attention in the scientific and forensic communities. Originally synthesized by Pfizer in 2009 as a potential analgesic, it was never developed for human use.[1][2][3][4] However, since its emergence in the recreational drug market around 2014, AMB-FUBINACA has been associated with numerous intoxications and fatalities worldwide.[5][6] This technical guide provides an in-depth overview of the discovery, history, pharmacology, metabolism, and analytical detection of AMB-FUBINACA as documented in scientific literature.

Discovery and History

AMB-FUBINACA was first described in a 2009 patent filed by Pfizer Inc. as part of a series of indazole derivatives being investigated for their analgesic properties.[1][3][7] The compound, however, was not pursued for clinical development. Its first identification as a recreational substance occurred in 2014 in Louisiana, where it was found in a synthetic cannabis product called "Train Wreck 2".[1][8] Subsequently, it became one of the most commonly seized synthetic cannabinoids by law enforcement agencies.[8]

Pharmacological Profile

AMB-FUBINACA is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its high affinity and efficacy at these receptors are responsible for its profound psychoactive effects and associated toxicity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for AMB-FUBINACA's interaction with cannabinoid receptors.

Table 1: Receptor Binding Affinities (Ki) of AMB-FUBINACA

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AMB-FUBINACA10.040.786[8]
AB-FUBINACA0.923.2[2]

Table 2: Functional Activity (EC50) of AMB-FUBINACA

CompoundAssayCB1 EC50 (nM)CB2 EC50 (nM)Reference
AMB-FUBINACAGTPγS Binding0.54-[5]
AMB-FUBINACAcAMP Inhibition0.63-[5]
AMB-FUBINACAGIRK Stimulation2.018[5]
AMB-FUBINACAβ-arrestin Recruitment--[9][10]
AB-FUBINACA-1.83.2[2]

Note: AB-FUBINACA is a closely related analog, and its data is provided for comparison.

Scientific studies have demonstrated that AMB-FUBINACA is significantly more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, with some estimates suggesting it is up to 85 times more potent.[5][6] The (S)-enantiomer of AMB-FUBINACA is generally more potent than the (R)-enantiomer at both CB1 and CB2 receptors.[5]

Signaling Pathways

As a CB1 receptor agonist, AMB-FUBINACA initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and modulates other pathways such as the extracellular signal-regulated kinase (ERK) pathway. AMB-FUBINACA also induces the translocation of β-arrestin 1 and 2, which are involved in receptor desensitization and internalization.[5][9]

CB1_Receptor_Signaling_Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux AMB_FUBINACA AMB-FUBINACA AMB_FUBINACA->CB1 Binds to ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK

Fig. 1: Simplified CB1 Receptor Signaling Pathway for AMB-FUBINACA.

Metabolism

AMB-FUBINACA is rapidly and extensively metabolized in the body, primarily through hydrolysis of the methyl ester group to form AMB-FUBINACA carboxylic acid.[11][12][13][14] This biotransformation is mainly mediated by carboxylesterase 1 (CES1) in the liver and is largely independent of the cytochrome P450 system.[11][12][13] The resulting carboxylic acid metabolite has a significantly lower affinity and potency at the CB1 receptor compared to the parent compound.[11][12][14] Other metabolic pathways include hydroxylation and glucuronidation.[15] Due to its rapid metabolism, the parent compound is often undetectable in urine, making the carboxylic acid metabolite a key biomarker for forensic analysis.[6]

Experimental Protocols

Synthesis

The synthesis of AMB-FUBINACA is described in the 2009 Pfizer patent and involves the coupling of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with L-valine methyl ester.[1][7]

General Procedure:

  • Activation of the Carboxylic Acid: The indazole-3-carboxylic acid is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Amide Coupling: The L-valine methyl ester hydrochloride is added to the activated carboxylic acid solution, along with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The crude product is then purified by column chromatography on silica (B1680970) gel to yield AMB-FUBINACA.

Analytical Detection

The detection and quantification of AMB-FUBINACA and its metabolites in biological and seized samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation (Urine):

  • Hydrolysis: Due to the presence of conjugated metabolites, urine samples often require an initial hydrolysis step. This is typically performed by adding an acid, such as hydrochloric acid, and heating the sample.[16]

  • Extraction: After hydrolysis and pH adjustment, the analytes are extracted from the urine matrix using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE).[16]

2. Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a commonly used technique for the analysis of AMB-FUBINACA.[5] The sample extract is derivatized to improve its volatility and thermal stability before injection into the GC system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is the preferred method for the analysis of AMB-FUBINACA and its metabolites due to its high sensitivity and specificity, and its ability to analyze thermally labile and polar compounds without derivatization.[5][15]

Analytical_Workflow_AMB_FUBINACA cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Preferred GC_MS GC-MS Analysis (with derivatization) Extraction->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Identification and Quantification Data_Acquisition->Quantification

Fig. 2: General Analytical Workflow for AMB-FUBINACA in Urine.
Pharmacological Assays

1. Receptor Binding Assays:

  • Principle: These assays determine the affinity of a compound for a specific receptor. A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

  • Procedure: Increasing concentrations of the test compound (AMB-FUBINACA) are added to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Assay):

  • Principle: These assays measure the functional consequence of receptor activation. For CB1 receptors, which are Gi/o-coupled, agonist binding leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Procedure: Cells expressing the CB1 receptor are stimulated with forskolin (B1673556) to increase cAMP production. The cells are then treated with varying concentrations of the agonist (AMB-FUBINACA). The amount of cAMP is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.[12]

Conclusion

AMB-FUBINACA is a highly potent synthetic cannabinoid that poses a significant public health risk. Its discovery in a pharmaceutical patent and subsequent emergence as a recreational drug highlights the ongoing challenges in the field of designer drugs. A thorough understanding of its pharmacology, metabolism, and analytical detection is crucial for researchers, clinicians, and forensic scientists. The data and protocols summarized in this guide provide a comprehensive technical overview to aid in future research, the development of diagnostic tools, and the management of intoxications related to this hazardous compound.

References

MMB-FUBICA Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic toxicology cases globally.[1][2] As a compound with significant public health implications, a thorough understanding of its degradation pathways and byproducts is crucial for forensic identification, clinical toxicology, and the development of effective analytical methods. This technical guide provides a comprehensive overview of the metabolic and chemical degradation of this compound, detailing its primary degradation pathways, the resulting byproducts, and the experimental protocols for their analysis. Quantitative data is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding.

Core Degradation Pathways

This compound undergoes extensive and rapid degradation, both through metabolic processes in the body and through chemical breakdown under certain environmental conditions. The primary degradation pathways include metabolic ester hydrolysis, hydroxylation, and dealkylation, as well as thermal and hydrolytic degradation.

Metabolic Degradation

The biotransformation of this compound is a critical aspect of its toxicological profile. The parent compound is often found in very low or undetectable concentrations in biological samples due to its rapid metabolism.[2] The major metabolic reactions are:

  • Ester Hydrolysis: The most significant metabolic pathway is the hydrolysis of the methyl ester group, converting this compound into its corresponding carboxylic acid metabolite, this compound metabolite 3.[1][3][4] This metabolite is the most abundant and readily detectable biomarker in blood and urine, making it a primary target for forensic analysis.[1][2] This reaction is primarily mediated by carboxylesterase 1 (CES1).[5]

  • Hydroxylation: Hydroxyl groups can be added to various positions on the this compound molecule, leading to a variety of hydroxylated metabolites.[1]

  • Dealkylation: The removal of alkyl groups is another observed metabolic transformation.[1]

These metabolic transformations result in more polar compounds that can be more readily excreted from the body, sometimes following conjugation with glucuronic acid (Phase II metabolism).[2]

MMB_FUBICA This compound Ester_Hydrolysis Ester Hydrolysis (Major Pathway) MMB_FUBICA->Ester_Hydrolysis Hydroxylation Hydroxylation MMB_FUBICA->Hydroxylation Dealkylation Dealkylation MMB_FUBICA->Dealkylation Carboxylic_Acid_Metabolite This compound Metabolite 3 (Carboxylic Acid) Ester_Hydrolysis->Carboxylic_Acid_Metabolite Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Dealkylated_Metabolites Dealkylated Metabolites Dealkylation->Dealkylated_Metabolites Phase_II Phase II Metabolism (e.g., Glucuronidation) Carboxylic_Acid_Metabolite->Phase_II Hydroxylated_Metabolites->Phase_II Dealkylated_Metabolites->Phase_II Excretion Excretion Phase_II->Excretion

Proposed metabolic pathway of this compound.
Chemical Degradation

This compound is susceptible to degradation under specific chemical conditions, which is an important consideration for the analysis of seized materials and the stability of reference standards.

  • Hydrolytic Degradation: The ester linkage in this compound is prone to hydrolysis, a process that can be accelerated by improper storage conditions, such as refrigeration or room temperature, as opposed to frozen storage.[4] This degradation pathway mirrors the primary metabolic route, resulting in the formation of the carboxylic acid metabolite. Synthetic cannabinoids with amide linkages are generally more resistant to hydrolysis.[6]

  • Thermal Degradation: At the high temperatures used in Gas Chromatography (GC) injectors, this compound can undergo thermal degradation.[7][8] The primary thermal degradation product often involves the loss of the methyl ester substituent. At temperatures above 400°C, further degradation can occur, potentially leading to the liberation of cyanide.[7][8] The use of alcoholic solvents like methanol (B129727) in conjunction with GC-MS can also cause transesterification.[9]

Quantitative Data on this compound and its Metabolites

Due to rapid metabolism, quantitative analysis of this compound in biological samples often focuses on its primary hydrolysis metabolite. The following tables summarize available quantitative data from forensic casework and analytical method validation studies. It is important to note that direct comparative data is often limited in published literature.

Biological MatrixConcentration Range (Parent Compound)Case DetailsReference
Blood0.03 ng/mLNon-fatal intoxication[2]
Urine0.06 ng/mLNon-fatal intoxication[2]
Stomach Content5.8 ng/mLFatal intoxication[2]
Solid Tissues (Liver, Kidney, etc.)0.2 - 0.9 ng/gFatal intoxication[2]
MetaboliteBiological MatrixConcentration RangeCase DetailsReference
Ester Hydrolysis ProductBloodGenerally higher than parent compoundForensic Casework[2]
Ester Hydrolysis ProductUrineGenerally higher than parent compoundForensic Casework[2]
ParameterMatrixMethodTypical ValueReference
Limit of Detection (LOD)UrineLC-MS/MS0.01 - 0.1 ng/mL[10]
Limit of Quantification (LOQ)UrineLC-MS/MS0.03 - 0.5 ng/mL[10]
RecoveryUrineSPE & LC-MS/MS70 - 120%[10]
Linearity (r²)UrineLC-MS/MS> 0.99[10]

Experimental Protocols

Detailed methodologies are essential for the accurate detection and quantification of this compound and its degradation products. The following sections provide overviews of key experimental protocols.

Analysis of this compound and its Metabolites in Urine by SPE and LC-MS/MS

This protocol is a widely accepted method for the sensitive and specific quantification of this compound and its primary metabolite in urine.[10][11]

1. Sample Pre-treatment:

  • To 1 mL of urine, add an appropriate deuterated internal standard.[11]

  • Add 500 µL of acetate (B1210297) buffer (pH 5).[11]

  • (Optional but Recommended) Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 50-60°C for 1-2 hours to cleave conjugated metabolites.[11]

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1-2 mL of methanol, followed by 1-2 mL of deionized water.[2][11]

  • Load the pre-treated urine sample onto the cartridge.[11]

  • Wash the cartridge with 1-2 mL of deionized water, followed by 1-2 mL of a weak organic solvent (e.g., 10-20% methanol in water).[2][11]

  • Dry the cartridge thoroughly under vacuum or nitrogen.[2]

  • Elute the analytes with 1-2 mL of a suitable solvent (e.g., methanol or ethyl acetate).[2][11]

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

4. LC-MS/MS Analysis:

  • LC System: Standard UHPLC system.[2]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2][11]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient to separate this compound and its metabolites from matrix components. For example: 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.[11]

  • Injection Volume: 5 - 10 µL.[11]

  • MS System: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Scan Type: Multiple Reaction Monitoring (MRM).[11]

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Internal_Standard Add Internal Standard Urine->Internal_Standard Hydrolysis Enzymatic Hydrolysis (Optional) Internal_Standard->Hydrolysis Condition Condition SPE Cartridge Hydrolysis->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS

Workflow for this compound analysis in urine.
In Vitro Metabolism Study Using Human Liver Microsomes (HLM)

This protocol provides a general framework for investigating the metabolic fate of this compound in a controlled in vitro environment.

1. Incubation:

  • Prepare an incubation mixture containing pooled human liver microsomes (HLM), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a suitable buffer in a microcentrifuge tube.[1]

  • Pre-incubate the mixture at 37°C.[1]

  • Initiate the metabolic reaction by adding this compound to the mixture.[1]

  • Incubate at 37°C for a defined period (e.g., up to 60 minutes), taking aliquots at various time points.[5]

2. Reaction Termination and Sample Preparation:

  • Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile.[1]

  • Centrifuge the samples to precipitate proteins.[1]

  • Collect the supernatant for analysis.[1]

3. Analysis:

  • Analyze the supernatant by LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify and quantify the parent compound and its metabolites.[1]

cluster_incubation Incubation at 37°C cluster_termination Reaction Termination HLM_Mix Prepare HLM, NADPH, & Buffer Add_MMB Add this compound (Start Reaction) HLM_Mix->Add_MMB Incubate Incubate and Take Aliquots Add_MMB->Incubate Stop_Reaction Add Cold Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS or HRMS Analysis Collect_Supernatant->Analysis

Workflow for in vitro metabolism study.
Stability Assessment in Biological Matrices

This protocol is designed to evaluate the stability of this compound in biological samples under different storage conditions.

1. Sample Preparation:

  • Spike fresh, drug-free whole blood or urine with this compound at known concentrations.

  • Aliquot the spiked samples into separate storage tubes for each time point and storage condition.

2. Storage:

  • Store the aliquots at different temperatures, for example:

    • Room temperature (~20°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)[9]

3. Sample Analysis Over Time:

  • At predefined time points (e.g., 0, 24, 72 hours; 1, 2, 4 weeks), retrieve one aliquot from each storage condition.

  • Extract the samples using a suitable method, such as liquid-liquid extraction or SPE.

  • Analyze the extracts by a validated LC-MS/MS method to determine the concentration of the parent compound and its primary degradation product (ester hydrolysis metabolite).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point compared to the initial concentration (time 0).

cluster_storage Storage Conditions Start Spike Biological Matrix Aliquot Aliquot Samples Start->Aliquot Room_Temp Room Temp. Aliquot->Room_Temp Refrigerated Refrigerated Aliquot->Refrigerated Frozen Frozen Aliquot->Frozen Time_Points Analyze at Defined Time Points Room_Temp->Time_Points Refrigerated->Time_Points Frozen->Time_Points Extraction Sample Extraction (LLE or SPE) Time_Points->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Eval Data Evaluation (% Degradation) Analysis->Data_Eval

Workflow for stability assessment.

Conclusion

The degradation of this compound is a complex process involving multiple metabolic and chemical pathways. Due to its rapid biotransformation, the parent compound is often not a reliable indicator of exposure in biological samples. The primary ester hydrolysis metabolite has been established as a crucial and stable biomarker for the confirmation of this compound use.[2][3] A thorough understanding of these degradation pathways and the implementation of robust, validated analytical methods, such as the LC-MS/MS protocols detailed in this guide, are paramount for accurate forensic and clinical analysis. Further research into the toxicological activity of the various metabolites will continue to enhance our understanding of the overall health risks associated with this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of AMB-FUBINACA, a potent synthetic cannabinoid receptor agonist. By dissecting its molecular architecture, we aim to provide a comprehensive understanding of how specific structural modifications influence its pharmacological activity, offering critical insights for researchers in the fields of pharmacology, toxicology, and drug development.

AMB-FUBINACA, chemically known as methyl (S)-2-[1-(4-fluorobenzyl)-1H-indazole-3-carboxamido]-3-methylbutanoate, has been identified as a highly potent agonist of the cannabinoid receptors CB1 and CB2.[1][2] Its activity is significantly greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, and other synthetic cannabinoids like JWH-018.[1] This heightened potency is a direct consequence of its unique structural features, which optimize its interaction with the cannabinoid receptors.

Core Structural Components and Their Influence on Activity

The molecular structure of AMB-FUBINACA can be divided into four key regions, each contributing to its overall pharmacological profile:

  • Indazole Core: The indazole ring system serves as a crucial scaffold, providing a stable platform for the other functional groups.[1] This core structure is a common feature among many potent synthetic cannabinoids and is thought to facilitate strong binding to the CB1 receptor.[1]

  • 4-Fluorobenzyl Group: Attached to the indazole core, the 4-fluorobenzyl group plays a significant role in enhancing binding affinity. The fluorine atom, in particular, is believed to engage in favorable interactions within the receptor's binding pocket.

  • Amide Linker: An amide group connects the indazole core to the amino acid moiety. This linker is critical for maintaining the correct orientation of the molecule for optimal receptor engagement.

  • Methyl Valinate Moiety: This chiral amino acid ester group is a defining feature of AMB-FUBINACA. The stereochemistry at the chiral center is paramount, with the (S)-enantiomer exhibiting significantly greater potency at both CB1 and CB2 receptors compared to the (R)-enantiomer.[1][3]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of AMB-FUBINACA and its enantiomers at the CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Ki, nM)
(S)-AMB-FUBINACACB10.36[1]
(S)-AMB-FUBINACACB2-
CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % vs. JWH-018)
(S)-AMB-FUBINACACB10.54 (GTPγS)[1]267%[1]
(R)-AMB-FUBINACACB1-154%[1]
(S)-AMB-FUBINACACB20.13[1]161%[1]
(R)-AMB-FUBINACACB2-205%[1]

Signaling Pathways Activated by AMB-FUBINACA

AMB-FUBINACA acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1][4] Its binding initiates a cascade of intracellular signaling events, as depicted in the diagram below.

AMB-FUBINACA Signaling Pathway AMB-FUBINACA AMB-FUBINACA CB1 Receptor CB1 Receptor AMB-FUBINACA->CB1 Receptor Binds and Activates Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates ERK Activation ERK Activation CB1 Receptor->ERK Activation Promotes β-Arrestin Recruitment β-Arrestin Recruitment CB1 Receptor->β-Arrestin Recruitment Promotes Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits K+ Channels K+ Channels Gi/o Protein->K+ Channels Activates Ca2+ Channels Ca2+ Channels Gi/o Protein->Ca2+ Channels Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

Figure 1. AMB-FUBINACA signaling cascade.

Upon activation of the CB1 receptor, the associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Simultaneously, it modulates ion channels by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[1][4] Furthermore, AMB-FUBINACA has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway and promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.[1][4]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound for cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [3H]CP-55,940).

  • Test compound (AMB-FUBINACA or its analogs).

  • Non-specific binding control (e.g., 10 µM WIN-55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Prepare Serial Dilutions of Test Compound Incubation Incubate with Membrane Preparation Serial Dilutions->Incubation Reagent Mix Prepare Reagent Mix (Buffer, Radioligand) Reagent Mix->Incubation Filtration Terminate by Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Counting Measure Radioactivity Washing->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Determine IC50 Determine IC50 Calculate Specific Binding->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Figure 2. Radioligand binding assay workflow.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a hallmark of CB1 receptor activation.

Materials:

  • Cells expressing human CB1 receptors (e.g., HEK293 or AtT-20 cells).

  • Test compound (AMB-FUBINACA).

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

  • Plate the cells in a suitable microplate and grow to confluence.

  • Pre-treat the cells with the test compound at various concentrations for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin in the presence of a phosphodiesterase inhibitor to induce cAMP production.

  • Incubate for a defined period.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

The potent cannabimimetic effects of AMB-FUBINACA are a direct result of its optimized chemical structure, which facilitates high-affinity binding and robust activation of the CB1 receptor. The indazole core, 4-fluorobenzyl group, and particularly the stereochemistry of the methyl valinate moiety are all critical determinants of its activity. Understanding the intricate structure-activity relationships of AMB-FUBINACA is essential for predicting the pharmacological profiles of new synthetic cannabinoids and for developing strategies to mitigate the public health risks associated with their use. The experimental protocols provided herein offer a foundation for researchers to further investigate the molecular pharmacology of this and other related compounds.

References

Neuropharmacology of FUB-AMB in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuropharmacology of FUB-AMB in Animal Models

Introduction

FUB-AMB, also known as MMB-FUBINACA or AMB-FUBINACA, is a potent, indazole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA).[1] First identified in 2014, it has been associated with significant public health concerns, including numerous intoxications and fatalities.[2][3] As with other SCRAs, FUB-AMB's psychoactive and toxic effects are primarily mediated through its interaction with the cannabinoid type-1 (CB1) and type-2 (CB2) receptors.[2][3] This technical guide provides a comprehensive overview of the neuropharmacology of FUB-AMB as characterized in animal models, focusing on its receptor binding profile, functional activity, signaling pathways, pharmacokinetics, and behavioral effects. The data is intended for researchers, scientists, and drug development professionals working to understand the mechanisms of action and potential risks associated with this compound.

Receptor Binding and Functional Activity

FUB-AMB demonstrates high affinity and potent agonism at both CB1 and CB2 receptors, which are central to its profound physiological and psychoactive effects. Its activity profile has been characterized through various in vitro assays.

Cannabinoid Receptor Binding Affinity

Radioligand binding assays confirm that FUB-AMB binds to CB1 and CB2 receptors with high affinity, comparable to the well-characterized synthetic cannabinoid CP55,940.[1] The (S)-enantiomer of FUB-AMB, which is the more common form, exhibits a greater affinity for both receptors compared to its (R)-enantiomer, with a more pronounced difference at the CB1 receptor.[3] The primary metabolite, FUB-AMB carboxylic acid, shows significantly lower binding affinity.[2]

Data Presentation: Table 1. Cannabinoid Receptor Binding Affinities of FUB-AMB and Related Compounds

CompoundReceptorParameterValueSpecies/Assay SystemReference
FUB-AMB CB1pKi8.72 ± 0.12Not Specified[1][2]
CB2pKi9.32 ± 0.09Not Specified[1]
(S)-FUB-AMB CB1S/R Affinity Ratio6.13Not Specified[3]
CB2S/R Affinity Ratio1.55Not Specified[3]
FUB-AMB Acid Metabolite CB1Radioligand Displacement26%HEK293 cells[2]
CP55,940 (Comparator) CB1pKd8.79Not Specified[1]
CB2pKd9.33Not Specified[1]
WIN55,212–2 (Comparator) CB1pKi7.01 ± 0.11Not Specified[1]
Δ⁹-THC (Comparator) CB1pKi7.28 ± 0.14Not Specified[1]
Functional Potency and Efficacy

FUB-AMB acts as a full and highly potent agonist at CB1 and CB2 receptors.[1][3] In functional assays, it is more potent than the comparator agonist CP55,940 in stimulating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production.[3] The efficacy of the (S)-enantiomer at the CB1 receptor is nearly double that of the (R)-enantiomer when compared to the control agonist JWH-018.[4] In contrast, its primary acid metabolite is substantially less potent.[2]

Data Presentation: Table 2. Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of FUB-AMB at Cannabinoid Receptors

CompoundReceptorAssayParameterValueReference
FUB-AMB CB1cAMP InhibitionEC₅₀0.63 nM[3]
CB1GIRK StimulationEC₅₀2.0 nM[3]
CB2cAMP InhibitionEC₅₀0.13 nM[3]
CB2GIRK StimulationEC₅₀18 nM[3]
FUB-AMB Acid Metabolite CB1cAMP InhibitionPotency vs. FUB-AMB~3000-fold lower[2]
(S)-FUB-AMB CB1Not SpecifiedEₘₐₓ (% of JWH-018)267%[4]
CB2Not SpecifiedEₘₐₓ (% of JWH-018)161%[4]
(R)-FUB-AMB CB1Not SpecifiedEₘₐₓ (% of JWH-018)154%[4]
CB2Not SpecifiedEₘₐₓ (% of JWH-018)205%[4]
CP55,940 (Comparator) CB1cAMP InhibitionEC₅₀2.1 nM[3]
CB1GIRK StimulationEC₅₀42 nM[3]
CB2cAMP InhibitionEC₅₀0.14 nM[3]
CB2GIRK StimulationEC₅₀4.2 nM[3]

Signaling Pathways and Metabolism

FUB-AMB's high efficacy agonism at the CB1 receptor triggers multiple downstream signaling cascades, leading to its characteristic cannabimimetic effects.

CB1 Receptor Signaling

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), FUB-AMB initiates a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This leads to several downstream events, including the inhibition of adenylyl cyclase, which reduces cAMP levels, and the activation of GIRK channels and mitogen-activated protein kinases like ERK.[1][2][3] FUB-AMB also promotes receptor internalization and the recruitment of β-arrestin proteins.[2]

FUB_AMB_Signaling cluster_membrane Plasma Membrane CB1R CB1 Receptor Gi Gi/o CB1R->Gi Activates BetaArrestin β-Arrestin Recruitment CB1R->BetaArrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Promotes Gi->AC Inhibits Gi->GIRK Activates ERK ERK Activation Gi->ERK Activates FUB_AMB FUB-AMB FUB_AMB->CB1R Binds ATP ATP ATP->AC Internalization Receptor Internalization BetaArrestin->Internalization

Caption: CB1 receptor signaling cascade activated by FUB-AMB.

Metabolism

In vivo, FUB-AMB is rapidly and extensively metabolized.[5] The primary metabolic pathway is the hydrolysis of the methyl ester group to form FUB-AMB carboxylic acid.[2] This biotransformation is mainly carried out by the hepatic enzyme carboxylesterase 1A1 (CES1A1).[2] The resulting acid metabolite has significantly reduced affinity and potency at the CB1 receptor, suggesting that metabolism is a detoxification pathway.[2]

FUB_AMB_Metabolism FUB_AMB FUB-AMB (Active Parent Compound) Metabolite FUB-AMB Carboxylic Acid (Less Active Metabolite) FUB_AMB->Metabolite Hydrolysis Enzyme CES1A1 (Hepatic Carboxylesterase) Enzyme->FUB_AMB Acts on

Caption: Primary metabolic pathway of FUB-AMB via hydrolysis.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models provide crucial data on the absorption, distribution, metabolism, and excretion of FUB-AMB.

Rat Pharmacokinetic Profile

A study in Wistar rats following a single oral administration of FUB-AMB characterized its key pharmacokinetic parameters. The results indicate rapid absorption and moderate elimination from the plasma.[6]

Data Presentation: Table 3. Pharmacokinetic Parameters of FUB-AMB in Rats (Oral Administration)

ParameterDescriptionValueUnitReference
Dose Oral Administration50mg/kg[6]
t₁/₂ Plasma half-life5.91hours[6]
Vd Volume of distribution203.13L[6]
CL Plasma clearance23.81L/h[6]

Behavioral Pharmacology

In vivo studies in rodents have characterized the behavioral effects of FUB-AMB, which are consistent with potent CB1 receptor agonism. These effects include depression of locomotor activity and substitution for the discriminative stimulus effects of Δ⁹-THC.

Effects on Locomotor Activity and THC-Discrimination

FUB-AMB dose-dependently suppresses spontaneous locomotor activity in mice.[3][7] It also fully substitutes for Δ⁹-THC in drug discrimination paradigms, indicating that it produces similar subjective effects.[5] Notably, FUB-AMB is significantly more potent than Δ⁹-THC in producing these effects. In male mice, the potency for producing THC-like effects was greater than in female mice.[5]

Data Presentation: Table 4. Behavioral Effects of FUB-AMB in Mice

AssayParameterValueSpecies/SexRouteReference
Locomotor Activity ED₅₀0.19mg/kgMouse (Not Specified)i.p.
THC Drug Discrimination ED₅₀0.04mg/kgMale C57/Bl6 Mousei.p.
THC Drug Discrimination EffectFull substitution at 0.1 mg/kgMale C57/Bl6 Mousei.p.[5]
THC Drug Discrimination EffectPartial substitution at 0.3 mg/kgFemale C57/Bl6 Mousei.p.[5]
Adverse Effects

At higher doses, FUB-AMB administration in mice can induce adverse effects, including hypothermia and convulsions.[8] These toxic effects underscore the narrow therapeutic window and high risk associated with FUB-AMB use. Post-treatment with the CB1 antagonist/inverse agonist rimonabant (B1662492) was shown to attenuate hypothermia and significantly reduce convulsions, confirming the CB1-mediated nature of these toxicities.[8]

Experimental Protocols

Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of FUB-AMB for CB1 and CB2 receptors.

  • Methodology: Heterologous competition displacement radioligand binding assays are performed using cell membranes (e.g., from HEK293 cells) expressing the target receptor (human CB1 or CB2).[1][2] Membranes are incubated with a constant concentration of a radiolabeled cannabinoid agonist (e.g., [³H]-CP55,940) and varying concentrations of the unlabeled competitor drug (FUB-AMB).[1] Non-specific binding is determined in the presence of a high concentration of a potent unlabeled ligand (e.g., WIN55,212-2). Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting. Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile (t₁/₂, Vd, CL) of FUB-AMB.

  • Methodology: Wistar rats are administered a single dose of FUB-AMB (e.g., 50 mg/kg) via oral gavage.[6] Blood samples are collected via catheter at predetermined time points (e.g., 0, 30, 60, 90, 120, and 240 minutes) into tubes containing an anticoagulant like K3-EDTA.[6] Plasma is separated by centrifugation and stored at -20°C until analysis.[6] FUB-AMB concentrations in plasma are quantified using a validated analytical method such as gas chromatography-tandem mass spectrometry (GC-MS/MS) following a liquid-liquid extraction procedure.[6] Pharmacokinetic parameters are then calculated from the resulting plasma concentration-time curve.

Locomotor Activity Assessment in Mice
  • Objective: To assess the dose-dependent effect of FUB-AMB on spontaneous motor activity.

  • Methodology: Mice are administered FUB-AMB via intraperitoneal (i.p.) injection across a range of doses (e.g., 0.1-0.5 mg/kg) or vehicle.[3] Immediately following injection, individual animals are placed into open-field arenas equipped with automated photobeam detectors to track horizontal and vertical movement. Locomotor activity is recorded for a set duration (e.g., 60-90 minutes).[7] Data are typically binned into time blocks (e.g., 5- or 10-minute intervals) to analyze the time course of the drug's effect. The dose required to produce a 50% reduction in activity (ED₅₀) is calculated.

Behavioral_Workflow start Start acclimation Acclimate Mice to Testing Room start->acclimation dosing Administer FUB-AMB or Vehicle (i.p. injection) acclimation->dosing placement Place Mouse in Open-Field Arena dosing->placement recording Record Locomotor Activity (e.g., 60 min) placement->recording analysis Analyze Data: - Total Distance Traveled - Time Course - Calculate ED₅₀ recording->analysis end End analysis->end

Caption: Experimental workflow for locomotor activity assessment.

Conclusion

The data from animal models clearly establish FUB-AMB as a highly potent and efficacious full agonist at both CB1 and CB2 receptors. Its neuropharmacological profile is characterized by high-affinity binding, robust activation of canonical CB1 signaling pathways, rapid metabolism to a less active compound, and profound behavioral effects, including motor depression and THC-like subjective effects at low microgram-per-kilogram doses. The severe adverse effects observed at higher doses in animal models are consistent with clinical reports of toxicity in humans. This comprehensive dataset provides a critical foundation for forensic identification, clinical toxicology, and the development of potential therapeutic interventions for SCRA intoxication.

References

Enantiomeric Differentiation of MMB-FUBICA: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

This technical guide provides a comprehensive analysis of the enantiomers of MMB-FUBICA (also known as AMB-FUBICA), a potent synthetic cannabinoid receptor agonist (SCRA). As a chiral molecule, this compound exists as two enantiomers, (S)-MMB-FUBICA and (R)-MMB-FUBICA, which exhibit markedly different biological activities. This document details their differential pharmacology, presents quantitative data on their receptor binding and functional potency, provides in-depth experimental protocols for their characterization, and visualizes key biological pathways and experimental workflows. The significant disparity in activity between the enantiomers, particularly at the cannabinoid type 1 (CB1) receptor, underscores the critical importance of stereospecificity in drug design and evaluation.

Introduction

This compound, or methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate, is an indole-based synthetic cannabinoid that has been identified in forensic samples.[1] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating cannabinoid receptors, primarily the CB1 and CB2 receptors.[2] The presence of a chiral center in its structure gives rise to two enantiomers. Pharmacological studies have revealed that the (S)-enantiomer of this compound is a potent agonist at both CB1 and CB2 receptors, while the (R)-enantiomer displays significantly lower potency, especially at the CB1 receptor which is responsible for the psychoactive effects of cannabinoids.[1][3] This stereoselectivity highlights the precise structural requirements for potent cannabinoid receptor activation.

Quantitative Biological Data

The biological activity of the this compound enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity (Ki) and functional potency (EC50) at human cannabinoid receptors (hCB1 and hCB2). The data clearly demonstrates the superior activity of the (S)-enantiomer.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay Type
(S)-MMB-FUBICA hCB158 ± 19[2][3]1.3[4][³⁵S]GTPγS[4]
hCB2~117.5[2]1.6[4][³⁵S]GTPγS[4]
(R)-MMB-FUBICA hCB1->10,000[3][4][³⁵S]GTPγS[3][4]
hCB2-3.1[3][4][³⁵S]GTPγS[3][4]
MMB-FUBINACA (racemic) hCB116.3 ± 2.1[4]15.6 ± 5.2[2][3][³⁵S]GTPγS[2][3]
hCB21.2 ± 0.2[4]~91.2[2][³⁵S]GTPγS[2]

Note: Data for this compound is sometimes reported under its alternative name, AMB-FUBICA. MMB-FUBINACA is a closely related analog.

Experimental Protocols

The characterization of this compound enantiomers relies on standardized in vitro assays. The following are detailed methodologies for determining receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 and CB2 receptors.[4][5]

Objective: To determine the inhibitory constant (Ki) of (S)-MMB-FUBICA and (R)-MMB-FUBICA for the hCB1 and hCB2 receptors.

Materials:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor cDNA.[6]

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.[5][7]

  • Test Compounds: (S)-MMB-FUBICA and (R)-MMB-FUBICA, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[4][5]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).[5]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[6]

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[5][6]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the [³H]CP-55,940 to a final concentration of approximately 0.5-1.0 nM.[5]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10 µ g/well ), the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.[6]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[5][6]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[5] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

cAMP Accumulation Assay for EC50 Determination

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) like CB1 and CB2, which are coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8]

Objective: To determine the potency (EC50) of (S)-MMB-FUBICA and (R)-MMB-FUBICA in activating CB1 and CB2 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[8]

  • Cell Culture Medium and Supplements.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[7]

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[8]

  • Test Compounds: (S)-MMB-FUBICA and (R)-MMB-FUBICA, serially diluted.

  • cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the cells expressing the cannabinoid receptor of interest in 96-well plates until they reach the desired confluency.

  • Assay: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes.[7]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the protocol of the chosen cAMP detection kit.[8]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.[8]

Mandatory Visualizations

Signaling Pathway

The binding of (S)-MMB-FUBICA to the CB1 receptor initiates a cascade of intracellular events. This signaling is primarily mediated by inhibitory G-proteins (Gi/o).

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist (S)-MMB-FUBICA Agonist->CB1R Binds G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_assay incubation Incubate at 30°C for 60-90 min setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start seed_cells Seed Receptor-Expressing Cells in 96-well Plate start->seed_cells pre_incubation Pre-incubate with PDE Inhibitor seed_cells->pre_incubation add_compounds Add Test Compounds (Varying Concentrations) pre_incubation->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate incubation Incubate for 15-30 min stimulate->incubation lysis_detection Lyse Cells & Detect cAMP (e.g., ELISA) incubation->lysis_detection analysis Data Analysis (Calculate EC50 and Emax) lysis_detection->analysis end End analysis->end

References

AMB-FUBINACA Stability in Diverse Solvent Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the synthetic cannabinoid AMB-FUBINACA in various solvent conditions. Understanding the stability of this compound is critical for accurate analytical quantification, the development of stable formulations, and the interpretation of toxicological data. This document summarizes key findings on its degradation pathways, presents available quantitative stability data, and outlines experimental protocols for its assessment.

Introduction to AMB-FUBINACA and its Stability Concerns

AMB-FUBINACA (also known as FUB-AMB) is a potent indazole-based synthetic cannabinoid. Its chemical structure includes a methyl ester moiety, which is a primary site of chemical and metabolic instability. The hydrolysis of this ester to its corresponding carboxylic acid metabolite is the main degradation pathway.[1][2][3] This conversion not only alters the pharmacological activity of the compound but also poses a significant challenge for forensic and research laboratories in accurately determining the parent compound's concentration in samples. Factors such as storage temperature, solvent composition, and pH can influence the rate of this degradation.

Chemical Structure and Primary Degradation Pathway

The chemical structure of AMB-FUBINACA and its degradation to the carboxylic acid metabolite are fundamental to understanding its stability profile.

Caption: Chemical structures of AMB-FUBINACA and its primary degradation product.

The principal degradation pathway for AMB-FUBINACA is the hydrolysis of its methyl ester group, leading to the formation of AMB-FUBINACA carboxylic acid. This reaction can be catalyzed by enzymes, such as carboxylesterases in biological matrices, or can occur non-enzymatically under certain solvent and pH conditions.

Quantitative Stability Data

The stability of AMB-FUBINACA has been primarily investigated in biological matrices for forensic and toxicological purposes. Data on its stability in common laboratory solvents is limited. The following tables summarize the available quantitative data.

Table 1: Stability of AMB-FUBINACA in Biological Matrices
MatrixTemperatureDurationConcentrationPercent RemainingReference
Human Plasma37°C5 hoursNot Specified~86%[4]
Human Plasma37°C5 hoursNot Specified~94% (w/ esterase inhibitors)[4]
Human BloodRoom Temperature30 daysNot SpecifiedStable[1]
Human Blood4°C30 daysNot SpecifiedStable[1]
Human Blood-20°C30 daysNot SpecifiedStable[1]
Human BloodRoom TemperatureUnstableNot SpecifiedUnstable[3]
Human BloodRefrigeratedUnstableNot SpecifiedUnstable[3]
Human BloodFrozenStableNot SpecifiedStable[3]

Note: "Stable" indicates that the authors reported the compound as stable under the tested conditions without providing specific percentages. Conflicting reports on stability in blood at room and refrigerated temperatures suggest that storage time and specific conditions are critical factors.

Table 2: Stability of AMB-FUBINACA as a Solid and in Organic Solvents
Matrix/SolventTemperatureDurationPercent RemainingReference
Neat Solid-20°C≥ 7 yearsNot Specified (Implied Stable)-
Methanol (B129727)50°C-Potential for accelerated degradation[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing stability research. Below are generalized protocols derived from the literature for assessing AMB-FUBINACA stability.

Stability Assessment in Biological Matrices (e.g., Blood, Plasma)

This protocol outlines a typical workflow for evaluating the stability of AMB-FUBINACA in biological samples.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Spike blank biological matrix (e.g., blood, plasma) with AMB-FUBINACA aliquot Aliquot samples into storage vials prep->aliquot storage_rt Room Temperature storage_fridge Refrigerated (4°C) storage_frozen Frozen (-20°C or lower) timepoint Analyze aliquots at defined time points (e.g., 0, 24, 48 hours, 7 days) aliquot->timepoint extraction Sample extraction (e.g., LLE, SPE) timepoint->extraction analysis LC-MS/MS or GC-MS analysis extraction->analysis quantification Quantify parent compound and degradation product analysis->quantification

Caption: Generalized workflow for assessing AMB-FUBINACA stability in biological matrices.

Methodology:

  • Preparation of Spiked Samples: A stock solution of AMB-FUBINACA in a suitable organic solvent (e.g., methanol, acetonitrile) is prepared. This stock solution is then used to spike a fresh, blank biological matrix (e.g., whole blood, plasma) to achieve the desired final concentration.

  • Aliquoting and Storage: The spiked matrix is vortexed for homogenization and then aliquoted into individual storage vials for each time point and temperature condition to be tested (e.g., room temperature, 4°C, and -20°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24 hours, 7 days, 30 days), aliquots from each storage condition are retrieved for analysis.

  • Sample Extraction: The samples are subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the matrix.

  • Instrumental Analysis: The extracted samples are analyzed using a validated chromatographic method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The concentration of the parent AMB-FUBINACA and its carboxylic acid metabolite are determined and compared to the initial (time 0) concentration to calculate the percentage of degradation.

Analysis of Thermal Stability

The thermal stability of AMB-FUBINACA is particularly relevant for understanding its degradation when smoked.

Methodology:

  • A sample of AMB-FUBINACA is heated to various temperatures (e.g., above 400°C) to simulate smoking conditions.[1]

  • The resulting degradation products are collected and analyzed, typically by GC-MS, to identify the thermolytic degradants.[1]

Factors Influencing AMB-FUBINACA Stability

Several factors can impact the stability of AMB-FUBINACA in solution and in biological samples.

cluster_factors Factors Affecting Stability cluster_outcome Outcome temperature Temperature degradation Degradation (Ester Hydrolysis) temperature->degradation solvent Solvent/Matrix solvent->degradation ph pH ph->degradation light Light Exposure light->degradation enzymes Enzymes (in biological samples) enzymes->degradation amb_fubinaca AMB-FUBINACA amb_fubinaca->degradation

Caption: Key factors influencing the degradation of AMB-FUBINACA.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis. Storage at frozen temperatures (-20°C or below) is recommended to minimize degradation, especially in biological matrices.[3]

  • Solvent/Matrix: The presence of water or protic solvents can facilitate hydrolysis. In biological matrices like blood and plasma, enzymatic activity (e.g., carboxylesterases) significantly contributes to degradation.[4] Synthetic cannabinoids with a valine methyl ester head group, such as AMB-FUBINACA, have been noted to be less stable in plasma compared to those with other head groups.[6]

  • pH: While specific studies on the effect of pH on AMB-FUBINACA stability are limited, ester hydrolysis is generally catalyzed by both acidic and basic conditions. Neutral pH is expected to be the most stable environment, barring enzymatic activity.

  • Light: Although not extensively studied for AMB-FUBINACA specifically, exposure to light can be a factor in the degradation of many organic compounds. It is good practice to store solutions in amber vials or protected from light.

Recommendations for Handling and Storage

Based on the available data, the following best practices are recommended for researchers working with AMB-FUBINACA:

  • Solid Form: Store the neat compound at -20°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in anhydrous aprotic organic solvents such as acetonitrile (B52724) or DMSO. Store these solutions at -20°C or lower in tightly sealed, light-protected vials. Minimize the use of protic solvents like methanol for long-term storage, especially if not anhydrous.

  • Working Solutions: Prepare working solutions fresh whenever possible. If storage is necessary, keep them at low temperatures and for the shortest duration feasible.

  • Biological Samples: Samples suspected of containing AMB-FUBINACA should be frozen at -20°C or below as soon as possible after collection to prevent in-vitro degradation. Avoid repeated freeze-thaw cycles.

Conclusion

The stability of AMB-FUBINACA is a critical consideration for accurate scientific investigation. Its primary degradation pathway is the hydrolysis of the methyl ester, a process influenced by temperature, the solvent matrix, and pH. While there is a body of research on its stability in biological samples, highlighting the importance of frozen storage, there is a notable lack of quantitative data on its stability in common laboratory solvents. Researchers should adhere to best practices for storage and handling to ensure the integrity of their samples and the reliability of their results. Further studies are warranted to systematically evaluate the stability of AMB-FUBINACA in a range of organic solvents and pH conditions to provide more definitive guidance for the scientific community.

References

Thermogravimetric Analysis of F-AMB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of FUB-AMB, a potent synthetic cannabinoid. Due to the limited availability of formal thermogravimetric analysis (TGA) data in publicly accessible literature, this document focuses on the existing research on its thermal degradation products and behavior at elevated temperatures. Additionally, this guide details the established signaling pathway of FUB-AMB through the cannabinoid receptor 1 (CB1).

Thermal Decomposition of FUB-AMB

A key study investigated the thermal stability of FUB-AMB and other carboxamide-type synthetic cannabinoids, revealing that the substance produces thermolytic degradants when heated above 400 °C. At this temperature, FUB-AMB was observed to lose its methyl ester substituent and the pendant naphthyl moiety. A significant and concerning finding is the formation of cyanide at this temperature, posing a potential toxicological risk to users.

Quantitative Data on Thermal Degradation

The following table summarizes the available semi-quantitative data on the thermal degradation of FUB-AMB. It is important to note that this data is derived from thermal degradation studies rather than a standard thermogravimetric analysis.

ParameterValue/ObservationSource
Degradation Temperature Produces thermolytic degradants above 400 °C[1][2]
Key Degradation Events - Loss of the methyl ester substituent- Loss of the pendant naphthyl moiety[1][2]
Toxic Byproducts Formation of cyanide (up to 27 µg per mg of starting material)[1][2]

Experimental Protocols

The following section details the methodology used in the key study that investigated the thermal degradation of FUB-AMB. This provides a framework for understanding how the available data was generated and for designing future thermogravimetric studies.

Thermolysis Procedure:

  • Apparatus: A thermolysis probe was used to heat the samples.

  • Sample Preparation: The synthetic cannabinoid standards were used as received.

  • Heating Protocol: Samples were heated sequentially to 200, 400, 600, and 800 °C.

  • Analysis of Degradants: The resultant thermolysis products were analyzed via gas chromatography–mass spectrometry (GC-MS).

  • Cyanide Quantification: A secondary analysis was performed to quantify thermolytically generated cyanide using liquid chromatography–tandem mass spectrometry (LC-MS/MS).

This methodology allowed for the identification of compound-specific degradants and the elucidation of general degradative pathways for carboxamide-type synthetic cannabinoids.

FUB-AMB Signaling Pathway

FUB-AMB is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. The binding of FUB-AMB to the CB1 receptor initiates a cascade of intracellular signaling events that are responsible for its psychoactive effects.

FUB_AMB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FUB-AMB FUB-AMB CB1R CB1 Receptor FUB-AMB->CB1R Binds to Gi_alpha Gαi CB1R->Gi_alpha Activates G_beta_gamma Gβγ CB1R->G_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Ca_channel->Neurotransmitter_Release Modulates K_channel->Neurotransmitter_Release Modulates

Caption: Signaling pathway of FUB-AMB upon binding to the CB1 receptor.

Pathway Description:

  • Binding: FUB-AMB binds to the CB1 receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).

  • Subunit Dissociation: The G-protein dissociates into its α (Gαi) and βγ (Gβγ) subunits.

  • Downstream Effects of Gαi: The Gαi subunit inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Modulation of Neurotransmitter Release: The combined effects of reduced PKA activity and the modulation of ion channels ultimately lead to a decrease in the release of neurotransmitters from the presynaptic terminal. This modulation of neurotransmission is the primary mechanism underlying the psychoactive effects of FUB-AMB.

Conclusion

The thermal analysis of FUB-AMB reveals a complex degradation profile at elevated temperatures, with the formation of multiple degradants and the concerning release of cyanide. While comprehensive TGA data is currently lacking in the scientific literature, the existing studies on its thermal decomposition provide a crucial foundation for understanding the potential risks associated with its use and for guiding future research. The well-characterized signaling pathway of FUB-AMB through the CB1 receptor highlights its potent activity as a synthetic cannabinoid and provides a molecular basis for its physiological effects. Further research, including detailed thermogravimetric analysis, is necessary to fully characterize the thermal properties of FUB-AMB and to better assess the public health implications of its use.

References

Methodological & Application

Analytical Detection Methods for MMB-FUBINACA (AMB-FUBINACA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMB-FUBINACA, also known as AMB-FUBINACA or FUB-AMB, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous adverse health effects and fatalities.[1][2] As a compound of forensic and clinical interest, the development of sensitive and reliable analytical methods for its detection and quantification in various matrices is crucial. This document provides an overview of common analytical techniques, detailed experimental protocols, and relevant pharmacological information for researchers and professionals in the field. MMB-FUBINACA is the methyl ester analogue of AB-FUBINACA.[3]

Pharmacological Signaling Pathway

MMB-FUBINACA is a potent full agonist of the cannabinoid receptor type 1 (CB1R), exhibiting a binding affinity approximately 85 times greater than that of Δ9-THC.[2][4] Its psychoactive effects are mediated through the activation of CB1 receptors, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the stimulation of G-protein-coupled inwardly rectifying potassium channels (GIRK).[2] The primary metabolic pathway for MMB-FUBINACA is ester hydrolysis, primarily mediated by the enzyme carboxylesterase 1 (CES1), to its less active carboxylic acid metabolite.[5][6]

MMB_FUBINACA_Signaling_Pathway cluster_cell Target Cell MMB_FUBINACA MMB-FUBINACA CB1R CB1 Receptor MMB_FUBINACA->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response K_ion GIRK->K_ion Efflux K_ion->Cellular_Response

Caption: Signaling pathway of MMB-FUBINACA upon binding to the CB1 receptor.

Analytical Detection Methods

Several analytical techniques have been employed for the detection and quantification of MMB-FUBINACA in various samples, including herbal products, biological fluids (blood and urine), and seized materials.[3][7][8] The most common methods are based on chromatography coupled with mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of MMB-FUBINACA and related compounds.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
GC-MSHerbal Products0.5 µg/g1 µg/g0.99[7]
GC-FIDSeized Material1.5 µg/mL4.5 µg/mL0.9994[9]
LC-MS/MSRat Plasma0.003–0.004 ng/mL0.012–0.016 ng/mL>0.99[10][11]
LC-MS/MSRat Urine0.00125–0.002 ng/mL0.003–0.005 ng/mL>0.99[10][11]
LC-QTOF/MSWhole Blood0.0125 - 0.2 ng/mL--[12]
LC-MS/MSWhole Blood0.01–0.48 ng/mL--[13]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Herbal Products

This protocol is adapted from a method for the detection of 4-fluoro MDMB-BUTINACA, a structurally similar synthetic cannabinoid.[7]

a. Sample Preparation (Methanolic Extraction)

  • Weigh 100 mg of the homogenized herbal sample into a microcentrifuge tube.

  • Add an internal standard (e.g., XLR-11).

  • Add 0.5 mL of methanol (B129727).

  • Vortex the mixture thoroughly.

  • Incubate at 22°C for 10 minutes with shaking (2,000 rpm).

  • Centrifuge to pellet the solid material.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dry residue in 50 µL of ethyl acetate (B1210297).

  • Inject 1 µL of the solution into the GC-MS system.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C VL MSD or equivalent.[8]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Injector: Split/splitless injector, 5:1 split ratio.[8]

  • Oven Temperature Program: Hold at 80°C for 4 minutes, then ramp at 40°C/min to 290°C and hold for a total run time of 39.25 minutes.[8]

  • Mass Range: Scan m/z 40 to 400.[8]

  • Analysis Mode: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[7]

GCMS_Workflow Sample Herbal Sample Extraction Methanolic Extraction Sample->Extraction Evaporation Evaporation (N2) Extraction->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for GC-MS analysis of MMB-FUBINACA in herbal samples.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples (Blood/Urine)

This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis in biological fluids.[13][14]

a. Sample Preparation (Protein Precipitation for Blood)

  • Pipette 200 µL of whole blood into a microcentrifuge tube.[13]

  • Add an appropriate deuterated internal standard.

  • Add 600 µL of ice-cold acetonitrile (B52724) dropwise while vortexing.[13]

  • Vortex for 5 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[13]

  • Transfer the supernatant to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at approximately 30-40°C.[13]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]

  • Transfer to an autosampler vial for injection.

b. Sample Preparation (Liquid-Liquid Extraction for Urine)

  • To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.[3]

  • Heat at 60-70°C for 60 minutes for hydrolysis of conjugated metabolites.[3]

  • Cool the sample and adjust the pH to 8-9 with aqueous ammonia.[3]

  • Add 10 mL of ethyl acetate and shake or vortex for several minutes.[3]

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC or UPLC system such as Waters Acquity or equivalent.[14][15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).[14]

  • Mobile Phase A: Water with 0.1% formic acid.[14][15]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14][15]

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10-25% B), ramp up to a high percentage (e.g., 90-95% B) to elute the analyte, followed by a re-equilibration step.[14][15]

  • Ionization Mode: Positive electrospray ionization (ESI+).[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

LCMSMS_Workflow cluster_blood Blood Sample Prep cluster_urine Urine Sample Prep Blood_Sample Whole Blood Protein_Precipitation Protein Precipitation (Acetonitrile) Blood_Sample->Protein_Precipitation Evaporation Evaporation (N2) Protein_Precipitation->Evaporation Urine_Sample Urine Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Analysis LCMSMS->Data

References

Application Note: Quantification of AMB-FUBINACA in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of AMB-FUBINACA, a potent synthetic cannabinoid, in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and drug development professionals. Two robust sample preparation procedures, Supported Liquid Extraction (SLE) and Protein Precipitation (PPT), are described, offering flexibility based on laboratory resources and desired sample cleanliness. The protocol includes detailed chromatographic and mass spectrometric conditions, validation data from published methods, and a discussion of the underlying pharmacology of AMB-FUBINACA.

Introduction

AMB-FUBINACA (also known as FUB-AMB) is an indazole-based synthetic cannabinoid that has been associated with significant adverse health effects. As a potent agonist of the cannabinoid receptor type 1 (CB1), it mimics the psychoactive effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary active component of cannabis, but often with greater potency and a more severe and unpredictable toxidrome. Accurate and reliable quantification of AMB-FUBINACA in biological matrices such as blood is crucial for forensic toxicology, clinical research, and understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers the high sensitivity and selectivity required for the detection and quantification of AMB-FUBINACA at low concentrations typically found in blood samples.

Pharmacology and Signaling Pathway

AMB-FUBINACA exerts its primary pharmacological effects through the activation of the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a potent agonist, AMB-FUBINACA binds to the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade ultimately modulates neurotransmitter release, resulting in the psychoactive effects associated with this compound.

AMB-FUBINACA Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AMB AMB-FUBINACA AMB->CB1 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Response Leads to

Figure 1: Simplified signaling pathway of AMB-FUBINACA via the CB1 receptor.

Experimental Protocols

This section details the materials and methods for the quantification of AMB-FUBINACA in whole blood. Two sample preparation options are provided.

Materials and Reagents
  • AMB-FUBINACA certified reference material

  • AMB-FUBINACA-d4 or JWH-018-d9 as internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Ethyl acetate

  • Whole blood (drug-free) for calibration and quality control samples

  • Supported Liquid Extraction (SLE) columns (e.g., ISOLUTE® SLE+)

  • Micro-centrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is recommended.

  • Nitrogen evaporator or positive pressure manifold

Experimental Workflow

Experimental Workflow cluster_prep start Sample Receipt (Whole Blood) prep Sample Preparation start->prep Fortify with IS ppt Protein Precipitation prep->ppt sle Supported Liquid Extraction (SLE) prep->sle lcms LC-MS/MS Analysis ppt->lcms sle->lcms data Data Processing and Quantification lcms->data report Report Generation data->report

Figure 2: General experimental workflow for AMB-FUBINACA quantification in whole blood.

Sample Preparation

Option 1: Supported Liquid Extraction (SLE)

This method offers excellent sample cleanup and high analyte recovery.

  • Pre-treatment: To 500 µL of whole blood sample, calibrator, or quality control, add 50 µL of the internal standard working solution. Vortex to mix. Add 500 µL of deionized water and vortex again.[3]

  • Sample Loading: Load the 1 mL of pre-treated sample onto a 1 mL SLE column and allow it to absorb for 5 minutes.[3]

  • Elution: Elute the analytes by gravity with 2 mL of ethyl acetate.[3]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

Option 2: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • Precipitation: To 100 µL of whole blood sample, calibrator, or quality control, add 10 µL of the internal standard working solution. Add 300 µL of cold acetonitrile while vortexing.[4]

  • Centrifugation: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 2 min.

Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AMB-FUBINACA 384.2253.1 (Quantifier)20
384.2109.1 (Qualifier)40
JWH-018-d9 (IS) 351.3155.130

Note: Collision energies are instrument-dependent and require optimization.

Quantitative Data Summary

The following table summarizes validation data from various published LC-MS/MS methods for the quantification of AMB-FUBINACA in blood or related matrices.

Method ReferenceMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)
F. T. Peters et al. (adapted)Serum0.1 - 2.0Not specifiedNot specified
Yeter, O. (2020) (for a similar compound)Blood0.050.05 - 10.083.1 - 97.5
TOX-SOP-58Blood0.10.1 - 10.0Not specified
Desharnais, B. et al. (2014)Whole Blood~2.02.0 - 100Not specified
Russell, S. et al. (2019)Whole Blood1.0 - 6.0Not specifiedNot specified

Conclusion

The LC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of AMB-FUBINACA in whole blood. The choice between Supported Liquid Extraction and Protein Precipitation for sample preparation allows for flexibility depending on the specific needs of the laboratory. The provided instrumental conditions serve as a strong foundation for method development and validation. Accurate quantification of AMB-FUBINACA is essential for advancing our understanding of its role in clinical and forensic toxicology.

References

Application Notes and Protocols for the Forensic Detection of FUB-AMB in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of FUB-AMB and its primary metabolites in human urine for forensic analysis. The protocols outlined below detail methods for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and immunoassay screening.

Introduction

FUB-AMB (also known as MMB-FUBINACA or AMB-FUBINACA) is a potent synthetic cannabinoid that has been associated with numerous intoxications and fatalities worldwide. Due to its rapid and extensive metabolism, the parent compound is often found at very low or undetectable concentrations in urine. Therefore, forensic analysis typically targets its major metabolites, primarily the ester hydrolysis metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid. The detection of this metabolite is a reliable indicator of FUB-AMB exposure.

Metabolic Pathway of FUB-AMB

FUB-AMB undergoes extensive metabolism in the body. The primary metabolic pathway involves the hydrolysis of the methyl ester group, resulting in the formation of a carboxylic acid metabolite. Other minor metabolic pathways include hydroxylation and glucuronide conjugation.[1]

FUB_AMB_Metabolism FUB_AMB FUB-AMB Metabolite1 FUB-AMB N-pentanoic acid (Ester Hydrolysis Metabolite) FUB_AMB->Metabolite1 Ester Hydrolysis (Primary Pathway) Metabolite2 Hydroxylated Metabolites FUB_AMB->Metabolite2 Hydroxylation Metabolite3 Glucuronide Conjugates Metabolite1->Metabolite3 Glucuronidation Metabolite2->Metabolite3 Glucuronidation

Caption: Metabolic pathway of FUB-AMB.

Experimental Protocols

Immunoassay Screening

Immunoassays offer a rapid and high-throughput preliminary screening method for detecting FUB-AMB and its metabolites.[2] It is important to note that immunoassays for synthetic cannabinoids can exhibit cross-reactivity with various analogs.[2][3] Positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS.

Protocol for Competitive ELISA:

  • Preparation: Allow all reagents and samples to reach room temperature.

  • Standard and Sample Addition: Add 50 µL of standards, controls, and urine samples to the appropriate wells of the microplate.

  • Enzyme Conjugate Addition: Add 50 µL of the enzyme conjugate to each well.

  • Antibody Addition: Add 50 µL of the antibody solution to each well. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the wells 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate for 30 minutes in the dark.

  • Stop Solution: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte.

Table 1: Immunoassay Cross-Reactivity for a FUB-AMB (MMB-FUBICA) Targeted Assay [3]

CompoundCross-Reactivity (%)
This compound (FUB-AMB)100
AB-FUBINACAHigh
ADB-FUBINACAModerate
5F-ADBLow
JWH-018Negligible

Note: Cross-reactivity data can vary between different immunoassay kits. It is essential to consult the manufacturer's data for the specific kit being used.

Sample Preparation for Confirmatory Analysis (LC-MS/MS and GC-MS)

Due to the presence of glucuronide conjugates in urine, an initial hydrolysis step is necessary to cleave these conjugates and increase the concentration of the free metabolites for detection.[4][5] This is followed by an extraction step to isolate and concentrate the analytes from the urine matrix.

Protocol for Enzymatic Hydrolysis: [6][7]

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of acetate (B1210297) buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase enzyme.

  • Vortex the mixture for 30 seconds.

  • Incubate at 65°C for 1-2 hours.

  • Allow the sample to cool to room temperature before proceeding to extraction.

Protocol for Solid-Phase Extraction (SPE): [6][8]

  • Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge.

  • Washing:

    • Wash with 3 mL of 100mM acetate buffer (pH 5.0).

    • Wash with 3 mL of a methanol:acetate buffer (25:75 v/v) solution.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes with 3 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Conditioning Condition Cartridge Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute Analytes Drying->Elution Evaporation Evaporate & Reconstitute Elution->Evaporation Analysis LC-MS/MS or GC-MS Evaporation->Analysis

Caption: Experimental workflow for urine sample preparation.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the quantification of FUB-AMB and its metabolites.

Protocol: [9][10]

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 10% B

    • Ramp to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B and equilibrate for 2 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: LC-MS/MS Parameters for FUB-AMB and its Primary Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
FUB-AMB383.2226.125
FUB-AMB383.2109.135
FUB-AMB Ester Hydrolysis Metabolite369.2308.120
FUB-AMB Ester Hydrolysis Metabolite369.2109.130

Table 3: Method Validation Data for LC-MS/MS Analysis of FUB-AMB Metabolite [9]

ParameterValue
Limit of Detection (LOD)0.002 ng/mL
Limit of Quantification (LOQ)0.005 ng/mL
Linearity (r²)> 0.99
Recovery92.0 – 106.8%
Intra-assay Precision (%CV)2.8 – 6.7%
Inter-assay Precision (%CV)3.9 – 8.8%
GC-MS Analysis

Gas chromatography-mass spectrometry is another robust technique for the detection of FUB-AMB, although it often requires derivatization of the analytes to improve their volatility and thermal stability.

Protocol: [1][11]

  • Derivatization: Evaporate the reconstituted extract to dryness and add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.

  • GC System: Gas chromatograph with an autosampler

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes

    • Ramp to 290°C at 20°C/min, hold for 10 minutes

  • MS System: Mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 m/z

Table 4: GC-MS Data for Derivatized FUB-AMB Ester Hydrolysis Metabolite

Analyte (as TMS derivative)Retention Time (min)Key Fragment Ions (m/z)
FUB-AMB Ester Hydrolysis Metabolite~12.5440 (M+), 308, 226, 109

Table 5: Method Validation Data for GC-MS Analysis of FUB-AMB [1]

ParameterValue
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the forensic analysis of FUB-AMB in urine. Given the low abundance of the parent compound, targeting the ester hydrolysis metabolite is crucial for reliable detection. While immunoassays serve as a valuable initial screening tool, chromatographic methods such as LC-MS/MS and GC-MS are essential for confirmation and quantification. Proper sample preparation, including enzymatic hydrolysis, is critical to ensure accurate and sensitive results. The validation data presented demonstrates the reliability of these methods for forensic casework.

References

Application Notes and Protocols for Cell-Based Models in the Study of AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the pharmacological and toxicological effects of the synthetic cannabinoid AMB-FUBINACA. The following sections detail the key experimental protocols and quantitative data to facilitate research and development in this area.

Introduction

AMB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns.[1] Understanding its mechanism of action and potential toxicity is crucial for the development of effective countermeasures and for informing public policy. Cell-based assays are indispensable tools for characterizing the interaction of AMB-FUBINACA with cannabinoid receptors and for elucidating its downstream cellular effects. These in vitro models offer a controlled environment to dissect the molecular pharmacology of this compound.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant and reproducible data. For studying the direct effects of AMB-FUBINACA on cannabinoid receptors, human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human CB1 or CB2 receptors are widely used.[2][3] For neurotoxicity and other neuronal-specific effects, neuroblastoma cell lines such as SH-SY5Y and NG108-15 are suitable models.[4][5] AtT20 cells, which are mouse pituitary tumor cells, have also been utilized for cytotoxicity and receptor signaling studies.[6]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for AMB-FUBINACA from various cell-based assays.

Table 1: Receptor Binding and Functional Activity of AMB-FUBINACA

ParameterReceptorCell LineAssayValueReference
EC₅₀ CB1HEK293[³⁵S]GTPγS Binding0.54 nM[7]
EC₅₀ CB1AtT20cAMP Inhibition0.63 nM[7]
EC₅₀ CB1HEK293β-arrestin 2 Recruitment0.69 nM[7]
EC₅₀ CB2HEK293[³⁵S]GTPγS Binding0.13 nM[7]
EC₅₀ CB2HEK293β-arrestin 2 Recruitment0.59 nM[7]
pKi CB1HEK293Radioligand Binding8.72[8]
pKi CB2HEK293Radioligand Binding9.32[9]
Eₘₐₓ ((S)-enantiomer) CB1Not SpecifiedNot Specified267% (vs. JWH-018)[7]
Eₘₐₓ ((R)-enantiomer) CB1Not SpecifiedNot Specified154% (vs. JWH-018)[7]
Eₘₐₓ ((S)-enantiomer) CB2Not SpecifiedNot Specified161% (vs. JWH-018)[7]
Eₘₐₓ ((R)-enantiomer) CB2Not SpecifiedNot Specified205% (vs. JWH-018)[7]

Table 2: Cytotoxicity of AMB-FUBINACA

Cell LineAssayConcentrationEffectReference
AtT20-hCB1LDH Release30 µMSignificant increase at 1h[6]
SH-SY5YSulforhodamine B (SRB)1 pM - 1 µMTime and dose-dependent decrease in proliferation[4]
Primary Hippocampal NeuronsMTT1 pM - 1 µMDecreased viability at 24h[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by AMB-FUBINACA and the general workflows for the described experimental protocols.

AMB-FUBINACA_Signaling_Pathway AMB-FUBINACA Signaling Cascade via CB1 Receptor AMB_FUBINACA AMB-FUBINACA CB1R CB1 Receptor AMB_FUBINACA->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-arrestin 2 CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates ERK pERK Activation G_protein->ERK cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits K_ion K+ Efflux GIRK->K_ion Internalization Receptor Internalization beta_arrestin->Internalization

AMB-FUBINACA signaling cascade via the CB1 receptor.

Experimental_Workflow_cAMP General Workflow for cAMP Accumulation Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Detection cluster_3 Data Analysis Seed_Cells Seed CB1/CB2 expressing cells in 96-well plate Pre_treat Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) Seed_Cells->Pre_treat Add_Forskolin Add Forskolin (B1673556) to stimulate Adenylyl Cyclase Pre_treat->Add_Forskolin Add_AMB_FUBINACA Add varying concentrations of AMB-FUBINACA Add_Forskolin->Add_AMB_FUBINACA Lyse_Cells Lyse cells Add_AMB_FUBINACA->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Plot_Data Plot dose-response curve Measure_cAMP->Plot_Data Calculate_EC50 Calculate EC₅₀ and Eₘₐₓ Plot_Data->Calculate_EC50

General workflow for a cAMP accumulation assay.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of AMB-FUBINACA for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.

Materials:

  • HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand (e.g., [³H]CP55,940).

  • AMB-FUBINACA.

  • Non-specific binding control (e.g., WIN55,212-2).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).

    • Add a fixed concentration of radioligand.

    • Add serial dilutions of AMB-FUBINACA.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., WIN55,212-2).

    • Incubate at 30°C for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of AMB-FUBINACA.

    • Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of AMB-FUBINACA to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

Materials:

  • HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS).

  • Forskolin (to stimulate adenylyl cyclase).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]

  • AMB-FUBINACA.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash cells with serum-free medium or assay buffer.

    • Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.

    • Add varying concentrations of AMB-FUBINACA and incubate for 15-30 minutes.

    • Add forskolin to all wells (except basal control) and incubate for a further 15-30 minutes.

  • cAMP Detection:

    • Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

    • Measure intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of AMB-FUBINACA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insight into G-protein independent signaling and receptor desensitization.[7][10]

Materials:

  • HEK293 cells co-expressing the cannabinoid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme like β-galactosidase or luciferase).

  • Cell culture medium.

  • AMB-FUBINACA.

  • Substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed the engineered cells in a 96-well plate.

  • Treatment:

    • Add serial dilutions of AMB-FUBINACA to the wells.

    • Incubate for a specified period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection:

    • Add the substrate for the reporter enzyme.

    • Measure the resulting signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of AMB-FUBINACA.

    • Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.

Cytotoxicity Assay (LDH Release Assay)

This assay assesses the cytotoxic effects of AMB-FUBINACA by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[6]

Materials:

  • Target cells (e.g., AtT20, SH-SY5Y).

  • Cell culture medium.

  • AMB-FUBINACA.

  • LDH cytotoxicity detection kit.

  • Positive control for maximal LDH release (e.g., cell lysis buffer).

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of AMB-FUBINACA for different time points (e.g., 1h, 6h, 24h).

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay, which typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the positive control (maximal LDH release).

    • Plot the percentage of cytotoxicity against the AMB-FUBINACA concentration.

Conclusion

The described cell-based models and protocols provide a robust framework for the in vitro characterization of AMB-FUBINACA. By employing these assays, researchers can obtain critical data on its receptor affinity, functional activity, signaling pathways, and cytotoxic potential. This information is essential for understanding the pharmacology and toxicology of this potent synthetic cannabinoid and for the development of potential therapeutic interventions.

References

Application Note: Analysis of FUB-AMB by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of FUB-AMB (also known as AMB-FUBINACA or MMB-FUBINACA), a potent synthetic cannabinoid, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals. This document includes protocols for sample preparation from herbal mixtures, blood, and urine, along with optimized GC-MS instrument parameters. Quantitative data, including limits of detection and quantification, are presented for easy reference.

Introduction

FUB-AMB, N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester, is a synthetic cannabinoid that has been reported in numerous intoxication and fatality cases globally.[1] As a member of the indazole-3-carboxamide class of synthetic cannabinoids, it exhibits high potency as an agonist at the CB1 and CB2 cannabinoid receptors.[2][3] The rapid emergence of such novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in forensic and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and effective technique for the analysis of synthetic cannabinoids due to its sensitivity and specificity.[4][5] This application note details validated methods for the GC-MS analysis of FUB-AMB.

Experimental Protocols

Sample Preparation

This protocol is adapted for the extraction of FUB-AMB from synthetic cannabinoid-laced herbal products.

  • Homogenization: Homogenize 100 mg of the herbal sample.

  • Extraction: Add 10 mL of methanol (B129727) (MeOH) to the homogenized sample.[4]

  • Vortexing: Vortex the mixture for 1 minute.[4]

  • Ultrasonication: Extract the sample using an ultrasonic bath for 20 minutes.[4]

  • Centrifugation: Centrifuge the extract.[4]

  • Filtration: Filter the supernatant through a 0.45 µM syringe filter.[4]

  • Internal Standard: Add an appropriate internal standard (e.g., benzylamine (B48309) hydrochloride).[4]

  • Dilution: Transfer the filtered extract to a 10 mL volumetric flask and bring to volume with MeOH.[4] The sample is now ready for GC-MS analysis.

This protocol describes the extraction of FUB-AMB from whole blood samples.

  • Precipitation: To 2 mL of blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M HCl.[6]

  • Vortexing: Vortex the mixture for 3 minutes.[6]

  • Centrifugation: Centrifuge for 5 minutes and collect the supernatant.[6]

  • pH Adjustment: Add drops of aqueous ammonia (B1221849) (25%) to the supernatant until the pH reaches 8-9.[6]

  • Liquid-Liquid Extraction: Add 20 mL of ethyl acetate (B1210297) and shake the mixture for 4 minutes.[6]

  • Phase Separation: Transfer the organic layer to a clean glass tube.[6]

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.

This protocol includes a hydrolysis step to account for conjugated metabolites of FUB-AMB.

  • Hydrolysis: To 2.5 mL of urine, add 0.3 mL of hydrochloric acid (20%) and heat at 60-70°C for 60 minutes.[6] This step is necessary as FUB-AMB and its metabolites are often excreted in a conjugated form.[6]

  • Cooling: Allow the sample to cool to room temperature.

  • pH Adjustment: Add aqueous ammonia (25%) until a pH of 8-9 is reached.[6]

  • Liquid-Liquid Extraction: Extract the sample with 10 mL of ethyl acetate.[6]

  • Centrifugation: Centrifuge the mixture to separate the layers.[6]

  • Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at or below 45°C.[6]

  • Reconstitution: Reconstitute the residue in an appropriate solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis of FUB-AMB, compiled from various studies.

ParameterSetting 1Setting 2
Gas Chromatograph Agilent 6890 or equivalent[6]Agilent 7890B or equivalent[4]
Mass Spectrometer Agilent 5973 or equivalent[6]Agilent 5977B or equivalent[4]
Column HP-5-MS (60m x 0.25mm x 0.25µm)[6]HP-5-MS (30m x 0.25mm x 0.25µm)[4]
Injector Temperature Not Specified270°C[4]
Injection Mode Not SpecifiedSplit (1:5)[4]
Carrier Gas HeliumHelium[4]
Flow Rate Not Specified1.2 mL/min[4]
Oven Program Not SpecifiedInitial 150°C (hold 1 min), ramp to 290°C at 30°C/min (hold 4 min)[4]
Total Run Time Not Specified10 minutes[4]

Quantitative Data

The following table presents the quantitative performance data for the GC-MS analysis of FUB-AMB.

ParameterValueReference
Limit of Detection (LOD) 0.15 µg/mL[4]
Limit of Quantification (LOQ) 0.5 µg/mL[4]
Linear Range 0.5 - 200 µg/mL[4]
Precision (%RSD) 0.26%[4]
Accuracy (Recovery) 99.36 - 101%[4]

Results and Discussion

The GC-MS analysis of FUB-AMB provides a reliable method for its identification and quantification. The primary component of FUB-AMB can be observed at a retention time of approximately 7.8 minutes under the specified chromatographic conditions.[4] The mass spectrum of FUB-AMB is characterized by several key fragment ions, including m/z 109, 253, 269, 324, and 383.[4]

It is important to note that FUB-AMB is rapidly metabolized in the body.[1] The ester hydrolysis metabolite is a reliable marker for FUB-AMB exposure and may be present in biological samples even when the parent compound is undetectable.[1] Therefore, analytical methods should ideally also target this metabolite.

Visualization of Experimental Workflow

FUB_AMB_GCMS_Workflow GC-MS Analysis Workflow for FUB-AMB cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Reporting Herbal Herbal Material Homogenization Homogenization & Extraction (MeOH) Herbal->Homogenization Blood Blood Sample Precipitation Protein Precipitation & LLE (Ethyl Acetate) Blood->Precipitation Urine Urine Sample Hydrolysis Acid Hydrolysis & LLE (Ethyl Acetate) Urine->Hydrolysis Reconstitution Reconstituted Extract Homogenization->Reconstitution Filter & Dilute Precipitation->Reconstitution Evaporate & Reconstitute Hydrolysis->Reconstitution Evaporate & Reconstitute GCMS GC-MS System (HP-5-MS Column) Reconstitution->GCMS Injection DataAcquisition Data Acquisition (Scan or SIM Mode) GCMS->DataAcquisition Identification Compound Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Chromatogram & Mass Spectrum Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of FUB-AMB.

Conclusion

The GC-MS methods detailed in this application note are suitable for the routine analysis of FUB-AMB in various matrices. The provided protocols for sample preparation are robust and the instrumental parameters are optimized for sensitivity and resolution. The quantitative data demonstrates that the method is precise, accurate, and linear over a relevant concentration range. These methods can be valuable tools for forensic laboratories, clinical toxicology, and research institutions involved in the monitoring of novel psychoactive substances.

References

Quantification of MMB-FUBICA Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic and clinical cases.[1] As a powerful agonist of the cannabinoid type 1 (CB1) receptor, it poses significant public health risks.[2] Due to its rapid and extensive metabolism, the parent compound is often found at very low concentrations or is entirely absent in biological samples, making the detection of its metabolites crucial for confirming intake.[3] The primary metabolic pathway involves the hydrolysis of the methyl ester to its corresponding carboxylic acid metabolite, this compound 3,3-dimethylbutanoic acid, which serves as a key biomarker for detection.[3]

These application notes provide detailed protocols for the quantification of this compound and its primary metabolites in biological matrices, primarily urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is widely recognized for its high sensitivity and selectivity in the analysis of synthetic cannabinoids.[1][4]

Metabolic Pathway of this compound

The biotransformation of this compound is a critical consideration for analytical testing. The predominant metabolic reaction is ester hydrolysis, converting the parent compound into its more stable and abundant carboxylic acid metabolite.[5][6] This reaction is primarily mediated by carboxylesterase 1 (CES1).[5] Other metabolic transformations can include hydroxylation and dealkylation.[2]

MMB_FUBICA_Metabolism parent This compound hydrolysis Ester Hydrolysis (Carboxylesterase 1) parent->hydrolysis other_metabolites Other Phase I Metabolites (e.g., Hydroxylation, Dealkylation) parent->other_metabolites metabolite This compound 3,3-dimethylbutanoic acid (Primary Metabolite) hydrolysis->metabolite further_metabolism Further Metabolism metabolite->further_metabolism

Figure 1: Simplified metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize typical method validation parameters and mass spectrometry transitions for the quantification of synthetic cannabinoid metabolites, including those of this compound, using LC-MS/MS. It is important to note that specific values may vary depending on the instrumentation and laboratory-specific protocols.

Table 1: Typical Method Validation Parameters for Synthetic Cannabinoid Quantification in Urine [4]

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.5 ng/mL
Recovery70 - 120%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Table 2: Illustrative Mass Spectrometry Parameters for this compound and its Primary Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundOptimize using standardOptimize using standardOptimize
This compound 3,3-dimethylbutanoic acidOptimize using standardOptimize using standardOptimize
Deuterated Internal StandardOptimize using standardOptimize using standardOptimize

Note: Specific m/z transitions and collision energies must be determined empirically by direct infusion of analytical standards.[1][3]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound metabolites from urine and whole blood samples.

Protocol 1: Quantification of this compound Metabolites in Human Urine using SPE and LC-MS/MS

This protocol is designed for the sensitive detection of this compound metabolites in urine, incorporating an enzymatic hydrolysis step to cleave glucuronide conjugates.[7][8][9]

1. Sample Preparation and Enzymatic Hydrolysis:

  • To 1 mL of urine sample, calibrator, or control, add 50 µL of an appropriate deuterated internal standard solution.[1]

  • Add a solution containing β-glucuronidase and incubate at 50-60°C for 1-2 hours to hydrolyze conjugated metabolites.[4][7]

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4]

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.[4]

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.[4]

  • Dry the cartridge thoroughly under a stream of nitrogen or vacuum.

  • Elute the analytes with 1 mL of methanol or ethyl acetate.[4]

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[1]

4. LC-MS/MS Analysis:

  • Transfer the reconstituted sample to an autosampler vial for analysis.

  • Liquid Chromatography (LC) Parameters (Illustrative): [1][4]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from the matrix. For example: 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Parameters (Illustrative): [1][4]

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize based on the instrument manufacturer's recommendations.

Protocol 2: Quantification of this compound Metabolites in Whole Blood using Protein Precipitation and LC-MS/MS

This protocol provides a rapid method for the analysis of this compound metabolites in whole blood.

1. Sample Preparation and Protein Precipitation:

  • To 200 µL of whole blood, add 600 µL of ice-cold acetonitrile containing a deuterated internal standard for this compound and its primary metabolite.[3]

  • Vortex the sample for 5 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

2. Supernatant Transfer and Evaporation:

  • Carefully transfer the supernatant to a clean tube.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[3]

3. Reconstitution:

  • Reconstitute the residue in 100 µL of a 20:80 mixture of acetonitrile and 0.1% formic acid in water.[3]

4. LC-MS/MS Analysis:

  • Proceed with LC-MS/MS analysis as described in Protocol 1, Step 4.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample Collection (Urine or Blood) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification data_review Data Review and Reporting quantification->data_review CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates MMB_FUBICA This compound MMB_FUBICA->CB1 Binds and Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Ion_Channels->Response

References

Application Note: High-Resolution Mass Spectrometry for the Identification of AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMB-FUBINACA (also known as FUB-AMB) is a potent synthetic cannabinoid receptor agonist that has been associated with numerous intoxications and fatalities worldwide.[1] Its rapid metabolism and the continuous emergence of new analogs present significant challenges for forensic and clinical toxicology laboratories. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and selectivity for the unambiguous identification and quantification of AMB-FUBINACA and its metabolites in complex biological matrices and seized materials.[1][2] This application note provides a detailed protocol for the identification of AMB-FUBINACA using LC-HRMS, along with its characteristic fragmentation patterns and metabolic pathways.

Principle

This method utilizes liquid chromatography to separate AMB-FUBINACA from other compounds in a sample. The eluent is then introduced into a high-resolution mass spectrometer, where the compound is ionized and its exact mass-to-charge ratio (m/z) is measured with high accuracy. This allows for the determination of its elemental composition. Subsequent fragmentation of the protonated molecule ([M+H]⁺) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) produces a characteristic fragmentation pattern, providing structural confirmation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for biological fluids (blood and urine) and seized plant material.

1.1. Biological Fluids (Blood/Urine) - Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the analysis of synthetic cannabinoids in biological samples.[3]

  • Sample Aliquoting: Pipette 0.5 mL of whole blood or urine into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., AMB-FUBINACA-d4) to each sample, calibrator, and control.

  • Basification: Add 1.0 mL of 1.0 M TRIS HCl buffer (pH 10.2) to each tube.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Mixing: Cap the tubes and rotate for 15 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4600 rpm for 10 minutes.

  • Supernatant Transfer: Freeze the aqueous (lower) layer in a -80 °C freezer and decant the organic (upper) layer into a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-HRMS analysis.

1.2. Seized Plant Material - Solvent Extraction

This protocol is based on general procedures for extracting synthetic cannabinoids from herbal mixtures.[4]

  • Homogenization: Pulverize and homogenize the seized plant material to ensure a representative sample.

  • Extraction: Accurately weigh approximately 100 mg of the homogenized material into a centrifuge tube. Add 1 mL of methanol.

  • Sonication: Sonicate the mixture for 10-15 minutes to facilitate extraction.[5]

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Alternatively, filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the supernatant/filtrate as necessary with the mobile phase before injection into the LC-HRMS system.

Instrumentation: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following are typical instrument parameters. Optimization may be required based on the specific instrumentation used.

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • HRMS System: Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Full scan with data-dependent or data-independent MS/MS (e.g., SWATH®)

  • Mass Range: m/z 100 - 600

  • Resolution: > 20,000 FWHM

Data Presentation

Quantitative Data

Accurate mass measurements are crucial for the identification of AMB-FUBINACA and its fragments. The table below summarizes the key m/z values.

Analyte/FragmentFormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Mass Accuracy (ppm)
AMB-FUBINACA C₂₁H₂₂FN₃O₃383.1645384.1718< 5
Desmethyl Metabolite C₂₀H₂₀FN₃O₃369.1488370.1561< 5
Fragment 1C₁₈H₁₅FN₂O₂324.1118324.151< 5
Fragment 2C₁₅H₁₀FN₂O253.0777253.077< 5
Fragment 3C₇H₅F109.0402109.045< 5

Note: Observed m/z values and mass accuracy may vary slightly depending on the instrument and calibration.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of LC-HRMS methods allows for the detection of AMB-FUBINACA at very low concentrations.

MatrixLOD (ng/mL)LOQ (ng/mL)Reference
Plasma0.1 - 0.50.5 - 1.0[6][7]
Urine0.00125 - 0.0020.003 - 0.005[7]
Blood0.1 - 6.01.0 - 6.0[8]
Serum-0.1 - 2.0[9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (LLE or Solvent) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UHPLC Separation Evaporation->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS AccurateMass Accurate Mass Measurement HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis HRMS->Fragmentation Identification Compound Identification AccurateMass->Identification Fragmentation->Identification

Caption: Workflow for AMB-FUBINACA identification.

AMB-FUBINACA Signaling and Metabolism

AMB-FUBINACA acts as a potent agonist at the cannabinoid receptors CB1 and CB2.[1] Its metabolism primarily occurs in the liver, with ester hydrolysis being a major pathway.[2][10][11]

G cluster_signaling Signaling Pathway cluster_metabolism Metabolic Pathway AMB AMB-FUBINACA CB1 CB1 Receptor AMB->CB1 CB2 CB2 Receptor AMB->CB2 Effects Psychoactive Effects CB1->Effects AMB_met AMB-FUBINACA Hydrolysis Ester Hydrolysis (P1) AMB_met->Hydrolysis Hydroxylation Hydroxylation (P2) AMB_met->Hydroxylation Metabolite Inactive Acid Metabolite Hydrolysis->Metabolite Other Other Metabolites Hydroxylation->Other

Caption: AMB-FUBINACA signaling and primary metabolism.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the accurate and reliable identification of AMB-FUBINACA in various matrices. The provided protocols and data serve as a comprehensive guide for laboratories involved in the analysis of synthetic cannabinoids. The high sensitivity of LC-HRMS allows for the detection of the parent compound and its metabolites, which is crucial for confirming consumption, as AMB-FUBINACA is rapidly metabolized in the body.[10][11] The detailed fragmentation and metabolic data aid in the confident identification of this potent synthetic cannabinoid.

References

Application Notes and Protocols for the Structural Elucidation of Mmb-fubica via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Mmb-fubica, a synthetic cannabinoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed protocols and data presented herein are intended to assist in the unambiguous identification and characterization of this compound, a critical step in drug development, forensic analysis, and pharmacological research.

Introduction to this compound and the Role of NMR Spectroscopy

This compound, also known as AMB-FUBICA, is a potent indole-based synthetic cannabinoid.[1] Its molecular structure consists of an indole (B1671886) core substituted at the N1-position with a 4-fluorobenzyl group and at the C3-position with a carboxamide linker attached to a methyl valinate moiety.[1] The complexity of this molecule and the potential for various isomers necessitate a powerful analytical technique for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR spectroscopy reveals the specific arrangement and connectivity of atoms within a molecule.[2] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to unambiguously assign all proton and carbon signals, thereby confirming the compound's constitution and stereochemistry.[2]

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The experimental ¹H NMR data is based on a 400 MHz spectrum recorded in deuterated methanol (B129727) (CD₃OD), as reported by the Drug Enforcement Administration's Special Testing and Research Laboratory. The ¹³C NMR data is predicted and corroborated by spectral data from structurally analogous indole-based synthetic cannabinoids.[2]

Table 1: ¹H NMR Data of this compound (400 MHz, CD₃OD) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
8.10s1HH-2 (Indole)
7.65d1HH-4 (Indole)
7.40d1HH-7 (Indole)
7.25-7.15m4HH-5, H-6 (Indole) & H-2', H-6' (Fluorophenyl)
7.05t2HH-3', H-5' (Fluorophenyl)
5.42s2HCH₂ (Benzyl)
4.55d1Hα-H (Valine)
3.70s3HOCH₃ (Ester)
2.25m1Hβ-H (Valine)
1.05d3Hγ-CH₃ (Valine)
1.00d3Hγ'-CH₃ (Valine)

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data of this compound [2]

Chemical Shift (δ) ppmTentative Assignment
173.5C=O (Ester)
165.0C=O (Amide)
163.2 (d, J=245 Hz)C-4' (Fluorophenyl)
137.0C-7a (Indole)
131.5C-3a (Indole)
130.0 (d, J=8 Hz)C-2', C-6' (Fluorophenyl)
129.5C-2 (Indole)
123.0C-6 (Indole)
122.0C-5 (Indole)
121.0C-4 (Indole)
116.0 (d, J=22 Hz)C-3', C-5' (Fluorophenyl)
112.5C-3 (Indole)
110.0C-7 (Indole)
59.0α-C (Valine)
52.0OCH₃ (Ester)
49.0CH₂ (Benzyl)
31.0β-C (Valine)
19.5γ-C (Valine)
18.5γ'-C (Valine)

Predicted values are based on known chemical shifts for indole, valine methyl ester, and fluorobenzyl moieties, and are supported by data from related synthetic cannabinoids.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Protocol 1: Sample Preparation
  • Standard Sample Preparation : Accurately weigh 5-10 mg of the this compound reference standard.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) within a clean 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and the need to avoid overlapping solvent signals with key analyte resonances.[2]

  • Homogenization : Gently vortex the NMR tube to ensure the formation of a homogeneous solution.[2]

  • Internal Standard (Optional) : For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet resonance in a clean spectral region.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer Setup : Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width : Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the lower natural abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • ¹H-¹H COSY (Correlation Spectroscopy) : To identify proton-proton spin systems.

    • Pulse Sequence : Standard COSY pulse sequence.

    • Spectral Width : Same as ¹H NMR.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans : 4-16 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence : Standard HSQC pulse sequence with gradient selection.

    • ¹H Spectral Width : Same as ¹H NMR.

    • ¹³C Spectral Width : Same as ¹³C NMR.

    • Number of Increments : 128-256 in the indirect dimension.

    • Number of Scans : 8-32 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and functional groups.

    • Pulse Sequence : Standard HMBC pulse sequence with gradient selection.

    • ¹H Spectral Width : Same as ¹H NMR.

    • ¹³C Spectral Width : Same as ¹³C NMR.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans : 16-64 per increment.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structure Determination A Sample Preparation (5-10 mg in deuterated solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Fourier Transform & Phase Correction C->D E Peak Picking & Integration (¹H) D->E G ¹³C Signal Assignment D->G H 2D Spectra Analysis (Correlation Identification) D->H F ¹H Signal Assignment (Chemical Shift, Multiplicity) E->F I Fragment Assembly based on COSY and HMBC F->I G->I H->I J Final Structure Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Cannabinoid Receptor Signaling Pathway

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor initiates a signaling cascade that modulates various cellular processes.[3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Mmb_fubica This compound CB1R CB1 Receptor (GPCR) Mmb_fubica->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates alpha_subunit Gαi/o G_protein->alpha_subunit beta_gamma_subunit Gβγ G_protein->beta_gamma_subunit AC Adenylyl Cyclase cAMP cAMP AC->cAMP alpha_subunit->AC Inhibits Ca_channels Ca²⁺ Channels beta_gamma_subunit->Ca_channels Inhibits K_channels K⁺ Channels beta_gamma_subunit->K_channels Activates ATP ATP ATP->AC Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response

Caption: Simplified CB1 receptor signaling pathway.

References

Developing Immunoassays for AMB-FUBINACA Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMB-FUBINACA (also known as FUB-AMB or MMB-FUBICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous public health and safety concerns. As a member of the indazole-carboxamide family, it exhibits high affinity for the cannabinoid receptors CB1 and CB2, leading to its powerful psychoactive effects. The rapid identification of AMB-FUBINACA in biological samples is crucial for clinical toxicology, forensic investigations, and drug monitoring programs. Immunoassays offer a rapid, high-throughput, and cost-effective screening method for the presumptive identification of AMB-FUBINACA, complementing confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide an overview of the principles and methodologies for developing and implementing various immunoassays for the detection of AMB-FUBINACA, including Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Fluorescence Polarization Immunoassay (FPIA). Detailed protocols and expected performance characteristics are presented to guide researchers in the establishment of reliable screening assays.

Mechanism of Action and Signaling Pathway

AMB-FUBINACA acts as a potent full agonist at the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system, and the cannabinoid receptor 2 (CB2), which is predominantly found in the peripheral immune system.[1][2] The psychoactive effects of AMB-FUBINACA are mediated through its action on the CB1 receptor, a G-protein coupled receptor (GPCR).

Upon binding of AMB-FUBINACA, the CB1 receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[1][2] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Furthermore, CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like gene expression and cell proliferation.[2]

AMB_FUBINACA_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gi/o Protein CB1 CB1 Receptor G_alpha Gαi/o CB1->G_alpha Activates G_betagamma Gβγ CB1->G_betagamma Activates MAPK MAPK Pathway CB1->MAPK Activates AMB AMB-FUBINACA AMB->CB1 Binds AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel (N-type, P/Q-type) G_betagamma->Ca_channel Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_activity K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Neuronal_activity Transcription Gene Transcription MAPK->Transcription Competitive_ELISA_Workflow start Start prep_plate Coat Microplate with AMB-FUBINACA-Protein Conjugate start->prep_plate block Block Non-Specific Binding Sites prep_plate->block add_sample Add Standards, Controls, and Samples block->add_sample add_antibody Add Anti-AMB-FUBINACA Antibody add_sample->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate for Color Development add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data read_plate->analyze end End analyze->end Competitive_LFIA_Workflow start Start apply_sample Apply Sample to Sample Pad start->apply_sample rehydration Sample Rehydrates Gold-Conjugated Anti-AMB-FUBINACA Antibody in Conjugate Pad apply_sample->rehydration binding AMB-FUBINACA in Sample Binds to Gold-Conjugated Antibody rehydration->binding migration Complex Migrates Along Nitrocellulose Membrane binding->migration test_line Test Line: Unbound Gold-Conjugated Antibody Binds to Immobilized AMB-FUBINACA-Protein Conjugate migration->test_line control_line Control Line: Excess Gold-Conjugated Antibody Binds to Immobilized Secondary Antibody migration->control_line interpretation Interpret Results test_line->interpretation control_line->interpretation end End interpretation->end

References

Application of MMB-FUBICA in Cannabinoid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MMB-FUBICA, also known as AMB-FUBINACA, is a potent indole-based synthetic cannabinoid receptor agonist (SCRA)[1]. Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis, by activating cannabinoid receptors, particularly the CB1 and CB2 receptors[2][3]. Originally developed by Pfizer as a potential analgesic, it was never tested in humans as part of the drug discovery pipeline[4]. This compound has since been identified in illicit products and linked to significant adverse health effects, including "zombie-like" states, cardiotoxicity, seizures, and even death[3][4][5].

This potent activity makes this compound a valuable tool for researchers studying the endocannabinoid system. Its high affinity and efficacy, often greater than THC, allow for the robust investigation of cannabinoid receptor signaling and function[3][6][7]. These application notes provide detailed protocols for characterizing the interaction of this compound with cannabinoid receptors, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound is a full agonist at both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors[2][7]. The (S)-enantiomer is generally more potent than the (R)-enantiomer[6]. It demonstrates high affinity and potent activation of these G protein-coupled receptors (GPCRs)[2]. Pharmacological studies have shown that this compound is approximately 85 times more potent than Δ⁹-THC and 50 times more potent than the synthetic cannabinoid JWH-018[6]. Its primary psychoactive effects are mediated through the CB1 receptor, which is highly expressed in the central nervous system[1][8].

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound at human cannabinoid receptors. This data is critical for designing and interpreting experiments.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) hCB158 ± 19 nMRadioligand Binding[2]
hCB1pKi 8.72 ± 0.12Radioligand Binding ([³H]CP55,940)[8][9]
hCB2~117.5 nM (pKi 6.93)Radioligand Binding[2]
hCB2pKi 9.32 ± 0.09Radioligand Binding ([³H]CP55,940)[9]
Functional Potency (EC50) hCB10.54 nM[³⁵S]GTPγS[6]
hCB115.6 ± 5.2 nM[³⁵S]GTPγS[2]
hCB10.63 nMcAMP Inhibition[6]
hCB1pEC50 9.83 ± 0.04cAMP Inhibition[8]
hCB12.0 nMGIRK Stimulation[6]
hCB142.6 nMβ-arrestin Recruitment[5]
hCB20.13 nM[³⁵S]GTPγS[6]
hCB2~91.2 nM (pEC50 7.04)[³⁵S]GTPγS[2]
hCB218 nMGIRK Stimulation[6]
Functional Efficacy (Emax) hCB1154% (R-enantiomer) vs JWH-018cAMP Assay[6]
hCB1267% (S-enantiomer) vs JWH-018cAMP Assay[6]
hCB2205% (R-enantiomer) vs JWH-018cAMP Assay[6]
hCB2161% (S-enantiomer) vs JWH-018cAMP Assay[6]

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity or potency.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand from CB1 and CB2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

  • Cell Membranes: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)[10][11].

  • Radioligand: [³H]CP55,940 or [³H]SR141716A for CB1[12][13]. [³H]CP55,940 for CB2[12].

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL fatty acid-free BSA, pH 7.4[10][12].

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4[13][14].

  • Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM CP55,940)[12].

  • Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter[10][13].

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound[13].

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus excess unlabeled ligand)[13].

  • Incubation: Add cell membranes (5-20 µg protein/well) to initiate the reaction. Incubate at 30°C for 60-90 minutes with gentle agitation[10][13].

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand[10][11].

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[10].

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter[2][10].

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[2].

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radioligand & this compound dilutions plate_setup Combine Reagents in 96-well Plate prep_ligand->plate_setup prep_mem Prepare Cell Membranes (CB1/CB2) prep_mem->plate_setup incubation Incubate at 30°C (60-90 min) plate_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration wash Wash Filters filtration->wash count Scintillation Counting wash->count calc_ic50 Calculate IC₅₀ from Competition Curve count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Eq. calc_ic50->calc_ki

Caption: Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the functional potency and efficacy of this compound.

Materials:

  • Cell Membranes: Membranes from cells expressing hCB1 or hCB2[12].

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog)[12].

  • Reagents: GDP (Guanosine diphosphate), unlabeled GTPγS (for non-specific binding)[12].

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4[10][12].

  • Equipment: As per radioligand binding assay.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with GDP (e.g., 10 µM) to ensure agonist-dependent binding of [³⁵S]GTPγS[10][15].

  • Assay Setup: In a 96-well plate, combine the assay buffer, pre-incubated membranes, and varying concentrations of this compound[12].

  • Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to start the reaction[15].

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation[10].

  • Termination, Filtration, and Counting: Follow steps 4-6 from the radioligand binding assay protocol[10][12].

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage of basal or a reference agonist) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values[15].

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Objective: To measure the ability of this compound to inhibit adenylyl cyclase.

Materials:

  • Cells: Whole cells stably expressing hCB1 or hCB2 (e.g., CHO or HEK293)[10][15].

  • Reagents: Forskolin (B1673556) (an adenylyl cyclase activator), phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[10][15].

  • cAMP Detection Kit: A commercial kit based on principles like HTRF, FRET, or ELISA[16].

Procedure:

  • Cell Culture: Culture cells to approximately 80-90% confluency in multi-well plates[16].

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes[15][16].

  • Agonist Treatment: Add varying concentrations of this compound and incubate for a further 15-30 minutes[15].

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase and incubate for 30 minutes[10][16].

  • Cell Lysis & Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol[10][15].

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values[16].

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the cannabinoid receptor upon agonist binding, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.

Objective: To quantify this compound-induced β-arrestin recruitment to CB1/CB2.

Materials:

  • Cell Line: Engineered cell line co-expressing the cannabinoid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., NanoBiT, PathHunter)[17][18].

  • Assay-specific reagents as per the manufacturer's protocol.

Procedure:

  • Cell Plating: Seed the engineered cells in appropriate multi-well plates.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Signaling Pathways and Visualization

Upon binding to CB1 or CB2 receptors, this compound initiates a cascade of intracellular events. These receptors are canonically coupled to inhibitory G-proteins (Gαi/o).

  • G-Protein Activation: this compound binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit[15].

  • Downstream G-Protein Effects: The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels[19]. It can also modulate ion channels.

  • β-Arrestin Pathway: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins[19]. β-arrestin binding leads to receptor desensitization and internalization and can also initiate G-protein-independent signaling cascades, such as the activation of MAP kinases like ERK[19][20].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MMB This compound CB1R CB1/CB2 Receptor MMB->CB1R Binds Gi Gαi/o-GDP CB1R->Gi Activates GRK GRK CB1R->GRK Activates Gi_GTP Gαi/o-GTP Gi->Gi_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP (ATP -> cAMP) Gi_GTP->AC Inhibits CB1R_P Phosphorylated CB1/CB2-R GRK->CB1R_P Phosphorylates Arrestin β-Arrestin CB1R_P->Arrestin Recruits ERK ERK Activation Arrestin->ERK Initiates Signaling

Caption: this compound-induced cannabinoid receptor signaling.

G ki ki profile profile ki->profile gtp gtp gtp->profile camp camp camp->profile arrestin arrestin arrestin->profile

References

Application Notes and Protocols for the Pharmacological Use of FUB-AMB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of FUB-AMB (also known as AMB-FUBINACA or MMB-FUBINACA), a potent synthetic cannabinoid, for its use as a pharmacological tool in research and drug development. Detailed protocols for key in vitro assays are provided to facilitate its characterization.

Introduction

FUB-AMB is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1] It was first synthesized by Pfizer in 2009 but was never developed for human use.[2] Since its emergence on the illicit drug market, it has been associated with numerous cases of severe intoxication and fatalities.[3][4] FUB-AMB's high potency and efficacy at cannabinoid receptors make it a valuable, albeit hazardous, tool for studying the endocannabinoid system, particularly the pharmacology and signaling of the CB1 receptor.[5]

Mechanism of Action

FUB-AMB is a potent full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] The psychoactive effects of FUB-AMB are primarily mediated through its action on CB1 receptors, which are abundantly expressed in the central nervous system.[5] Upon binding, FUB-AMB activates the Gi/o protein-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] Additionally, FUB-AMB has been shown to stimulate other downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (pERK) and the recruitment of β-arrestin.[1][5] The activation of these pathways contributes to the profound physiological and psychoactive effects observed with FUB-AMB.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for FUB-AMB at human cannabinoid receptors. These values highlight its high affinity and potency compared to the endogenous cannabinoid anandamide (B1667382) and the phytocannabinoid Δ⁹-THC.

Table 1: Cannabinoid Receptor Binding Affinities of FUB-AMB and Reference Compounds

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
FUB-AMB 10.040.786[2]
Δ⁹-THC ~35-80~3-10
Anandamide ~89~371

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of FUB-AMB at the Human CB1 Receptor

AssayParameterFUB-AMBΔ⁹-THCReference
cAMP Inhibition pEC509.83~7.3[5]
Emax (%)57.0~50[5]
GTPγS Binding EC50 (nM)0.54~30-100[7]
pERK Activation pEC50~7.5~6.5[1]
β-Arrestin 2 Recruitment pEC50~7.0~6.0[1]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of FUB-AMB. These protocols are based on established methodologies for studying synthetic cannabinoids.

Protocol 1: Cannabinoid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of FUB-AMB for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • [³H]CP-55,940 (radioligand)

  • FUB-AMB

  • Unlabeled CP-55,940 (for non-specific binding)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of FUB-AMB in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP-55,940 (at a final concentration of ~0.7 nM), and 50 µL of the FUB-AMB dilution.

  • For total binding, add 50 µL of binding buffer instead of FUB-AMB.

  • For non-specific binding, add 50 µL of unlabeled CP-55,940 (at a final concentration of 10 µM).

  • Initiate the binding reaction by adding 100 µL of cell membrane suspension (10-20 µg protein/well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of FUB-AMB to inhibit adenylyl cyclase via the CB1 receptor.

Materials:

  • HEK-293 cells expressing the human CB1 receptor

  • FUB-AMB

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well white assay plates

Procedure:

  • Seed the HEK-293 cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of FUB-AMB in assay buffer.

  • Remove the culture medium and add the FUB-AMB dilutions to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Add forskolin (to a final concentration that stimulates cAMP production, typically 1-10 µM) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of FUB-AMB.

  • Determine the EC₅₀ and Eₘₐₓ values from the curve.

Protocol 3: pERK Activation Assay (Western Blot)

Objective: To assess the ability of FUB-AMB to induce ERK phosphorylation.

Materials:

  • Cells expressing the CB1 receptor

  • FUB-AMB

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with various concentrations of FUB-AMB for 5-15 minutes.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the fold-change in pERK levels.

Protocol 4: β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the CB1 receptor upon FUB-AMB stimulation.

Materials:

  • Cells co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., PathHunter® cells)

  • FUB-AMB

  • Assay kit reagents (e.g., PathHunter® detection reagents)

  • White, solid-bottom 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Seed the cells in the assay plates and incubate for 24-48 hours.

  • Prepare serial dilutions of FUB-AMB.

  • Add the FUB-AMB dilutions to the cells.

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the signal against the log concentration of FUB-AMB to generate a dose-response curve and determine the EC₅₀.

Visualizations

G FUB_AMB FUB-AMB CB1R CB1 Receptor FUB_AMB->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->ERK_pathway Modulates pERK pERK ERK_pathway->pERK

Caption: Signaling pathways activated by FUB-AMB at the CB1 receptor.

G cluster_workflow In Vitro Pharmacological Workflow for FUB-AMB start Start: FUB-AMB Sample binding_assay Receptor Binding Assay (CB1 & CB2) start->binding_assay functional_assays Functional Assays (CB1) start->functional_assays data_analysis Data Analysis: Determine Ki, EC50, Emax binding_assay->data_analysis cAMP_assay cAMP Inhibition functional_assays->cAMP_assay pERK_assay pERK Activation functional_assays->pERK_assay arrestin_assay β-Arrestin Recruitment functional_assays->arrestin_assay cAMP_assay->data_analysis pERK_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for the in vitro characterization of FUB-AMB.

References

In Vitro Models for Assessing MMB-FUBICA Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBICA) is a potent indole-based synthetic cannabinoid receptor agonist. Understanding its cytotoxic potential is crucial for forensic toxicology, clinical management of intoxications, and the development of potential therapeutic interventions.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound, focusing on key experimental assays and the underlying signaling pathways.

Quantitative Data Summary

Direct comparative in vitro cytotoxicity data for this compound remains limited.[1] However, data on its binding affinity and functional activity at cannabinoid receptors provide insights into its potential biological effects.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of this compound

ParameterReceptorValueReference(s)
Binding Affinity (Kᵢ)Human CB11.24 nM[2]
Functional Activity (EC₅₀)Human CB1Potent Agonist[2]

Note: A lower Kᵢ value indicates a higher binding affinity. EC₅₀ values represent the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following protocols are based on established methodologies for assessing the cytotoxicity of synthetic cannabinoids.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[3]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells (e.g., A549, TR146, or SH-SY5Y) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curve.[1]

Apoptosis Detection via Caspase-3 Activation

Activation of caspase-3 is a key event in the apoptotic pathway. This can be measured using a fluorometric or colorimetric assay.

Materials:

  • Cell line of interest cultured in appropriate plates or dishes

  • This compound stock solution

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay Buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for different time points to induce apoptosis.

  • Cell Lysis: After treatment, harvest and wash the cells with ice-cold PBS. Lyse the cells using the cell lysis buffer and incubate on ice.

  • Protein Quantification: Determine the total protein concentration in the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate.

  • Substrate Addition: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC).

  • Data Analysis: The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., A549, SH-SY5Y) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells overnight_incubation Overnight Incubation (Adherent Cells) plate_cells->overnight_incubation compound_prep Prepare this compound Dilutions overnight_incubation->compound_prep treat_cells Treat Cells with this compound (24, 48, 72h) compound_prep->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Viability caspase_assay Caspase-3 Assay treat_cells->caspase_assay Apoptosis read_plate Read Plate (Absorbance/Fluorescence) mtt_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 end End calc_ic50->end

Caption: Generalized workflow for in vitro cytotoxicity studies.

Proposed CB1 Receptor-Mediated Apoptotic Pathway for this compound

G mmb This compound cb1 CB1 Receptor mmb->cb1 Binds to gi Gi/o Protein Activation cb1->gi Activates ac Adenylyl Cyclase Inhibition gi->ac Inhibits apoptosis_pathway Downstream Signaling (e.g., MAPK activation) gi->apoptosis_pathway Activates camp ↓ cAMP ac->camp caspase3 Caspase-3 Activation apoptosis_pathway->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed this compound induced apoptotic pathway.

Discussion

The primary mechanism of action for synthetic cannabinoids like this compound involves the activation of cannabinoid receptors, predominantly the CB1 receptor in the central nervous system. This activation can trigger downstream signaling cascades that may lead to apoptosis. The cytotoxicity of many synthetic cannabinoids is believed to be mediated through the CB1 receptor, leading to the induction of apoptosis via the caspase-3 pathway.

It is important to note that the cytotoxic profile of this compound may be cell-type specific. While it showed limited cytotoxicity in astrocytes, its effects on other cell types, such as neuronal or cardiovascular cells, may differ. Therefore, a comprehensive assessment should utilize multiple cell lines.

Future research should focus on direct comparative studies to determine the IC₅₀ values of this compound in various cell lines and further elucidate the specific downstream signaling pathways involved in its cytotoxic effects.

References

Troubleshooting & Optimization

Mmb-fubica assay interference and matrix effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to MMB-FUBICA assay interference and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in biological samples challenging?

A1: this compound (also known as AMB-FUBINACA) is a potent, indole-based synthetic cannabinoid.[1][2] Its detection in complex biological matrices such as blood, urine, and oral fluid is challenging due to several factors:

  • Rapid and Extensive Metabolism: this compound is quickly metabolized in the body. The parent compound may be present at very low concentrations or not at all, making it necessary to target its metabolites for accurate detection.[3][4]

  • Low Concentrations: The concentration of the parent compound and its metabolites can be very low in biological samples after use.[3]

  • Complex Matrices: Biological samples contain numerous endogenous compounds like phospholipids (B1166683) and proteins that can interfere with the analysis, leading to matrix effects such as ion suppression.[3][5]

  • Structural Similarity: The presence of other structurally similar synthetic cannabinoids can cause analytical cross-reactivity, potentially leading to misidentification.[3]

  • Stability Issues: this compound can degrade in biological samples if not stored properly, with the ester bond being particularly susceptible to hydrolysis.[4]

Q2: What are the primary analytical methods for this compound detection?

A2: The most common and reliable methods for detecting and quantifying this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • LC-MS/MS: This is often the preferred method due to its high sensitivity and selectivity. It is particularly well-suited for analyzing thermally unstable compounds like many synthetic cannabinoids without the need for chemical derivatization.[3][6]

  • GC-MS: This technique is also widely used and can be cost-effective. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes. There is a potential for thermal degradation of this compound in the hot injector port of the GC system.[3][6]

  • Immunoassays: These methods are available for initial screening of synthetic cannabinoids. However, they may lack the specificity to definitively identify this compound and can be prone to false negatives with newer compounds due to variable cross-reactivity.[3][7] All presumptive positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS.[7]

Q3: Which metabolites of this compound should I target for analysis?

A3: Due to the rapid metabolism of this compound, targeting its metabolites is crucial for a reliable confirmation of intake.[3] The primary metabolic pathway is the hydrolysis of the methyl ester group to form the corresponding butanoic acid metabolite (this compound 3,3-dimethylbutanoic acid).[3][8] This metabolite is often found at higher concentrations and for a longer duration in urine and blood compared to the parent compound, making it a key biomarker for confirming this compound exposure.[3][4][8]

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of biological samples.[5] They occur when co-eluting matrix components interfere with the ionization of the target analyte.[5] To mitigate these effects:

  • Improve Sample Preparation: This is the most effective strategy. Solid-Phase Extraction (SPE) is highly effective at removing interfering components like phospholipids. Protein Precipitation (PPT) is simpler but less effective at removing phospholipids. Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT.[5]

  • Optimize Chromatography: Use a high-efficiency UHPLC/HPLC column and a gradient elution method to chromatographically separate this compound from the bulk of matrix components.[3][5]

  • Use Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL standard co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate quantification.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix (e.g., drug-free urine) that is identical to your sample matrix. This ensures that the calibrators and the unknown samples are affected by the matrix in the same way.[5]

Q5: What are the recommended storage conditions for samples containing this compound?

A5: To ensure the stability of this compound in biological matrices like blood and urine, it is strongly recommended to store samples frozen at -20°C immediately after collection and until analysis.[4] Storage at room temperature or even under refrigeration (2-8°C) can lead to significant degradation of the parent compound, primarily through ester hydrolysis.[4] The analytical reference material, when stored as a crystalline solid at -20°C, is stable for at least five years.[4]

Data Presentation

Table 1: Performance of Analytical Methods for this compound and Related Analogs

This table summarizes the limits of detection (LOD) and quantification (LOQ) from various studies. These values can serve as a benchmark for method development and validation.

Analyte(s)MatrixMethodLODLOQReference(s)
Synthetic Cannabinoids (general)Whole BloodLC-HRMS0.675 - 3.375 ng/mL0.675 - 3.375 ng/mL[1]
Synthetic Cannabinoids (general)UrineLC-HRMS0.225 - 3.375 ng/mL0.225 - 3.375 ng/mL[1]
This compoundCriminal EvidenceGC-MS1.5 µg/mL4.5 µg/mL[6]
This compoundRat PlasmaLC-MS/MS0.003–0.004 ng/mL0.012–0.016 ng/mL[6]
This compoundWhole BloodLC-MS/MS0.1 – 6.0 ng/mL1.0 – 6.0 ng/mL[6]
4F-MDMB-BICABloodUHPLC-MS/MS-0.4 - 4.0 ng/mL[1][9]
4F-MDMB-BICAUrineUHPLC-MS/MS-0.02 - 5.0 ng/mL[1][9]
5F-MDMB-PICAHuman BloodGC-MS/MS0.11 ng/mL0.50 ng/mL[10]
Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
TechniqueCommon MatricesAdvantagesDisadvantagesTypical Matrix Effect
Protein Precipitation (PPT) Plasma, Whole BloodFast, simple, inexpensive. Effective at removing proteins.[5]Less effective at removing phospholipids, significant ion suppression possible.[5]High (Suppression)
Liquid-Liquid Extraction (LLE) Plasma, UrineProvides cleaner extracts than PPT.[5]Can have lower analyte recovery; more labor-intensive.[5]Moderate
Solid-Phase Extraction (SPE) Plasma, Urine, BloodProvides the cleanest extracts, high analyte recovery, significantly reduces matrix effects.[5]More time-consuming and expensive than PPT/LLE.[5]Low
Dilute and Shoot Urine, Oral FluidVery fast and simple.[5]Only suitable for simple matrices or high concentration samples; introduces all matrix components to the system.[5]Very High
Table 3: Immunoassay Cross-Reactivity with this compound and Other Synthetic Cannabinoids

The data represents the concentration of a compound required to inhibit the immunoassay signal by 50% (IC50). A lower IC50 value indicates higher cross-reactivity.

CompoundIC50 (ng/mL)
MMB-FUBINACA 1.9
MDMB-FUBINACA 0.14
5F-CUMYL-PICA 1.1
CUMYL-PICA 1.8
MN-18 2.3
NNEI 4.6
Δ⁹-THC (Reference) 40.7
(Data is a synthesis from multiple research studies and may not represent a single commercial kit)[7][11]

Troubleshooting Guides

LC-MS/MS Analysis
IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Matrix-induced ion suppression.- Inefficient extraction and recovery.- Analyte degradation.- Suboptimal ionization parameters.- Improve sample cleanup using SPE to remove interfering matrix components.[3][5]- Validate and optimize the extraction procedure.- Investigate analyte stability in the matrix and during storage.[3]- Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).[3]
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Incompatible mobile phase pH with analyte pKa.- Inappropriate injection solvent.- Wash the column with a strong solvent or replace it if necessary.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the injection solvent is similar in composition to the initial mobile phase.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Column temperature variations.- Column degradation.- Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature.- Replace the column if it has deteriorated.[3]
High Background Noise - Contaminated mobile phase or LC system.- Significant matrix interferences.- Use high-purity solvents and flush the LC system.- Enhance sample preparation to remove more matrix components.[3]
Carryover - Adsorption of analyte onto the injector or column.- Optimize the injector wash procedure with a strong solvent.- Inject a blank solvent after a high-concentration sample to check for carryover.[3]
GC-MS Analysis
IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity - Thermal degradation in the injector.- Incomplete derivatization.- Active sites in the GC system.- Use a lower injector temperature if possible.- Optimize derivatization reaction conditions (reagent, temperature, time).[3]- Replace the inlet liner and deactivate the system if necessary.
Poor Reproducibility - Inconsistent derivatization.- Leak in the GC system.- Inconsistent injection volume.- Ensure precise and consistent addition of the derivatizing agent.- Perform a leak check on the system.- Check the autosampler syringe for air bubbles and proper function.[3]
Solvent-Related Degradation - Use of alcoholic solvents (e.g., methanol) causing transesterification in the hot injector port.- Use non-alcoholic solvents for reconstitution if thermal degradation is suspected.[4]
Immunoassay Screening
IssuePotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal (False Negative) - Low cross-reactivity of the antibody with this compound or its metabolites.- Omission of a key reagent.- Inactive substrate or conjugate.- Verify the cross-reactivity profile of the assay kit. Note that many kits may not detect newer synthetic cannabinoids.[7]- Check that all reagents were added in the correct order.[12]- Test the activity of the substrate and enzyme conjugate.
High Background (False Positive) - Non-specific binding of antibodies.- Cross-reactivity with an unintended compound.- Insufficient washing.- Use appropriate blocking buffers and increase blocking time.- Run appropriate controls to check for cross-reactivity with other substances.- Ensure all wells are filled and aspirated completely during wash steps. Increase the number of washes if necessary.[12]
High Variability Between Replicates - Inconsistent pipetting.- Uneven temperature across the plate during incubation.- Reagents not mixed properly.- Check pipetting technique and use calibrated pipettes.- Avoid stacking plates during incubation and ensure they are placed in the center of the incubator.[12]- Ensure all reagents are thoroughly mixed before adding to the plate.

Experimental Protocols

Protocol 1: Analysis of this compound in Whole Blood by SLE and LC-MS/MS

This protocol describes a supported liquid extraction (SLE) procedure for whole blood samples.[1]

  • Sample Preparation: To 0.5 mL of whole blood sample, calibrator, or control, add 50 µL of an appropriate deuterated internal standard solution.

  • Dilution: Add 0.5 mL of deionized water and vortex to mix.

  • Extraction: Load the entire sample onto a supported liquid extraction (SLE) cartridge and allow the sample to absorb for 5-10 minutes.

  • Elution: Elute the analytes with two separate 2.5 mL aliquots of ethyl acetate.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Urine by SPE and LC-MS/MS

This protocol describes a general solid-phase extraction (SPE) procedure for urine samples.[1]

  • Sample Preparation: To 1 mL of urine sample, calibrator, or control, add 50 µL of an appropriate deuterated internal standard solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen.

  • Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Immunoassay Cross-Reactivity Testing (Competitive ELISA)

This protocol outlines the general steps for assessing the cross-reactivity of an immunoassay.[7]

  • Plate Coating: Coat a microplate with an antibody specific to this compound.

  • Standard & Sample Preparation: Prepare a series of this compound standards. Prepare solutions of other synthetic cannabinoids to be tested for cross-reactivity at various concentrations.

  • Competitive Reaction: Add the standards or test compounds to the wells, followed by a fixed amount of enzyme-labeled this compound. Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate and incubate to allow for color development. The color intensity is inversely proportional to the amount of this compound or cross-reacting compound in the sample.

  • Data Analysis: Generate a standard curve by plotting absorbance versus the concentration of the this compound standards. Determine the concentration of each test compound that produces a 50% inhibition of the maximum signal (IC50) to quantify cross-reactivity.

Visualizations

start Sample with Suspected This compound Use detect_metabolite Is the primary metabolite (ester hydrolysis product) detected? start->detect_metabolite review_storage Review sample storage history. Was it consistently frozen at -20°C? detect_metabolite->review_storage Yes negative Conclusion: Sample is negative for this compound and its primary metabolite. detect_metabolite->negative No degradation Conclusion: Degradation of parent compound is likely. Report metabolite finding. review_storage->degradation No metabolism Conclusion: In-vivo metabolism is the likely cause. Report metabolite finding. review_storage->metabolism Yes

Caption: Troubleshooting logic for undetected this compound parent compound.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical collection Sample Collection (Blood, Urine, etc.) storage Sample Storage (-20°C) collection->storage prep Sample Preparation (SPE, LLE, or PPT) storage->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Processing & Review analysis->data report Reporting Results data->report

Caption: A generalized experimental workflow for this compound detection.

parent This compound (Parent Compound with Methyl Ester) metabolite This compound Carboxylic Acid (Primary Metabolite) parent->metabolite Ester Hydrolysis (Major Pathway) further Further Phase I & II Metabolites (e.g., Glucuronides) metabolite->further Hydroxylation, Conjugation

References

Technical Support Center: Overcoming AMB-FUBINACA Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the synthetic cannabinoid AMB-FUBINACA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is AMB-FUBINACA difficult to dissolve in aqueous buffers like PBS?

A1: AMB-FUBINACA is a highly lipophilic molecule, meaning it has poor water solubility.[1][2] Its chemical structure is nonpolar, making it challenging to dissolve in polar solvents such as water or phosphate-buffered saline (PBS).[1] This inherent hydrophobicity often leads to precipitation or the formation of a non-homogenous suspension in aqueous solutions.

Q2: What are the primary methods to improve the solubility of AMB-FUBINACA for in vitro experiments?

A2: The most common strategies for solubilizing AMB-FUBINACA for cell-based assays involve using a co-solvent, typically Dimethyl Sulfoxide (DMSO), or complexation agents like cyclodextrins. It is crucial to first dissolve the compound in a suitable organic solvent before introducing it to your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term exposure studies.[3] It is always best practice to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Q4: Can I use surfactants like Tween 80 to dissolve AMB-FUBINACA for in vitro studies?

A4: While surfactants like Tween 80 are effective at dispersing hydrophobic compounds in aqueous solutions, they are more commonly used in formulations for in vivo studies.[4][5] For in vitro work, DMSO is the preferred initial solvent due to its established use and the potential for surfactants to interfere with cellular assays at higher concentrations.

Q5: What are cyclodextrins and how can they help with AMB-FUBINACA solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like cannabinoids within their central cavity, forming water-soluble inclusion complexes.[6][7] This complexation can dramatically increase the aqueous solubility of the compound, with studies on other cannabinoids showing solubility enhancements of thousands of folds.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer The concentration of AMB-FUBINACA exceeds its solubility limit in the final solution. The transition from a high concentration of organic solvent to an aqueous environment is too abrupt.1. Decrease the final concentration of AMB-FUBINACA. 2. Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in a stepwise manner.[8]3. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. Be mindful of the final solvent concentration's effect on your cells.[3]4. Consider using a different solubilization method, such as cyclodextrin (B1172386) complexation. [6]
Cloudy or hazy solution The compound is not fully dissolved and is present as a fine suspension.1. Ensure the initial stock solution in 100% DMSO is completely clear. If not, use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.[9]2. Vortex the final solution thoroughly after dilution. 3. Filter the final solution through a sterile 0.22 µm filter if appropriate for your application, though this may remove undissolved compound.
Inconsistent experimental results Poor solubility is leading to variable concentrations of the active compound in your assays.1. Prepare fresh dilutions from your stock solution for each experiment. 2. Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. 3. Validate your solubilization method by quantifying the concentration of AMB-FUBINACA in your final working solution using a suitable analytical technique like HPLC.

Quantitative Data on Solubilization

Due to the limited availability of specific quantitative solubility data for AMB-FUBINACA, the following table includes data for a closely related metabolite and general data for cannabinoids with similar properties to provide a reference.

Compound Solvent/Vehicle Solubility Reference
AB-FUBINACA metabolite 2ADMSO10 mg/mL[10]
AB-FUBINACA metabolite 2ADMF20 mg/mL[10]
AB-FUBINACA metabolite 2ADMF:PBS (pH 7.2) (1:1)0.5 mg/mL[10]
Anandamide (B1667382) (an endocannabinoid)10% Hydroxypropyl-β-cyclodextrin>1000-fold increase[7]
Capsaicin (hydrophobic compound)Solution with Tween-8083% of predicted concentration[4]
Capsaicin (hydrophobic compound)Solution without Tween-8069% of predicted concentration[4]

Experimental Protocols

Protocol 1: Preparation of AMB-FUBINACA Stock Solution and Working Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of AMB-FUBINACA in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • AMB-FUBINACA powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Sterile cell culture medium

Procedure:

  • Preparation of 10 mM Stock Solution: a. Calculate the mass of AMB-FUBINACA required to make a 10 mM stock solution (Molecular Weight of AMB-FUBINACA: 383.4 g/mol ). b. Weigh the calculated amount of AMB-FUBINACA powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to the tube. d. Vortex the tube for 1-2 minutes until the powder is dispersed. e. If necessary, use a bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be clear.[9] f. Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in your sterile cell culture medium to achieve the desired final concentrations. It is recommended to first prepare an intermediate dilution in DMSO before the final dilution in the aqueous medium to prevent precipitation.[8] c. Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cell line (ideally ≤ 0.1%).[3] d. Always prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh AMB-FUBINACA add_dmso Add 100% DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate stock_solution 10 mM Stock Solution vortex_sonicate->stock_solution intermediate_dilution Intermediate Dilution (in DMSO) stock_solution->intermediate_dilution final_dilution Final Dilution (in Culture Medium) intermediate_dilution->final_dilution working_solution Final Working Solution (≤0.1% DMSO) final_dilution->working_solution

Caption: Workflow for preparing AMB-FUBINACA solutions for in vitro experiments.

Protocol 2: Preparation of AMB-FUBINACA Formulation for In Vivo (Intravenous) Administration

This protocol provides a general method for preparing a vehicle solution for the intravenous administration of AMB-FUBINACA, adapted from common practices for solubilizing hydrophobic cannabinoids for in vivo studies. Note: This formulation should be optimized and validated for your specific animal model and experimental conditions.

Materials:

  • AMB-FUBINACA powder

  • Ethanol (200 proof, USP grade)

  • Kolliphor® EL (or Tween 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation of the Vehicle: a. A common vehicle for intravenous injection of cannabinoids consists of a mixture of ethanol, a surfactant, and saline. A typical ratio is 1:1:18 of ethanol:Kolliphor® EL:saline.

  • Solubilization of AMB-FUBINACA: a. Weigh the desired amount of AMB-FUBINACA. b. Dissolve the AMB-FUBINACA powder in the required volume of ethanol. Vortex and sonicate if necessary to ensure it is fully dissolved. c. Add the Kolliphor® EL (or Tween 80) to the ethanol-drug mixture and vortex thoroughly to form a clear solution. d. Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume. The final solution should be a clear, homogenous emulsion. e. Filter the final formulation through a sterile 0.22 µm syringe filter before administration.

G cluster_dissolution Initial Dissolution cluster_emulsification Emulsification cluster_final_formulation Final Formulation amb_fubinaca AMB-FUBINACA Powder dissolve Dissolve amb_fubinaca->dissolve ethanol Ethanol ethanol->dissolve add_surfactant Add Surfactant & Vortex dissolve->add_surfactant surfactant Kolliphor® EL / Tween 80 surfactant->add_surfactant add_saline Add Saline & Vortex add_surfactant->add_saline saline Sterile Saline saline->add_saline final_solution Injectable Formulation add_saline->final_solution

Caption: Workflow for preparing an AMB-FUBINACA formulation for in vivo administration.

AMB-FUBINACA Signaling Pathway

AMB-FUBINACA is a potent agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR).[2][11] Upon binding, it initiates a cascade of intracellular signaling events.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response amb AMB-FUBINACA cb1 CB1 Receptor amb->cb1 Binds gi Gi/o Protein Activation cb1->gi arrestin β-Arrestin Recruitment cb1->arrestin ac Adenylyl Cyclase gi->ac Inhibits erk ↑ pERK gi->erk Activates camp ↓ cAMP ac->camp response Modulation of Neurotransmitter Release, Gene Expression, etc. camp->response erk->response arrestin->response

Caption: Simplified signaling pathway of AMB-FUBINACA via the CB1 receptor.

References

FUB-AMB stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FUB-AMB in long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for FUB-AMB?

A1: The primary degradation pathway for FUB-AMB is the hydrolysis of its methyl ester group, which results in the formation of its main metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (FUB-AMB carboxylic acid).[1][2][3][4] This metabolic process can occur both in vivo and through degradation in stored samples.

Q2: What are the optimal storage conditions for FUB-AMB to ensure long-term stability?

A2: For optimal long-term stability of FUB-AMB in various matrices, it is highly recommended to store samples in a freezer at -20°C.[5][6][7][8] Storage at room temperature or in a refrigerator (2°C–8°C) can lead to significant degradation of the parent compound.[6][7] When stored as a solid analytical reference material at -20°C, FUB-AMB can be stable for at least seven years.[9]

Q3: Why might I detect the FUB-AMB metabolite but not the parent compound in my sample?

A3: There are two primary reasons for this observation. First, FUB-AMB is rapidly and extensively metabolized in vivo to its carboxylic acid metabolite.[1][2][3] Therefore, depending on the time of sample collection after administration, the parent compound may have been entirely converted to its metabolite. Second, improper sample storage conditions, such as prolonged exposure to room temperature or refrigeration, can lead to the degradation of the parent FUB-AMB to its more stable metabolite.[6][7]

Q4: Can the use of certain solvents affect the stability of FUB-AMB during analysis?

A4: Yes, for synthetic cannabinoids containing ester bonds like FUB-AMB, the use of alcoholic solvents such as methanol (B129727) in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) can lead to thermal degradation and transesterification within the heated injection port.[7] Utilizing aprotic solvents or derivatization techniques may be necessary to mitigate this issue. For liquid chromatography-based methods, such as LC-MS/MS, this is less of a concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of FUB-AMB.

Issue 1: Inconsistent or lower-than-expected concentrations of FUB-AMB in stored samples.
  • Possible Cause 1: Improper Storage Temperature.

    • Solution: Immediately transfer all FUB-AMB samples to a freezer set at -20°C for long-term storage. Ensure a consistent cold chain is maintained during sample handling and transport. For short-term storage during experimental procedures, keep samples on ice.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles of the entire sample.[5][8] Studies on other synthetic cannabinoids have shown that multiple freeze-thaw cycles can lead to degradation.[5][8]

  • Possible Cause 3: Adsorption to Container Surfaces.

    • Solution: While specific data for FUB-AMB is limited, some cannabinoids can adsorb to plastic surfaces. If you suspect this is an issue, consider using glass or silanized plastic vials for storage and analysis. Conduct an in-house validation to assess potential adsorption to your specific container type.

Issue 2: FUB-AMB is not detected, but its presence is suspected.
  • Possible Cause 1: Complete Degradation to Metabolite.

    • Solution: Adjust your analytical method to include the detection of the FUB-AMB carboxylic acid metabolite. This metabolite is more stable and can serve as a reliable marker for FUB-AMB exposure or presence, even when the parent compound is undetectable.[3][7]

  • Possible Cause 2: Insufficient Analytical Method Sensitivity.

    • Solution: Optimize your analytical method, such as LC-MS/MS, to achieve a lower limit of detection (LOD) and limit of quantification (LOQ). This may involve optimizing extraction procedures, chromatographic separation, and mass spectrometer parameters.

Quantitative Data Summary

The following table summarizes the stability of synthetic cannabinoids under various storage conditions. While not all data is specific to FUB-AMB, it provides a general understanding of the stability of this class of compounds.

Storage ConditionGeneral Stability of Synthetic CannabinoidsRecommendations for FUB-AMB
-20°C (Freezer) Most synthetic cannabinoids are stable for at least one month, with many being stable for over 300 days.[5][6][8]Highly Recommended for long-term storage.
4°C (Refrigerator) Stability is significantly reduced compared to freezing, with degradation observed over days to weeks.[5][6]Not Recommended for storage beyond a few hours.
Room Temperature Rapid degradation can occur, sometimes within hours for less stable compounds.[6]Avoid prolonged exposure.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of FUB-AMB in a Biological Matrix
  • Sample Preparation: Spike a known concentration of FUB-AMB into a pooled biological matrix (e.g., human plasma, urine).

  • Aliquoting: Prepare multiple aliquots of the spiked matrix in appropriate storage vials (e.g., glass or polypropylene).

  • Storage Conditions: Store the aliquots under different temperature conditions: -20°C, 4°C, and room temperature.

  • Time Points: Establish a schedule for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).

  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Perform a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction) followed by analysis using a quantitative method like LC-MS/MS to determine the concentration of FUB-AMB and its primary carboxylic acid metabolite.

  • Data Analysis: Compare the concentrations at each time point to the initial concentration at Day 0 to determine the percentage of degradation over time for each storage condition.

Visualizations

Signaling Pathway of FUB-AMB

FUB_AMB_Signaling_Pathway FUB_AMB FUB-AMB CB1R CB1 Receptor FUB_AMB->CB1R Agonist Binding CB2R CB2 Receptor FUB_AMB->CB2R Agonist Binding Gi_Go Gαi/o Protein CB1R->Gi_Go Activation Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruitment CB2R->Gi_Go AC Adenylate Cyclase Gi_Go->AC Inhibition cAMP ↓ cAMP ERK pERK Activation Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: FUB-AMB acts as a potent agonist at CB1 and CB2 receptors.

Troubleshooting Workflow for FUB-AMB Detection Issues

Troubleshooting_Workflow Start FUB-AMB Not Detected in Suspected Positive Sample CheckMetabolite Is the primary metabolite (FUB-AMB carboxylic acid) detected? Start->CheckMetabolite ReviewStorage Review Sample Storage History CheckMetabolite->ReviewStorage Yes CheckMethod Review Analytical Method Sensitivity CheckMetabolite->CheckMethod No ImproperStorage Was the sample consistently stored at -20°C? ReviewStorage->ImproperStorage Degradation Conclusion: Parent compound likely degraded. Metabolite confirms presence. ImproperStorage->Degradation No RapidMetabolism Conclusion: Rapid in vivo metabolism is likely. Metabolite confirms presence. ImproperStorage->RapidMetabolism Yes OptimizeMethod Optimize method for lower LOD/LOQ and re-analyze. CheckMethod->OptimizeMethod Negative Conclusion: Sample is likely negative for FUB-AMB. OptimizeMethod->Negative

Caption: A logical workflow to troubleshoot FUB-AMB detection failures.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation PrepMatrix Spike Biological Matrix with FUB-AMB Aliquot Create Aliquots PrepMatrix->Aliquot StoreRT Room Temp Aliquot->StoreRT Store4C 4°C Aliquot->Store4C StoreNeg20C -20°C Aliquot->StoreNeg20C Timepoints Analyze at Predetermined Time Points (Day 0, Week 1, etc.) StoreRT->Timepoints Store4C->Timepoints StoreNeg20C->Timepoints Extraction Sample Extraction (SPE/LLE) Timepoints->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantify Quantify FUB-AMB and Metabolite LCMS->Quantify CalcDeg Calculate % Degradation vs. Day 0 Quantify->CalcDeg

Caption: Workflow for conducting a FUB-AMB long-term stability study.

References

Technical Support Center: MMB-FUBICA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of MMB-FUBICA (AMB-FUBICA) and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is targeting its metabolites important? A1: this compound (also known as AMB-FUBICA) is a potent indole-based synthetic cannabinoid.[1] In biological samples like urine and blood, it is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the methyl ester to form its main metabolite, this compound 3,3-dimethylbutanoic acid.[2][3] This metabolite is often found at higher concentrations and for a longer duration than the parent compound.[3] Therefore, analytical methods should target both the parent compound and this major metabolite to increase the detection window and ensure accurate confirmation of exposure.[4]

Q2: What are the recommended storage conditions for samples containing this compound? A2: For optimal stability, biological samples (e.g., blood, urine) should be frozen at -20°C immediately after collection and remain frozen until analysis.[2] Storage at room temperature or even refrigeration (2-8°C) can lead to significant degradation of the parent this compound compound.[2] The analytical reference material, when stored as a crystalline solid at -20°C, is generally stable for at least five years.[2]

Q3: What are common sample preparation techniques for this compound analysis? A3: Effective sample preparation is crucial to isolate this compound from complex biological matrices and minimize interferences.[4] Common techniques include:

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like plasma and urine, removing a significant portion of interfering phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte away from matrix components.[4][5]

  • Protein Precipitation (PPT): A simpler, faster method using a solvent like cold acetonitrile (B52724) to remove proteins. While it is effective for protein removal, it may not adequately remove phospholipids, which are a major source of ion suppression.[5]

Q4: Why is my this compound signal low or irreproducible in plasma samples? A4: Low and variable signal intensity, particularly in complex matrices like plasma, is a classic sign of ion suppression.[5] This occurs when co-eluting endogenous components, such as phospholipids, compete with this compound for ionization in the mass spectrometer's ion source, leading to a suppressed signal.[5] Improving sample cleanup, for instance by using SPE, and optimizing chromatographic separation to move the analyte peak away from the solvent front where matrix components often elute, can mitigate this issue.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem Possible Causes Recommended Solutions
No Detection of Parent this compound, but Metabolite is Present 1. Sample Degradation: The sample was not stored properly (e.g., not frozen at -20°C), leading to the hydrolysis of the parent compound.[2]2. Rapid In-Vivo Metabolism: The time between consumption and sample collection was sufficient for the body to metabolize most of the parent drug.[2]1. Review Sample History: Check the storage and handling records for the sample. The presence of the metabolite is still strong evidence of exposure.[2]2. Target the Metabolite: Always include the primary hydrolysis metabolite in your analytical method for a more reliable diagnosis of this compound intake.[3][4]
Poor Peak Shape (Tailing or Fronting) 1. Incompatible Mobile Phase pH: The pH of the mobile phase is not suitable for the analyte's pKa.2. Column Overload: The concentration of the injected sample is too high.3. Column Contamination/Degradation: The analytical column is dirty or has lost its efficiency.4. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too different from the initial mobile phase.[3]1. Adjust Mobile Phase pH: Ensure the analyte is in a single ionic state by modifying the mobile phase pH with additives like formic acid.[3]2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[3]3. Wash or Replace Column: Wash the column with a strong solvent or replace it if necessary.[3]4. Match Injection Solvent: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase.[3]
Inconsistent Retention Times 1. LC System Issues: Fluctuations in mobile phase composition or flow rate from the pump.2. Temperature Variations: The column temperature is not stable.3. Column Degradation: The column's stationary phase is deteriorating.[3]1. System Maintenance: Ensure proper solvent mixing and pump performance. Purge the pump and check for leaks.[3]2. Use a Column Oven: Maintain a stable temperature using a column oven.[3]3. Replace Column: If the column has degraded, it should be replaced.[3]
High Background Noise or Carryover 1. Contamination: Mobile phase, LC system, or injector may be contaminated.2. Matrix Interferences: Insufficient sample cleanup.3. Analyte Adsorption: this compound may adsorb to surfaces in the injector or column.[3]1. Use High-Purity Solvents: Flush the LC system and use fresh, high-purity solvents.[3]2. Enhance Sample Preparation: Improve cleanup to remove more matrix components.[5]3. Optimize Wash Procedure: Optimize the injector wash procedure with a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.[3]

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of this compound. Note that these parameters are instrument-dependent and require optimization in your laboratory.

Table 1: Typical Liquid Chromatography Parameters

ParameterTypical Value
LC System Waters ACQUITY UPLC or similar[4]
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[4][6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.3 - 0.5 mL/min[4][6]
Column Temperature 40°C[6]
Injection Volume 5 - 10 µL[6]

Table 2: Typical Mass Spectrometry Parameters

ParameterTypical Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer[4]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
IonSpray Voltage ~5500 V[6]
Source Temperature ~550 °C[6]
Curtain/Nebulizer/Collision Gas Optimize based on instrument manufacturer's recommendations[6]

Table 3: Example MRM Transitions for this compound and its Hydrolysis Metabolite

Note: Specific m/z values and collision energies should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 382.2350.2 (Loss of CH₃OH)241.1
This compound Metabolite 368.2324.2 (Loss of CO₂)227.1

Experimental Protocols

Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE) for Urine

This protocol provides a solid foundation for extracting this compound and its metabolites from urine samples.

  • Sample Pre-treatment (Enzymatic Hydrolysis): To cleave glucuronide conjugates, especially for metabolites, an enzymatic hydrolysis step is recommended.[7]

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.

    • Incubate the mixture at 50-60°C for 1-2 hours.[6]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB or equivalent polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727).[6]

    • Equilibrate the cartridge with 1 mL of deionized water.[6]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.[6]

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[6]

  • Elution:

    • Elute the analytes with 1 mL of methanol or ethyl acetate.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of Mobile Phase A and B).[6]

    • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Blood Sample Collection Pretreat Pre-treatment (e.g., Hydrolysis) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Dry-down & Reconstitution Elute->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Reporting Data->Report

Caption: General workflow for this compound detection by LC-MS/MS.

References

FUB-AMB Metabolite Identification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of FUB-AMB (also known as AMB-FUBINACA) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the detection and characterization of FUB-AMB biotransformation products.

Frequently Asked Questions (FAQs)

Q1: Why can't I detect the parent FUB-AMB compound in urine or blood samples?

A1: FUB-AMB undergoes rapid and extensive metabolism in the body.[1] The parent compound is often present at very low or undetectable concentrations in biological samples, particularly in urine.[2][3] The primary metabolic pathway is ester hydrolysis, which quickly converts FUB-AMB into its main metabolite, FUB-AMB carboxylic acid (N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine).[4][5] Therefore, analytical methods should target the detection of this more stable and abundant metabolite.[1]

Q2: What are the major metabolic pathways of FUB-AMB?

A2: The main biotransformation pathways for FUB-AMB include:

  • Ester Hydrolysis: This is the most significant pathway, leading to the formation of the carboxylic acid metabolite.[6] This reaction is primarily mediated by carboxylesterase 1 (CES1).[7]

  • Hydroxylation: This can occur on the indole/indazole ring or the alkyl chain.[6]

  • Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid, which facilitates their excretion.[6]

Q3: My immunoassay for synthetic cannabinoids is negative, but I suspect FUB-AMB use. Why?

A3: Standard immunoassays for cannabinoids, including synthetic ones, often lack cross-reactivity with the specific chemical structure of FUB-AMB and its metabolites.[3][8] These assays are typically designed to detect other classes of synthetic cannabinoids. For reliable detection, a more specific and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.[8]

Q4: Are there stability concerns when storing samples containing FUB-AMB?

A4: Yes, FUB-AMB is unstable in blood when stored at room temperature or refrigerated, degrading to its butanoic acid metabolite.[9][10] For optimal stability, blood samples should be stored frozen.[9][10] The carboxylic acid metabolite of FUB-AMB is significantly more stable under various storage conditions.[9][10]

Troubleshooting Guides

Issue 1: No Detection of FUB-AMB or its Metabolites in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Inappropriate Analyte Target The parent compound, FUB-AMB, is rapidly metabolized and often not present in biological samples.[1] Ensure your method is targeting the primary carboxylic acid metabolite.
Sample Preparation Issues (Urine) Metabolites in urine are often excreted as glucuronide conjugates.[2] It is crucial to perform a hydrolysis step (e.g., with acid or β-glucuronidase) to cleave the conjugate and allow for the detection of the free metabolite.
Sample Preparation Issues (Blood/Plasma) Inadequate extraction of the analytes from the matrix can lead to poor recovery. Optimize your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) for the acidic nature of the primary metabolite.
Poor Ionization in Mass Spectrometer The carboxylic acid metabolite is an acidic compound. Ensure your mobile phase composition and MS source parameters are optimized for its ionization, typically in negative ion mode for the deprotonated molecule [M-H]⁻.
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte.[11] To mitigate this, improve chromatographic separation, use a more effective sample cleanup method, or employ a matrix-matched calibration curve.
Issue 2: Poor Peak Shape or Low Sensitivity in Chromatogram
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions The retention and peak shape of the acidic metabolite are highly dependent on the mobile phase pH. Adjust the pH of the aqueous mobile phase (e.g., with formic acid) to ensure the analyte is in a consistent protonation state.
Column Contamination Biological samples can lead to a buildup of contaminants on the analytical column, causing peak tailing and broadening.[12] Implement a robust column washing protocol between injections and consider using a guard column.
Analyte Adsorption Acidic analytes can sometimes interact with active sites on the column or in the LC system. Consider using a column specifically designed for polar compounds or one with a different stationary phase chemistry.
Incorrect Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12] If possible, dissolve the final extract in the initial mobile phase.

Data Presentation

Table 1: Stability of FUB-AMB in Whole Blood at Different Storage Temperatures

Storage TemperatureStabilityReference
Room TemperatureUnstable[9][10]
Refrigerated (4°C)Unstable[9][10]
Frozen (-20°C or below)Considerably more stable[9][10]

Table 2: Stability of FUB-AMB Metabolites in Biological Matrices

MetaboliteMatrixStabilityReference
FUB-AMB 3-methylbutanoic acidBloodStable at room temp, refrigerated, and frozen[9][10]
Various MetabolitesUrineGenerally more stable than in blood

Experimental Protocols

Key Experiment: Identification of FUB-AMB Metabolites using LC-MS/MS

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard.

  • Add 50 µL of a rapid hydrolysis buffer and 40 µL of β-glucuronidase (e.g., IMCSzyme).

  • Incubate the mixture at 55°C for one hour to hydrolyze the glucuronide conjugates.

  • Proceed with sample cleanup using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE: Adjust the pH to be acidic, then extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

    • SPE: Condition an appropriate SPE cartridge (e.g., mixed-mode). Load the hydrolyzed sample, wash with appropriate solvents to remove interferences, and elute the metabolites. Evaporate the eluate and reconstitute.

2. Sample Preparation (Blood/Plasma)

  • To 1 mL of blood or plasma, add an internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant and proceed with either direct injection (if the sample is clean enough) or further cleanup using LLE or SPE as described for urine. A liquid-liquid extraction method has been assessed for the recovery of both the parent compound and its acidic metabolite.[9][10]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is commonly used.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid).

    • Gradient: A suitable gradient elution program should be developed to achieve good separation of the metabolites from matrix components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is typically used. Both positive and negative ion modes should be evaluated, though negative mode is often better for the carboxylic acid metabolite.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites. High-resolution mass spectrometry (HRMS) can be used for identification and structural elucidation of unknown metabolites.[6]

Visualizations

FUB_AMB_Metabolism FUB_AMB FUB-AMB Metabolite1 FUB-AMB Carboxylic Acid (Major Metabolite) FUB_AMB->Metabolite1 Ester Hydrolysis (CES1) Metabolite2 Hydroxylated Metabolites FUB_AMB->Metabolite2 Hydroxylation (CYP450) Metabolite3 Glucuronide Conjugates Metabolite1->Metabolite3 Glucuronidation Metabolite2->Metabolite3 Glucuronidation

Figure 1: Simplified metabolic pathway of FUB-AMB.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine or Blood) Hydrolysis Enzymatic/Acid Hydrolysis (for Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Hydrolysis->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data_Analysis Data Analysis & Metabolite Identification LC_MS->Data_Analysis

Figure 2: General experimental workflow for FUB-AMB metabolite identification.

References

Technical Support Center: MMB-FUBICA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometry analysis of MMB-FUBICA.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the signal intensity for my this compound analysis low and inconsistent, particularly in biological samples like plasma or urine?

A1: Low and variable signal intensity for this compound is a classic sign of ion suppression. This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as salts, proteins, and phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] Complex matrices like plasma are particularly prone to causing significant ion suppression.[2]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: Two primary methods can be used to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the stable baseline signal of this compound indicates ion suppression at that specific retention time.

  • Pre- and Post-Extraction Spike Comparison: This quantitative method calculates the matrix effect. You compare the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been extracted and then spiked with this compound at the same concentration. The matrix effect is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Standard) x 100% A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]

Q3: What are the most effective ways to reduce ion suppression in my this compound assay?

A3: The most effective strategies involve a combination of thorough sample preparation and optimized chromatographic conditions. The goal is to separate this compound from interfering matrix components before it enters the mass spectrometer.

Q4: Which sample preparation technique is best for reducing ion suppression for this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here’s a comparison of common methods:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences, including phospholipids, from complex biological samples like plasma and urine.[4][5][6] It can offer high recovery and lead to cleaner extracts, significantly reducing ion suppression.

  • Liquid-Liquid Extraction (LLE): A widely used technique that can be effective in reducing ion suppression. However, its efficiency can be more variable than SPE, and it may not remove all interfering components.[4]

  • Protein Precipitation (PPT): A simple and fast method, but it is generally the least effective at removing phospholipids, which are major contributors to ion suppression in plasma and blood samples.[2]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression. However, this also dilutes the analyte, which can compromise the sensitivity of the assay, making it unsuitable for trace-level analysis.

Q6: Should I analyze for this compound or its metabolites?

A6: this compound is rapidly metabolized in the body, primarily through the hydrolysis of its methyl ester to form a carboxylic acid metabolite.[1][7] This metabolite is often present at higher concentrations and for a longer duration in biological samples.[1] Therefore, targeting the this compound carboxylic acid metabolite can significantly improve the sensitivity and detection window of your assay.[1]

Data Presentation

The following table summarizes a general comparison of the effectiveness of different sample preparation techniques in reducing ion suppression for the analysis of synthetic cannabinoids in biological matrices. Please note that the actual performance may vary depending on the specific matrix, analyte, and experimental conditions.

Sample Preparation TechniqueTypical Recovery (%)Relative Ion SuppressionThroughputSelectivity
Solid-Phase Extraction (SPE) 80-110LowModerateHigh
Liquid-Liquid Extraction (LLE) 60-95ModerateModerateModerate
Protein Precipitation (PPT) >90HighHighLow

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis of this compound and its primary metabolite.

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., this compound-d4). For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is recommended.[7]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute this compound and its metabolite with 1 mL of methanol or ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) for Blood or Urine Samples
  • Sample Pre-treatment: To 1 mL of the sample, add an internal standard. For urine, acid hydrolysis can be performed to cleave glucuronide conjugates. For blood, a protein precipitation step with acetonitrile (B52724) may be necessary before LLE.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Vortex and Centrifuge: Vortex the sample for 1-2 minutes and then centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient starting with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a wash and re-equilibration.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 383.2226.1145.1
This compound Metabolite 369.2212.1145.1
This compound-d4 (IS) 387.2230.1145.1

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (Internal Standard, Hydrolysis) Sample->Pretreatment Extraction Extraction (SPE, LLE, or PPT) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting signaling_pathway MMB_FUBICA This compound CB1 CB1 Receptor MMB_FUBICA->CB1 binds G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

References

AMB-FUBINACA: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing AMB-FUBINACA. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and safety of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AMB-FUBINACA?

A1: For long-term stability, AMB-FUBINACA should be stored as a neat solid at -20°C.[1][2] Under these conditions, it is reported to be stable for at least seven years.[1] For short-term storage of solutions, it is advisable to keep them at low temperatures and protected from light to minimize degradation.

Q2: What solvents are suitable for dissolving AMB-FUBINACA?

A2: AMB-FUBINACA is soluble in organic solvents such as dichloromethane (B109758) (CH2Cl2), methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[3][4][5] It has low solubility in water.[3][5]

Q3: Is AMB-FUBINACA stable in biological samples like blood or plasma?

A3: AMB-FUBINACA is unstable when stored in blood at room temperature or under refrigeration.[6] For optimal stability in biological matrices, samples should be stored frozen.[6][7] Studies have shown that repeated freeze-thaw cycles of plasma samples containing AMB-FUBINACA should be avoided as it can lead to degradation.[4][8] The compound is largely stable in human plasma in vitro over a five-hour incubation period, with approximately 86% remaining intact.[9]

Q4: What are the primary degradation pathways for AMB-FUBINACA?

A4: AMB-FUBINACA is susceptible to thermal degradation at high temperatures (above 400°C), which can occur during smoking or vaping. This process can lead to the loss of the methyl ester substituent and the formation of various degradants, including the toxic compound cyanide.[3][4][8] In biological systems, it is rapidly and extensively metabolized, primarily through the hydrolysis of the methyl ester to form its carboxylic acid metabolite.[4][5][9]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify the storage conditions of your stock. Ensure it has been consistently stored at -20°C. 2. Prepare fresh solutions for each experiment. 3. If working with biological samples, ensure they were properly stored (frozen) and minimize freeze-thaw cycles.[4][8]
Incorrect Concentration 1. Re-verify the calculations used for preparing your stock and working solutions. 2. Use a calibrated analytical balance for weighing the solid compound. 3. Confirm the purity of the compound from the supplier's certificate of analysis.
Solubility Issues 1. If precipitation is observed, gently warm the solution or try a different solvent system in which AMB-FUBINACA is more soluble, such as DMSO or ethanol.[4][5] 2. Use sonication to aid dissolution.

Issue: Difficulty in detecting AMB-FUBINACA in biological samples.

Possible Cause Troubleshooting Steps
Rapid Metabolism 1. AMB-FUBINACA is rapidly metabolized in vivo.[4][5][9] Consider analyzing for its major metabolites, such as the carboxylic acid metabolite, which may be present at higher concentrations and for a longer duration.[4] 2. For in vitro experiments with liver microsomes, expect rapid conversion to metabolites.[9]
Inadequate Extraction 1. Optimize your sample preparation method. Liquid-liquid extraction is a common method for extracting AMB-FUBINACA and its metabolites from biological matrices.[6] 2. Ensure the pH of the sample is appropriate for the chosen extraction solvent.
Analytical Method Sensitivity 1. Use highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for detection and quantification.[8][10] LC-MS is often preferred due to the thermal instability of the compound.[8]

Quantitative Data Summary

Table 1: Physicochemical and Storage Information for AMB-FUBINACA

Parameter Value Reference
Molecular Formula C21H22FN3O3[1][11][12]
Molecular Weight 383.4 g/mol [1][11]
Appearance Crystalline solid; White to yellowish powder[4]
Solubility Soluble in CH2Cl2, MeOH, DMSO, Ethanol; Low solubility in water[3][4][5]
Long-term Storage -20°C[1][2]
Reported Stability ≥ 7 years at -20°C (as neat solid)[1]

Experimental Protocols

Protocol 1: Preparation of AMB-FUBINACA Stock Solution

  • Materials:

    • AMB-FUBINACA (neat solid)

    • Dimethyl sulfoxide (DMSO) or Ethanol (analytical grade)

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Allow the vial of AMB-FUBINACA to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

    • Transfer the weighed compound to a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid. Vortex or sonicate briefly if necessary.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inversion.

    • Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is a generalized representation based on methodologies described in the literature.[9]

  • Materials:

    • AMB-FUBINACA stock solution

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Ice-cold methanol (for quenching the reaction)

    • Incubator or water bath at 37°C

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, BSA, and HLM. Keep on ice.

    • Add the AMB-FUBINACA stock solution to the reaction mixture to achieve the desired final concentration.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a volume of ice-cold methanol.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Analysis weigh Weigh AMB-FUBINACA dissolve Dissolve in Solvent weigh->dissolve incubate Incubate with HLM at 37°C dissolve->incubate add_nadph Initiate with NADPH incubate->add_nadph quench Quench Reaction add_nadph->quench extract Sample Extraction quench->extract analyze LC-MS/MS Analysis extract->analyze data data analyze->data Data Interpretation

Caption: A generalized workflow for an in vitro metabolism study of AMB-FUBINACA.

troubleshooting_flowchart start Inconsistent Results check_storage Verify Storage Conditions (-20°C)? start->check_storage fresh_solution Prepare Fresh Solution? check_storage->fresh_solution Yes end_bad Consult Further check_storage->end_bad No (Correct Storage) check_purity Check Compound Purity? fresh_solution->check_purity Yes fresh_solution->end_bad No (Issue Persists) recalibrate Recalibrate Balance & Recalculate? check_purity->recalibrate Yes check_purity->end_bad No (Issue Persists) check_solubility Observe for Precipitation? recalibrate->check_solubility Yes recalibrate->end_bad No (Issue Persists) change_solvent Try Different Solvent/Sonication? check_solubility->change_solvent Yes end_good Problem Resolved check_solubility->end_good No (Fully Dissolved) change_solvent->end_good Resolved

Caption: A troubleshooting flowchart for addressing inconsistent experimental results.

References

Method validation challenges for Mmb-fubica quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the method validation and quantification of MMB-FUBICA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound?

A1: The main challenges in this compound quantification stem from its chemical instability and rapid metabolism.[1] Key issues include:

  • Instability in Biological Matrices: this compound is prone to degradation, particularly in blood, where it hydrolyzes to its carboxylic acid metabolite.[2][3]

  • Rapid Metabolism: In vivo, this compound is quickly metabolized, often leaving only the metabolites detectable in samples.[1][4]

  • Matrix Effects: Complex biological samples like plasma and blood can cause ion suppression in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[5]

  • Structural Similarity: The presence of other structurally similar synthetic cannabinoids can lead to analytical cross-reactivity.[1]

Q2: Which analytical technique is recommended for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this compound quantification.[1][6] This is due to its high sensitivity, selectivity, and its ability to analyze thermally unstable compounds without the need for derivatization.[6] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it poses a risk of thermal degradation of this compound in the injector port.[6]

Q3: Why is it crucial to analyze for this compound metabolites?

A3: Due to the rapid metabolism of this compound, its primary metabolite, the ester hydrolysis product (this compound 3-methylbutanoic acid), is often found at higher concentrations and for a longer duration in blood and urine than the parent compound.[1] In many cases, the parent compound may be completely metabolized and undetectable.[2][3] Therefore, targeting both the parent compound and its main metabolite is essential for a reliable confirmation of this compound exposure.[1][6]

Q4: What are the optimal storage conditions for samples containing this compound?

A4: To ensure the stability of this compound in biological matrices like blood and urine, samples should be stored frozen at -20°C immediately after collection and until analysis.[2] Storage at room temperature or refrigerated conditions (2-8°C) can lead to significant degradation of the parent compound.[2][3] The analytical reference material, when stored as a crystalline solid at -20°C, is stable for at least five years.[2][7]

Q5: What causes low and variable signal intensity for this compound in LC-MS/MS analysis?

A5: Low and variable signal intensity for this compound is often a result of ion suppression.[5] This occurs when co-eluting components from the sample matrix, such as phospholipids (B1166683) and proteins, interfere with the ionization of this compound in the mass spectrometer's ion source.[5]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
  • Potential Cause: Matrix-induced ion suppression.[1]

  • Recommended Solutions:

    • Improve Sample Preparation: Utilize more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][5]

    • Optimize Chromatography: Develop a gradient elution method to ensure this compound is chromatographically separated from the majority of matrix components, which often elute early in the run.[5]

    • Optimize MS Parameters: Fine-tune the ionization source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization efficiency of this compound.[1]

    • Use Internal Standards: Employ appropriate deuterated internal standards to compensate for matrix effects and variations in instrument response.[1]

Issue 2: Poor Reproducibility and Accuracy
  • Potential Cause: Uncompensated matrix effects.[5]

  • Recommended Solutions:

    • Quantify Matrix Effects: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement.[5]

    • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is certified to be free of this compound.[5] These standards should be processed using the same extraction procedure as the unknown samples.[5]

    • Enhance Sample Cleanup: If significant matrix effects are confirmed, improve the sample preparation method to better remove interferences.[5]

Issue 3: Inconsistent Retention Times
  • Potential Cause: Fluctuations in mobile phase composition, flow rate, or column temperature.[1]

  • Recommended Solutions:

    • Check Solvent Composition and Pump Performance: Ensure proper solvent mixing and that the LC pump is delivering a consistent flow rate.[1]

    • Use a Column Oven: Maintain a stable column temperature to prevent shifts in retention time.[1]

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 4: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause: Incompatible mobile phase pH, column overload, column contamination, or inappropriate injection solvent.[1]

  • Recommended Solutions:

    • Adjust Mobile Phase pH: Ensure the analyte is in a single ionic state by adjusting the pH of the mobile phase.[1]

    • Reduce Injection Volume/Concentration: Injecting too much analyte can lead to column overload and peak fronting.[1]

    • Clean or Replace Column: If the column is contaminated, wash it with a strong solvent or replace it if necessary.[1]

    • Match Injection Solvent: The injection solvent should be similar in composition and strength to the initial mobile phase to avoid peak distortion.[1]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound from various studies. These values can serve as a benchmark for method development and validation.

Analytical MethodMatrixLODLOQReference(s)
GC-MSCriminal Evidence1.5 µg/mL4.5 µg/mL[6]
GC-MSRat Plasma-1-5 ng/mL[6]
LC-MS/MSRat Plasma0.003–0.004 ng/mL0.012–0.016 ng/mL[6]
LC-MS/MSWhole Blood0.1 – 6.0 ng/mL1.0 – 6.0 ng/mL[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Blood Samples

This protocol is designed to isolate this compound and its metabolite from a blood matrix while removing interfering components.[5]

  • Pre-treatment: To a 1 mL blood sample, add an internal standard and a buffer to adjust the pH.

  • Condition Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[5][6]

  • Load Sample: Load the pre-treated blood sample onto the SPE cartridge.[5][6]

  • Wash: Wash the cartridge with 1 mL of water to remove salts, followed by a wash with 1 mL of 20% methanol in water to remove less polar interferences.[5]

  • Elute: Elute this compound and its metabolite from the cartridge using an appropriate organic solvent, such as methanol.[5][6]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[2][6]

Protocol 2: Post-Extraction Addition for Matrix Effect Evaluation

This protocol helps to quantify the extent of ion suppression or enhancement.[5]

  • Prepare Samples:

    • Sample A: A neat standard solution of this compound in a clean solvent.

    • Sample B: A blank matrix sample that has been extracted first, with the this compound standard spiked in after the extraction process at the same final concentration as Sample A.

  • Analysis: Analyze both samples using the validated LC-MS/MS method.

  • Calculation: The matrix effect is calculated using the following formula:[5]

    • Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Visualizations

troubleshooting_low_signal Troubleshooting Low Signal Intensity for this compound start Low Signal Intensity Detected check_ms Optimize MS Parameters (e.g., spray voltage, gas flows) start->check_ms check_chromatography Improve Chromatographic Separation start->check_chromatography check_sample_prep Enhance Sample Preparation start->check_sample_prep use_is Use Deuterated Internal Standard start->use_is solution Signal Intensity Improved check_ms->solution check_chromatography->solution check_sample_prep->solution use_is->solution

Caption: Troubleshooting logic for low signal intensity.

MMB_FUBICA_Metabolism Metabolic Pathway of this compound parent This compound (Parent Compound) metabolite This compound 3-methylbutanoic acid (Ester Hydrolysis Product) parent->metabolite Ester Hydrolysis (in vivo/in vitro)

Caption: Simplified metabolic pathway of this compound.

sample_prep_workflow Sample Preparation Workflow for Biological Matrices start Biological Sample (e.g., Blood, Urine) add_is Add Internal Standard start->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Overview of a sample preparation workflow.

References

Addressing cross-reactivity in AMB-FUBINACA immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for users of AMB-FUBINACA (also known as MMB-FUBICA) immunoassays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly those related to cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an AMB-FUBINACA immunoassay?

A1: AMB-FUBINACA immunoassays are typically competitive enzyme-linked immunosorbent assays (ELISAs). In this format, AMB-FUBINACA present in a sample competes with a labeled form of the drug (an enzyme conjugate) for a limited number of binding sites on an antibody pre-coated onto a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of AMB-FUBINACA in the sample.

Q2: What is cross-reactivity and why is it a concern with synthetic cannabinoid immunoassays?

A2: Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte, in this case, AMB-FUBINACA. This is a significant issue in synthetic cannabinoid testing due to the vast number of structurally similar analogs. An antibody developed for one synthetic cannabinoid may recognize and bind to others, potentially leading to false-positive results or inaccurate quantification. The constant emergence of new synthetic cannabinoids with minor structural modifications makes it challenging to develop highly specific antibodies.[1]

Q3: Which compounds are known to cross-react with AMB-FUBINACA immunoassays?

A3: Several other synthetic cannabinoids, particularly those within the same structural class, have been shown to cross-react with immunoassays targeting AMB-FUBINACA. The degree of cross-reactivity is dependent on the specific antibody used in the assay. Commonly reported cross-reactants include other indazole-carboxamide derivatives. For specific quantitative data, refer to the tables in the "Data Presentation" section below.

Q4: What are the primary metabolites of AMB-FUBINACA and do they cross-react?

A4: The primary metabolic pathway for AMB-FUBINACA is ester hydrolysis, resulting in the formation of AMB-FUBINACA carboxylic acid.[2] Other metabolites are formed through hydroxylation and glucuronidation. The cross-reactivity of these metabolites in an immunoassay depends on whether the antibody's binding site recognizes the modified parts of the molecule. It is crucial to consult the immunoassay manufacturer's data sheet for information on metabolite cross-reactivity.

Q5: How can I confirm a positive result from an AMB-FUBINACA immunoassay?

A5: Due to the potential for cross-reactivity, all positive results from an immunoassay should be considered presumptive. Confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for unequivocal identification and quantification of AMB-FUBINACA and its metabolites.[1]

Data Presentation

Table 1: Comparative Cross-Reactivity of an AMB-FUBINACA Immunoassay

The following table summarizes the cross-reactivity of various synthetic cannabinoids with an immunoassay developed to detect AMB-FUBINACA. The data is presented as the concentration of the competing compound required to inhibit the signal by 50% (IC50). A lower IC50 value indicates higher cross-reactivity.

CompoundChemical ClassApproximate IC50 (ng/mL)
AMB-FUBINACA (this compound) Indazole-carboxamide Reference
AB-FUBINACAIndazole-carboxamideHigh
ADB-FUBINACAIndazole-carboxamideModerate
5F-ADBIndazole-carboxamideModerate to Low
MDMB-FUBINACAIndazole-carboxamideHigh
JWH-018NaphthoylindoleLow
JWH-073NaphthoylindoleLow
UR-144TetramethylcyclopropylindoleVery Low
XLR-11TetramethylcyclopropylindoleVery Low

Note: This data is compiled from studies on broadly reactive antibodies and may not reflect the performance of a specific commercial kit. IC50 values are for comparative purposes.[1]

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity using Competitive ELISA

This protocol outlines a general procedure to determine the percentage of cross-reactivity of a non-target analyte in an AMB-FUBINACA competitive ELISA.

Objective: To quantify the cross-reactivity of a panel of synthetic cannabinoids and their metabolites with a specific AMB-FUBINACA immunoassay.

Materials:

  • AMB-FUBINACA ELISA Kit (including antibody-coated microplates, enzyme conjugate, substrate, and wash buffer)

  • AMB-FUBINACA standard

  • A panel of synthetic cannabinoid compounds to be tested for cross-reactivity

  • Drug-free synthetic urine or appropriate matrix

  • Calibrated pipettes and microplate reader

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the AMB-FUBINACA standard in a suitable solvent (e.g., methanol).

    • Create a serial dilution of the AMB-FUBINACA standard in the drug-free matrix to generate a standard curve.

    • Prepare stock solutions of each test compound and create a serial dilution in the drug-free matrix.

  • Immunoassay Procedure:

    • Add a specific volume of the standards, controls, and test compound dilutions to the respective wells of the antibody-coated microplate.

    • Add the AMB-FUBINACA enzyme conjugate to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate to each well and incubate for the recommended time to allow for color development.

    • Stop the reaction and measure the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the AMB-FUBINACA standards.

    • Determine the concentration of AMB-FUBINACA that produces 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that produces 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of AMB-FUBINACA / IC50 of Test Compound) x 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected Positive Results (False Positives) Cross-reactivity with another synthetic cannabinoid or its metabolite.1. Review the manufacturer's cross-reactivity data. 2. Perform a serial dilution of the sample; a dose-dependent decrease in signal suggests a true binding event. 3. Confirm the result with a highly specific method like LC-MS/MS.
Inconsistent or Non-Reproducible Results 1. Pipetting errors or improper mixing of reagents. 2. Variation in incubation times or temperatures. 3. Contamination of reagents or equipment. 4. Matrix effects from the sample.1. Ensure proper pipetting technique and thorough mixing of all solutions. 2. Adhere strictly to the recommended incubation parameters. 3. Use fresh, dedicated pipette tips for each reagent and sample. 4. Perform spike and recovery experiments to assess matrix effects.
Weak or No Signal 1. Incorrect storage or expired reagents. 2. Omission of a critical reagent (e.g., enzyme conjugate, substrate). 3. Inadequate washing, leading to high background and low signal-to-noise. 4. The concentration of AMB-FUBINACA is too high, resulting in complete signal inhibition.1. Verify the expiration dates and storage conditions of all kit components. 2. Carefully review the assay procedure to ensure all steps were followed correctly. 3. Ensure thorough washing between steps as per the protocol. 4. Dilute the sample and re-run the assay.
High Background Signal 1. Insufficient washing. 2. Non-specific binding of the enzyme conjugate to the plate. 3. Contamination of the substrate solution.1. Increase the number of wash cycles or the soaking time during washes. 2. Ensure that the blocking step was performed correctly if using a self-developed assay. 3. Use fresh, uncontaminated substrate solution.

Visualizations

AMB-FUBINACA Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of AMB-FUBINACA.

AMB_FUBINACA_Metabolism AMB_FUBINACA AMB-FUBINACA Ester_Hydrolysis Ester Hydrolysis (Major Pathway) AMB_FUBINACA->Ester_Hydrolysis Hydroxylation Hydroxylation AMB_FUBINACA->Hydroxylation Metabolite_Acid AMB-FUBINACA Carboxylic Acid Ester_Hydrolysis->Metabolite_Acid Metabolite_Hydroxylated Hydroxylated Metabolites Hydroxylation->Metabolite_Hydroxylated Glucuronidation Glucuronidation (Phase II) Metabolite_Glucuronide Glucuronide Conjugates Glucuronidation->Metabolite_Glucuronide Metabolite_Acid->Glucuronidation Metabolite_Hydroxylated->Glucuronidation

Caption: Primary metabolic pathways of AMB-FUBINACA.

AMB-FUBINACA CB1 Receptor Signaling Pathway

This diagram outlines the signaling cascade initiated by the binding of AMB-FUBINACA to the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Voltage-Gated Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels Inward-Rectifier K+ Channels G_Protein->K_Channels Activates ERK ERK/MAPK Pathway G_Protein->ERK Activates AMB_FUBINACA AMB-FUBINACA AMB_FUBINACA->CB1_Receptor Binds to cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activation of Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channels->Neurotransmitter_Release K_Channels->Neurotransmitter_Release Gene_Expression Altered Gene Expression ERK->Gene_Expression

Caption: AMB-FUBINACA signaling via the CB1 receptor.

Experimental Workflow for Cross-Reactivity Testing

The logical flow for assessing immunoassay cross-reactivity is depicted below.

Cross_Reactivity_Workflow Start Start: Suspected Cross-Reactivity Prep_Standards Prepare Standards: AMB-FUBINACA & Test Compounds Start->Prep_Standards Run_ELISA Perform Competitive ELISA Prep_Standards->Run_ELISA Generate_Curves Generate Dose-Response Curves Run_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR Analyze_Results Analyze and Report Results Calculate_CR->Analyze_Results

Caption: Workflow for immunoassay cross-reactivity assessment.

References

Technical Support Center: Enhancing the Chromatographic Separation of FUB-AMB and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of F-AMB and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of FUB-AMB and its isomers?

A1: The primary challenges include the co-elution of positional isomers and enantiomers, which possess very similar physicochemical properties, making their separation difficult.[1][2] Additionally, matrix effects from biological samples can interfere with detection and quantification.[3] Compound instability, particularly the hydrolysis of the ester group in FUB-AMB, can also lead to inaccurate results.[4][5]

Q2: Which chromatographic techniques are most effective for separating FUB-AMB enantiomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating the (S) and (R)-enantiomers of FUB-AMB.[6][7] The use of chiral stationary phases (CSPs), such as those based on amylose (B160209) or cellulose (B213188) derivatives, is crucial for achieving enantioseparation.[6][8]

Q3: Can Gas Chromatography (GC) be used for FUB-AMB analysis?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) and GC with Flame Ionization Detection (GC-FID) can be used for the analysis of FUB-AMB.[9][10] However, GC methods are generally not suitable for separating enantiomers without derivatization with a chiral agent. GC is often employed for achiral analysis and quantification in seized materials.[9]

Q4: How can I improve the resolution between FUB-AMB and its positional isomers?

A4: To improve the resolution of positional isomers, optimization of the chromatographic conditions is key. This includes selecting an appropriate column with high selectivity, such as a phenyl-hexyl stationary phase, and fine-tuning the mobile phase composition and gradient.[1][11] For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power.

Q5: What are the common causes of peak tailing or broadening in the chromatogram?

A5: Peak tailing or broadening can be caused by several factors, including column overload, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH. FUB-AMB is a lipophilic compound, and using organic solvents like methanol (B129727) or acetonitrile (B52724) in the sample preparation can help prevent solubility issues that lead to poor peak shape.[12][13] Ensuring the mobile phase is adequately buffered can also minimize peak asymmetry.

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers

Symptoms:

  • A single, broad peak is observed where two peaks are expected.

  • Resolution (Rs) value is below the acceptable limit of 1.5.

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical for enantiomeric separation. For FUB-AMB, which has a terminal methyl ester, a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column has shown high selectivity.[6][7]
Incorrect Mobile Phase Composition The composition of the mobile phase significantly influences chiral recognition. Varying the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can improve separation. Isocratic elution is often preferred for optimizing chiral separations.[6]
Suboptimal Temperature Column temperature affects the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your separation.
Low Flow Rate A lower flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase. Try reducing the flow rate in small increments.
Issue 2: Co-elution of Positional Isomers

Symptoms:

  • Overlapping peaks for isomers, making accurate quantification impossible.

  • Inconsistent peak identification in complex samples.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Selectivity Standard C18 columns may not provide adequate selectivity for positional isomers. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different retention mechanisms.[11]
Inadequate Mobile Phase Gradient A shallow gradient program can improve the separation of closely eluting compounds. Optimize the gradient slope and duration to maximize the resolution between isomeric peaks.[2]
Matrix Effects Interfering compounds from the sample matrix can co-elute with the target analytes. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[14]
Issue 3: Inaccurate Quantification and Variability

Symptoms:

  • Poor linearity in calibration curves.

  • High relative standard deviation (RSD) between replicate injections.

  • Results are not reproducible.

Possible Causes & Solutions:

CauseSolution
Compound Instability (Hydrolysis) FUB-AMB contains an ester linkage that is susceptible to hydrolysis, especially in non-neutral pH conditions.[4] Ensure that samples and standards are prepared in a stable solvent and stored at low temperatures (-20°C or -80°C) to minimize degradation.[5]
Poor Solubility FUB-AMB is a lipophilic compound and may have limited solubility in highly aqueous mobile phases, leading to precipitation on the column or in the injector.[12] Prepare stock solutions in organic solvents like methanol or DMSO and ensure the final mobile phase has sufficient organic content to maintain solubility.[5]
Inconsistent Sample Preparation Variability in extraction efficiency can lead to inaccurate quantification. Use a validated and standardized sample preparation protocol, including the use of an internal standard to correct for variations.[10]

Experimental Protocols

Chiral HPLC-PDA Method for Enantiomeric Separation of FUB-AMB

This protocol is based on methodologies that have been successfully used for the chiral separation of synthetic cannabinoids.[6][7]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] (3 µm, 2.1 x 150 mm).[6]

  • Mobile Phase: Isocratic elution with a mixture of Milli-Q water (A) and acetonitrile (B) (e.g., 50:50 v/v).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 25°C (can be optimized).

  • Injection Volume: 1 µL.[6]

  • Detection: PDA detector, monitoring at an appropriate wavelength for FUB-AMB (e.g., determined by UV scan).

3. Standard Preparation:

  • Prepare a stock solution of racemic FUB-AMB in methanol or acetonitrile at a concentration of 200 µg/mL.[6]

  • Perform serial dilutions to prepare working standards for calibration.

4. Sample Preparation (for seized herbal material):

  • Homogenize the herbal material.

  • Extract a known weight of the material with methanol by sonication.[9]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.

GC-MS Method for Achiral Analysis of FUB-AMB

This protocol is a general guideline based on established GC-MS methods for synthetic cannabinoids.[10][15]

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[10]

  • Oven Temperature Program: Initial temperature of 200°C for 2 minutes, then ramp to 290°C at 30°C/min, and hold for 5 minutes.[9]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation (for blood or urine):

  • For urine, perform enzymatic hydrolysis to cleave glucuronide conjugates.[14][15]

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.[10]

  • Evaporate the organic layer to dryness and reconstitute the residue in a small volume of solvent for injection.

Quantitative Data Summary

Table 1: Chiral HPLC Separation Parameters for FUB-AMB Enantiomers

ParameterValueReference
Chiral Stationary PhaseLux® Amylose-1[6][7]
Mobile PhaseAcetonitrile/Water (50:50)[6]
Resolution (Rs)≥ 1.99[6][7]
Predominant Enantiomer in Seized Samples(S)-enantiomer (93.6–99.3%)[6]

Table 2: GC-FID Method Validation Data for FUB-AMB

ParameterValueReference
Linearity Range4.5–900 µg/mL[9]
Regression Equation (y = mx + c)y = 0.0059x – 0.0062[9]
Correlation Coefficient (R²)0.9994[9]
Limit of Detection (LOD)1.5 µg/mL[9]
Limit of Quantification (LOQ)4.5 µg/mL[9]
System Suitability (Resolution, Rs)> 1.5[9]
System Suitability (Asymmetry Factor, As)0.8–1.5[9]

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Seized Material/ Biological Sample Extraction Extraction (e.g., Methanol Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard Racemic FUB-AMB Standard (200 µg/mL) Dilution Serial Dilution Standard->Dilution Dilution->HPLC Column Chiral Column (Lux® Amylose-1) HPLC->Column PDA PDA Detector Column->PDA Chromatogram Chromatogram Generation PDA->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for Chiral HPLC-PDA Analysis of FUB-AMB.

Troubleshooting_Logic_Poor_Separation Start Poor Enantiomer Separation (Rs < 1.5) CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Amylose-based for FUB-AMB) Start->CheckCSP ChangeCSP Select a more selective CSP CheckCSP->ChangeCSP No CheckMobilePhase Is the mobile phase composition optimal? CheckCSP->CheckMobilePhase Yes ChangeCSP->CheckMobilePhase OptimizeMobilePhase Adjust organic modifier ratio (e.g., ACN/Water) CheckMobilePhase->OptimizeMobilePhase No CheckTemp Is the column temperature optimal? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase->CheckTemp OptimizeTemp Test different temperatures (e.g., 25-35°C) CheckTemp->OptimizeTemp No Success Separation Achieved (Rs ≥ 1.5) CheckTemp->Success Yes OptimizeTemp->Success

Caption: Troubleshooting Logic for Poor Enantiomeric Separation.

References

Mmb-fubica reference standard purity and characterization issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the MMB-FUBICA reference standard. It addresses common issues related to purity, characterization, and stability, offering troubleshooting guidance and frequently asked questions.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results or Appearance of New Peaks

Possible Causes:

  • Degradation of the Reference Standard: this compound is susceptible to hydrolysis, especially when exposed to moisture or non-optimal storage conditions. The primary degradation product is the ester hydrolysis metabolite, this compound 3-methylbutanoic acid.

  • Thermal Degradation during Analysis: High temperatures in GC-MS injection ports can cause degradation and transesterification, particularly if alcoholic solvents are used.

  • Contamination: The reference material may be contaminated with synthesis-related impurities or through improper handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solid reference standard has been consistently stored at -20°C in a tightly sealed container.

  • Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

  • LC-MS/MS Analysis: Use LC-MS/MS for analysis as it is a more suitable technique for thermally labile compounds like this compound.

  • Acquire Metabolite Standard: To confirm the identity of a new, more polar peak, acquire an analytical reference standard for the this compound ester hydrolysis metabolite.

  • Review Certificate of Analysis (CoA): Compare the observed impurity profile with the information provided on the CoA.

Issue 2: Poor Peak Shape in Chromatographic Analysis

Possible Causes:

  • Analyte Interaction with the Analytical System: Active sites in the GC liner or on the analytical column can interact with the analyte, leading to peak tailing.

  • Inappropriate Solvent for Reconstitution: The solvent used to dissolve the sample for injection may not be compatible with the mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape.

Troubleshooting Steps:

  • Use a Deactivated GC Liner: If using GC-MS, ensure a new, deactivated liner is in place.

  • Optimize Mobile Phase and Injection Solvent: For LC-MS/MS, ensure the injection solvent is similar in composition to the initial mobile phase.

  • Dilute the Sample: Try injecting a more dilute sample to see if peak shape improves.

  • Column Maintenance: Ensure the analytical column is not degraded and is performing according to the manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of the this compound reference standard?

A1: The primary degradation pathway for this compound is the hydrolysis of its methyl ester group, forming the corresponding carboxylic acid metabolite, this compound 3-methylbutanoic acid. This can be accelerated by improper storage conditions, such as exposure to moisture or temperatures above -20°C.

Q2: What are the recommended storage conditions for the this compound reference standard?

A2: The solid this compound reference standard should be stored at -20°C.[1] When stored as a crystalline solid under these conditions, it is stable for at least five years.[1] Stock solutions should also be stored at -20°C and aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I use GC-MS for the analysis of this compound?

A3: While GC-MS can be used, it is not the recommended technique due to the thermal instability of this compound. The high temperatures of the GC injection port can lead to degradation and transesterification, especially when using alcoholic solvents.[1] LC-MS/MS is the preferred method for the analysis of this compound.

Q4: What are the potential synthesis-related impurities in the this compound reference standard?

A4: Potential impurities from the synthesis process can include unreacted starting materials, such as 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid and L-valine methyl ester, as well as byproducts from the coupling reagents used in the amide bond formation step.

Q5: How can I confirm the identity and purity of my this compound reference standard?

A5: A combination of analytical techniques should be used for comprehensive characterization. This includes ¹H and ¹³C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for accurate mass determination, and a stability-indicating HPLC-UV method for purity assessment.

Data Presentation

Table 1: Representative Certificate of Analysis for this compound Reference Standard

ParameterSpecificationResultMethod
AppearanceWhite to off-white solidConformsVisual
Identity (¹H NMR)Conforms to structureConformsNMR
Identity (MS)Conforms to structureConformsESI-MS
Purity (HPLC)≥ 98.0%99.5%HPLC-UV
This compound Ester Hydrolysis Metabolite≤ 0.5%0.1%HPLC-UV
Any Unspecified Impurity≤ 0.2%< 0.1%HPLC-UV
Residual Solvents≤ 0.5%ConformsGC-HS
Water Content≤ 1.0%0.2%Karl Fischer

Table 2: Solubility of this compound

SolventApproximate Solubility
DMF15 mg/mL
DMSO2 mg/mL
Ethanol2 mg/mL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
  • Objective: To determine the purity of the this compound reference standard and separate it from potential degradation products and synthesis-related impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 289 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in acetonitrile. Dilute to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study
  • Objective: To assess the intrinsic stability of the this compound reference standard and identify potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound reference standard to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1, coupled with LC-MS/MS for the identification of degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start This compound Reference Standard dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject 10 µL into HPLC dilute->inject separate C18 Column Separation inject->separate detect UV Detection at 289 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Assessment of this compound.

troubleshooting_flowchart start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C) start->check_storage check_solvent Check Solvent Purity check_storage->check_solvent analytical_method Using GC-MS? check_solvent->analytical_method switch_to_lcms Switch to LC-MS/MS analytical_method->switch_to_lcms Yes confirm_degradant Confirm Degradant with Standard analytical_method->confirm_degradant No switch_to_lcms->confirm_degradant review_coa Review Certificate of Analysis confirm_degradant->review_coa resolve Issue Resolved review_coa->resolve

Caption: Troubleshooting Inconsistent Analytical Results.

signaling_pathway mmb_fubica This compound cb1_receptor CB1 Receptor mmb_fubica->cb1_receptor gi_protein Gi/o Protein Activation cb1_receptor->gi_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase gi_protein->adenylyl_cyclase mapk Activation of MAPK/ERK Pathway gi_protein->mapk ion_channel Modulation of Ion Channels gi_protein->ion_channel camp Decreased cAMP Levels adenylyl_cyclase->camp neuronal_activity Altered Neuronal Activity camp->neuronal_activity mapk->neuronal_activity ion_channel->neuronal_activity

Caption: this compound Signaling Pathway via CB1 Receptor.

References

Technical Support Center: Strategies to Minimize MMB-FUBICA Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MMB-FUBICA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the adsorption of this compound to laboratory ware during experimental procedures. Adsorption can lead to significant analyte loss, impacting data accuracy and reproducibility. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this common issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

A1: this compound (also known as AMB-FUBICA) is a potent, indole-based synthetic cannabinoid.[1][2] Like many synthetic cannabinoids, its chemical structure is hydrophobic ("water-fearing") and lipophilic ("fat-loving").[3][4] This property causes it to have a strong affinity for non-polar surfaces, leading it to preferentially interact with and adsorb to the surfaces of common laboratory plastics like polypropylene (B1209903) (PP) and polystyrene (PS).[3][5] This physical process removes the molecule from the solution, leading to inaccurate experimental results.

Q2: What are the primary consequences of this compound adsorption?

A2: The non-specific binding of this compound to labware can severely compromise experimental integrity. Key consequences include:

  • Inaccurate Quantification: Significant loss of the analyte leads to lower-than-expected concentration measurements.[6]

  • Reduced Assay Sensitivity: High background signals and loss of the target molecule can mask true results, particularly at low concentrations.

  • Poor Reproducibility: Inconsistent adsorption across different tubes, pipette tips, or microplate wells can lead to high variability between replicates.[3]

  • Waste of Resources: Loss of a valuable and often regulated compound like this compound is inefficient and costly.[7]

Q3: Which types of labware are most and least likely to adsorb this compound?

A3: Labware choice is a critical first line of defense against analyte loss.

  • High Adsorption Risk: Standard plastics, especially polypropylene (PP) and polystyrene (PS), are highly prone to adsorbing hydrophobic molecules like this compound.[3][5]

  • Moderate Adsorption Risk: Borosilicate glass is generally a better choice than untreated plastics as it exhibits lower adsorption of cannabinoids.[3][5] However, some loss can still occur.

  • Low Adsorption Risk: For critical applications, silanized glassware is recommended. The silanization process creates a hydrophobic, low-energy surface that minimizes adsorptive interactions.[8][9]

  • Very Low Adsorption Risk: Low-binding or low-adsorption plasticware is often the most effective option. This labware is made from modified polymers that have been surface-treated to be more hydrophilic, thereby reducing the binding of hydrophobic compounds.[10][11][12]

Q4: How can I modify my sample solution to prevent adsorption?

A4: Adjusting the composition of your solvent system can significantly reduce adsorption.

  • Add an Organic Co-Solvent: Including an organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically at 10-50%) in aqueous samples can effectively reduce hydrophobic interactions with both glass and plastic surfaces.[10][13] this compound is soluble in solvents like DMF, DMSO, and ethanol.[7]

  • Incorporate a Surfactant: Adding a low concentration (0.01% to 0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, can disrupt hydrophobic binding by coating the labware surface and forming micelles around the analyte.[4][14][15]

  • Use a Blocking Agent: In some applications, particularly bioassays, adding a protein like Bovine Serum Albumin (BSA) at ~1% can coat the labware surface, effectively blocking sites for non-specific binding.[16][17]

Q5: Does the pH of the solution affect this compound adsorption?

A5: For this compound, the primary driver of adsorption is hydrophobic interaction, not ionic interaction. While pH can influence the stability and adsorption of other cannabinoids, it is a less critical factor here.[5][18] Furthermore, this compound contains a methyl ester group that is susceptible to hydrolysis, a process that can be accelerated by strongly acidic or basic conditions.[19] Therefore, it is generally recommended to maintain a near-neutral pH and focus on addressing hydrophobic interactions.

Troubleshooting Guide

Issue: You are observing inconsistent, variable, or lower-than-expected concentrations of this compound in your analytical results. This is a primary indicator of analyte loss due to adsorption.

The following workflow can help you diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow for this compound Adsorption cluster_1 Potential Causes cluster_2 Solutions Problem Low or Inconsistent This compound Recovery Cause1 Inappropriate Labware Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 High Surface Area Contact Problem->Cause3 Sol1 Switch to Low-Binding Plasticware or Silanized Glass Cause1->Sol1 Sol5 Pre-rinse or 'Prime' Labware with Sacrificial Solution Cause1->Sol5 Sol2 Add Organic Co-Solvent (e.g., Acetonitrile, 10-50%) Cause2->Sol2 Sol3 Add Non-Ionic Surfactant (e.g., Tween-20, 0.05%) Cause2->Sol3 Sol4 Use Smallest Appropriate Vials and Minimize Transfer Steps Cause3->Sol4

Caption: Troubleshooting workflow for diagnosing and solving this compound adsorption issues.

Data Presentation: Summary of Mitigation Strategies

The following tables summarize the recommended labware and solution-based strategies to minimize the loss of this compound.

Table 1: Comparison of Labware Options for this compound Handling

Labware MaterialRelative Adsorption RiskRecommendationPrinciple of Action
Polypropylene (PP) / Polystyrene (PS) HighAvoid for critical samples and low concentrations. If unavoidable, use solution additives.This compound's hydrophobic nature causes strong binding to these non-polar plastic surfaces.[3][5]
Borosilicate Glass ModerateA better choice than standard plastics for stock solutions and general use.Less non-polar than PP/PS, resulting in weaker hydrophobic interactions.[3][5]
Silanized Glass LowRecommended for preparing standards and for critical quantitative assays.Creates a uniform, hydrophobic, low-energy surface that repels solutes.[8][9]
Low-Binding Plasticware Very LowThe preferred choice for sensitive assays, especially in high-throughput formats (e.g., microplates).Surface is physically or chemically treated to be more hydrophilic, minimizing hydrophobic interactions.[10][11][12]

Table 2: Overview of Solution-Based Strategies to Reduce Adsorption

StrategyTypical Concentration / UseMechanism of ActionConsiderations
Organic Co-Solvent 10-50% Acetonitrile or MethanolIncreases the solubility of this compound in the solution, reducing its tendency to adsorb to surfaces.[10][13]Ensure solvent is compatible with downstream applications (e.g., cell viability, instrument analysis).
Non-Ionic Surfactant 0.01% - 0.1% Tween-20 or Triton X-100Disrupts hydrophobic interactions between this compound and the labware surface.[4][14]May interfere with some mass spectrometry methods or cellular assays; verify compatibility.
Blocking Agent 0.1% - 1% Bovine Serum Albumin (BSA)Coats the surface of the labware, preventing this compound from accessing binding sites.[16][17]Primarily used in biological assays; not suitable for many analytical chemistry applications.
"Priming" / Pre-Rinsing N/AA "sacrificial" solution of the analyte is used to saturate the non-specific binding sites on the labware surface.[15]Requires extra analyte and an additional preparation step.

Experimental Protocols

Protocol 1: Comparative Evaluation of this compound Adsorption

This protocol provides a method to quantify the loss of this compound to different types of labware.

G Step1 Prepare 1 µg/mL this compound Working Solution Step2 Aliquot Solution into Test Labware (e.g., PP, Glass, Low-Bind Tubes) Step1->Step2 Step3 Prepare T=0 Control Sample in Silanized Glass Autosampler Vial Step1->Step3 Step4 Incubate Test Samples (e.g., 4 hours at Room Temp) Step2->Step4 Step6 Analyze All Samples via LC-MS/MS Step3->Step6 Step5 Transfer Supernatant from Test Labware to Autosampler Vials Step4->Step5 Step5->Step6 Step7 Calculate % Recovery vs. T=0 Control Step6->Step7

Caption: Experimental workflow for comparing this compound adsorption across different labware.

Methodology:

  • Prepare Working Solution: Prepare a 1 µg/mL working solution of this compound in your desired experimental solvent (e.g., 50:50 acetonitrile:water).

  • Prepare Control (T=0): Directly add 1 mL of the working solution into a silanized glass autosampler vial. This sample represents 100% recovery (0% loss).

  • Aliquot Samples: Pipette 1 mL of the working solution into at least three replicates of each labware type being tested (e.g., 1.5 mL polypropylene tubes, 1.5 mL borosilicate glass vials, 1.5 mL certified low-binding tubes).

  • Incubate: Cap all test tubes and let them stand under standard laboratory conditions (e.g., 4 hours at room temperature) to simulate experimental contact time.

  • Sample Transfer: After incubation, carefully transfer the solution from each test tube into a new, clean silanized glass autosampler vial.

  • Analysis: Analyze the concentration of this compound in all control and test samples using a validated LC-MS/MS method.

  • Calculation: Calculate the percentage of this compound recovered from each labware type relative to the mean concentration of the T=0 control samples.

Protocol 2: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to reduce analyte adsorption. (Caution: Perform in a fume hood with appropriate personal protective equipment. Silanizing agents are hazardous).

Materials:

Methodology:

  • Clean and Dry: Ensure glassware is thoroughly cleaned and completely dry. Oven-drying at >100°C overnight is recommended.

  • Prepare Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like toluene.[20]

  • Coat Surfaces: Immerse the glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces that will contact the sample are coated.[14]

  • Rinse: Remove the glassware and rinse it thoroughly with the anhydrous solvent to remove excess reagent, followed by a rinse with methanol to quench any remaining reactive groups.

  • Final Dry: Allow the glassware to air dry completely in the fume hood, then bake at 100°C for at least 1 hour to cure the coating.[14]

Protocol 3: Pre-coating Labware with Bovine Serum Albumin (BSA)

This protocol is suitable for bioassays where the presence of BSA will not interfere with the experiment.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • 0.22 µm syringe filter

  • Plasticware (e.g., microplates, tubes)

Methodology:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS (e.g., 1 g of BSA in 100 mL of PBS).

  • Sterilize: Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Coat Labware: Add the 1% BSA solution to the labware, ensuring the entire surface that will contact the sample is covered.

  • Incubate: Incubate at room temperature for 1-2 hours or at 4°C overnight.[14]

  • Wash: Aspirate the BSA solution and wash the surfaces twice with sterile water or PBS to remove unbound BSA.

  • Use or Dry: The labware can be used immediately or allowed to air dry in a sterile environment.

References

Technical Support Center: Optimizing AMB-FUBINACA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction efficiency of AMB-FUBINACA from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of AMB-FUBINACA from tissue matrices.

Issue Potential Cause Recommended Solution
Low or No Analyte Recovery Incomplete cell lysis and tissue disruption: The analyte is trapped within the tissue structure.Ensure thorough homogenization of the tissue sample. Mechanical methods like bead beating or rotor-stator homogenization are often more effective than manual grinding for complex tissues.[1][2][3]
Analyte Degradation: AMB-FUBINACA is unstable at room temperature and even under refrigeration.[4]Store tissue samples at -20°C or lower immediately after collection and throughout the extraction process. Minimize freeze-thaw cycles.
Inefficient Extraction Solvent: The chosen solvent may not be optimal for AMB-FUBINACA.Methanol (B129727) has been shown to be an effective solvent for extracting AMB-FUBINACA.[5] Acetonitrile (B52724) is also commonly used for protein precipitation and extraction.[6]
Suboptimal pH: The pH of the extraction buffer can influence the recovery of the analyte.Adjust the pH of the sample to be slightly alkaline (pH 8-9) before liquid-liquid extraction with a solvent like ethyl acetate (B1210297).[7]
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of endogenous matrix components: Lipids, proteins, and other molecules from the tissue can interfere with the ionization of AMB-FUBINACA in the mass spectrometer.Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step after initial extraction to remove interfering substances.[8][9] Modify chromatographic conditions: Adjust the LC gradient to better separate AMB-FUBINACA from matrix components. Use a matrix-matched calibration curve: Prepare calibration standards in a blank tissue matrix that has undergone the same extraction procedure to compensate for matrix effects.[4][10]
Inconsistent or Irreproducible Results Variable homogenization: Inconsistent tissue disruption leads to variable extraction efficiency.Standardize the homogenization procedure, including the duration, speed, and equipment used.[11]
Incomplete hydrolysis of metabolites: AMB-FUBINACA is extensively metabolized, and its glucuronidated metabolites may not be detected without proper hydrolysis.Incorporate an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide conjugates before extraction.[7][12]
Parent Compound Not Detected, but Metabolites Are Present Rapid in vivo metabolism: AMB-FUBINACA is quickly metabolized in the body.Focus on detecting the primary metabolites, such as the O-demethylated metabolite, as markers of exposure.[13][14]
Post-mortem degradation: Degradation of the parent compound can occur after death.Ensure prompt collection and freezing of tissue samples during forensic investigations.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing tissue samples for AMB-FUBINACA extraction?

A1: The optimal homogenization technique depends on the tissue type. For soft tissues like the brain or liver, rotor-stator homogenizers are very effective. For tougher or more fibrous tissues, bead beating with stainless steel or ceramic beads is recommended to ensure complete disruption.[1][2][3] It is crucial to perform homogenization in a cold environment (e.g., on ice) to minimize degradation of the analyte.

Q2: Which extraction method, LLE, SPE, or QuEChERS, is most suitable for AMB-FUBINACA from tissues?

A2: All three methods can be effective, and the choice depends on the specific tissue matrix, available equipment, and desired sample throughput.

  • Liquid-Liquid Extraction (LLE) is a classic and effective method, but it can be labor-intensive and may result in emulsions with fatty tissues.[7][8]

  • Solid-Phase Extraction (SPE) generally provides cleaner extracts, leading to reduced matrix effects and improved analytical sensitivity.[8][9][15]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput method that is particularly useful for fatty matrices like adipose tissue.[16][17][18]

Q3: Why is enzymatic hydrolysis important for AMB-FUBINACA analysis in tissues?

A3: AMB-FUBINACA is extensively metabolized in the body, and a significant portion is excreted as glucuronide conjugates.[13] These conjugated metabolites may not be directly detectable by LC-MS/MS. Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide group, converting the metabolites back to their unconjugated forms, which can then be extracted and analyzed, providing a more accurate assessment of exposure.[7][12][19]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of tissue extracts?

A4: Matrix effects are a common challenge in tissue analysis. To minimize them, you can:

  • Use a robust sample cleanup method like SPE.[8][9]

  • Optimize your chromatographic separation to resolve AMB-FUBINACA from co-eluting matrix components.

  • Employ a matrix-matched calibration curve for quantification.[4][10]

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression or enhancement.

Q5: What are the recommended storage conditions for tissue samples to ensure the stability of AMB-FUBINACA?

A5: To prevent the degradation of AMB-FUBINACA, tissue samples should be stored frozen at -20°C or below as soon as possible after collection.[4] Repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of AMB-FUBINACA and related synthetic cannabinoids from various studies.

Table 1: Comparison of Extraction Method Performance for Synthetic Cannabinoids

Extraction Method Matrix Analyte(s) Recovery (%) Reference
Solid-Phase Extraction (SPE)Urine11 Synthetic Cannabinoids69.9 - 118.39[20]
Supported Liquid Extraction (SLE)Whole Blood12 Synthetic Cannabinoids>75% for most analytes[21]
Liquid-Liquid Extraction (LLE)Blood & UrineAMB-FUBINACA & AB-FUBINACANot specified, but successful quantification[7]
QuEChERSAdipose TissuePesticides (as a proxy for lipophilic compounds)75 - 93[18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AMB-FUBINACA

Analytical Method Matrix LOD LOQ Reference
LC-MS/MSRat Plasma0.004 ng/mL0.016 ng/mL[22]
LC-MS/MSRat Urine0.002 ng/mL0.005 ng/mL[22]
GC-FIDCriminal Evidences1.5 µg/mL4.5 µg/mL[5]
LC-MS/MSHair0.5 - 5 pg/mg1 - 10 pg/mg[23]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of AMB-FUBINACA from Brain Tissue

This protocol is adapted from methodologies described for synthetic cannabinoids in biological matrices.[7]

1. Tissue Homogenization: a. Weigh approximately 1 gram of frozen brain tissue. b. Add 3 mL of ice-cold phosphate (B84403) buffer (pH 7.4) per gram of tissue. c. Homogenize the sample using a rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.

2. Protein Precipitation: a. To the homogenate, add 6 mL of ice-cold acetonitrile. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube.

3. Liquid-Liquid Extraction: a. Adjust the pH of the supernatant to 8-9 with aqueous ammonia. b. Add 5 mL of ethyl acetate. c. Vortex for 2 minutes. d. Centrifuge at 3000 rpm for 5 minutes to separate the layers. e. Transfer the upper organic layer (ethyl acetate) to a new tube. f. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

4. Evaporation and Reconstitution: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of AMB-FUBINACA from Liver Tissue

This protocol is a general procedure based on SPE methods for cannabinoids.[8][24]

1. Tissue Homogenization and Initial Extraction: a. Follow steps 1a-2d from the LLE protocol to obtain the initial acetonitrile extract.

2. SPE Cartridge Conditioning: a. Condition a polymeric SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of deionized water.

3. Sample Loading: a. Dilute the acetonitrile supernatant from step 1 with deionized water (1:1 v/v). b. Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate.

4. Washing: a. Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences. b. Dry the cartridge under vacuum for 5-10 minutes.

5. Elution: a. Elute the analyte with 3 mL of methanol or a mixture of ethyl acetate and methanol.

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation hydrolysis Enzymatic Hydrolysis (Optional) protein_precipitation->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle Proceed to LLE spe Solid-Phase Extraction hydrolysis->spe Proceed to SPE quechers QuEChERS hydrolysis->quechers Proceed to QuEChERS evaporation Evaporation & Reconstitution lle->evaporation spe->evaporation quechers->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms

Caption: General experimental workflow for AMB-FUBINACA extraction from tissues.

troubleshooting_workflow start Start: Low/No Analyte Recovery check_homogenization Is tissue fully homogenized? start->check_homogenization improve_homogenization Action: Use bead beater or increase homogenization time check_homogenization->improve_homogenization No check_storage Were samples stored at -20°C? check_homogenization->check_storage Yes improve_homogenization->check_storage resample Result: Data may be compromised. Review storage protocols. check_storage->resample No check_extraction Is extraction solvent optimal? check_storage->check_extraction Yes optimize_solvent Action: Test different solvents (e.g., Methanol, Acetonitrile) check_extraction->optimize_solvent No check_ph Is extraction pH appropriate? check_extraction->check_ph Yes optimize_solvent->check_ph adjust_ph Action: Adjust pH to 8-9 for LLE with ethyl acetate check_ph->adjust_ph No end Problem Resolved check_ph->end Yes adjust_ph->end

Caption: Troubleshooting logic for low or no analyte recovery.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to AMB-FUBINACA Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic cannabinoids like AMB-FUBINACA is a critical challenge. This guide provides a comprehensive cross-validation of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The emergence of potent synthetic cannabinoids such as AMB-FUBINACA necessitates robust and reliable analytical methodologies for its detection in various matrices, including biological samples and seized materials. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with the latter often being preferred due to the thermal instability of many synthetic cannabinoids.[1] This guide delves into the validation parameters of these methods, offering a clear comparison to inform laboratory practices.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the detection and quantification of AMB-FUBINACA and other synthetic cannabinoids is summarized below. The data presented is a synthesis from multiple validation studies.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (ng/mL)Accuracy (% of Target)Precision (% RSD)MatrixReference
GC-FID 1.5 µg/mL4.5 µg/mL4.5 - 900 µg/mL-< 5%Criminal Evidences[2][3]
LC-MS/MS 1 ng/mL2.5 ng/mL2.5 - 50090.5 - 112.5%3 - 14.7%Oral Fluid[4]
LC-MS/MS 0.1 ng/mL0.05 - 50-Bias: -19.48% to 13.00%CV: < 15.19%Cannabis Oil[5]
HPLC-MS/MS S/N > 3S/N > 10LOQ - 100Inter-day bias within ±15%Inter-day imprecision within ±15%Oral Fluid[6]
GC-MS -----Blood and Urine[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for the primary techniques discussed.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol for Criminal Evidence
  • Sample Preparation: Extraction of AMB-FUBINACA from seized materials is typically performed using a suitable organic solvent like methanol.[2]

  • Chromatographic Separation: A diphenyl dimethyl polysiloxane GC column (e.g., 30 m × 0.32 mm × 0.25 µm) is used.[2][3] The temperature program typically starts at 200°C, holds for 2 minutes, and then ramps up to 290°C.[2]

  • Detection: A Flame Ionization Detector (FID) is used for quantification.[2][3]

  • Validation: The method is validated for specificity, linearity, precision, accuracy, and sensitivity according to established guidelines.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Oral Fluid
  • Sample Preparation: A simple protein precipitation step is performed on the oral fluid sample (e.g., 100 µL), followed by centrifugation.[4]

  • Chromatographic Separation: Separation is achieved using a biphenyl (B1667301) column (e.g., Kinetex Biphenyl, 50 mm × 3 mm × 2.6 μm) with a gradient elution of 0.1% formic acid in water and acetonitrile.[4]

  • Detection: A tandem mass spectrometer is used for detection and quantification.[4]

  • Validation: The method is validated for LOD, LOQ, selectivity, linearity, accuracy, and precision.[4]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for Oral Fluid
  • Sample Preparation: Oral fluid samples are centrifuged and denatured before injection into the LC-MS/MS system.[6]

  • Chromatographic Separation: An HPLC system is used to separate the analytes.

  • Detection: A mass spectrometer is used for detection and quantification.

  • Validation: Validation parameters include linearity, precision, accuracy, selectivity, matrix effect, and thermal stability, often following FDA guidelines.[6]

Visualizing the Process and Pathway

To further clarify the analytical workflow and the biological target of AMB-FUBINACA, the following diagrams are provided.

Analytical_Workflow_for_AMB_FUBINACA cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Sample Sample Collection (e.g., Oral Fluid, Seized Material) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation / Cleanup Extraction->Centrifugation Chromatography Chromatographic Separation (GC or LC) Centrifugation->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the analysis of AMB-FUBINACA.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gi/o Protein CB1->G_Protein Activation AMB_FUBINACA AMB-FUBINACA AMB_FUBINACA->CB1 Agonist Binding AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects Modulation

Caption: Simplified signaling pathway of a CB1 receptor agonist like AMB-FUBINACA.

References

A Comparative Pharmacological Guide to FUB-AMB and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs): FUB-AMB (also known as MMB-FUBINACA or AMB-FUBINACA) and JWH-018. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their receptor binding, functional activity, in vivo effects, and metabolic profiles.

In Vitro Pharmacology: Receptor Binding and Functional Activity

Both FUB-AMB and JWH-018 are potent agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, their binding affinities and functional potencies exhibit notable differences. FUB-AMB generally demonstrates higher potency, particularly at the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference(s)
FUB-AMB10.040.786[1]
JWH-0189.00 ± 5.002.94 ± 2.65[2]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundAssay TypeCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Reference(s)
FUB-AMB[35S]GTPγS Binding0.540.13[3][4]
cAMP Inhibition0.63-[3][4]
GIRK Channel Activation2.018[3][4]
JWH-018[35S]GTPγS Binding102133[2]
cAMP Inhibition14.7-[5]

Lower EC50 values indicate higher potency in functional assays.

In Vivo Pharmacology: Preclinical Effects

In animal models, both FUB-AMB and JWH-018 produce a range of effects consistent with CB1 receptor agonism. These include alterations in locomotor activity, body temperature, and pain perception, as well as demonstrating subjective effects similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in drug discrimination studies. Notably, FUB-AMB often exhibits greater potency in these in vivo assays.

Table 3: Comparative In Vivo Effects

EffectFUB-AMBJWH-018Reference(s)
Drug Discrimination Fully substituted for Δ⁹-THC (ED50 = 0.04 mg/kg, i.p., in mice)Fully substituted for Δ⁹-THC[3][6][7]
Hypothermia Induced hypothermia in mice.Produced dose-related hypothermia in rats (0.3–3 mg/kg).[2][8]
Locomotor Activity Depressed locomotor activity in mice (ED50 = 0.19 mg/kg).Suppressed locomotor activity in mice.[6][9]
Catalepsy -Induced catalepsy in mice following injection.[7]
Other Reported Effects Induced tremors and convulsions at higher doses in mice.Produced bradycardia in rats.[2][6][8]

Metabolism

The metabolic pathways of FUB-AMB and JWH-018 differ significantly, which can impact their duration of action and the profile of active metabolites. FUB-AMB undergoes rapid and extensive hydrolysis of its methyl ester to form a primary carboxylic acid metabolite.[10][11] In contrast, JWH-018 is metabolized through hydroxylation of its pentyl chain and indole (B1671886) ring, followed by glucuronidation.[2][12] Importantly, some of the hydroxylated metabolites of JWH-018 retain significant activity at cannabinoid receptors.[9][13]

Table 4: Comparative Metabolic Profiles

FeatureFUB-AMBJWH-018Reference(s)
Primary Metabolic Pathway Ester hydrolysis to a carboxylic acid metabolite.Oxidation (hydroxylation) of the pentyl chain and indole ring, followed by glucuronide conjugation.[2][10][11][12]
Key Metabolizing Enzymes Carboxylesterase 1 (CES1).Cytochrome P450 enzymes (e.g., CYP2C9).[11][14]
Activity of Metabolites The primary acid metabolite has significantly lower potency at CB1 receptors.Several hydroxylated metabolites retain high affinity and agonist activity at CB1 and CB2 receptors.[9][11][13][15]

Experimental Protocols

Radioligand Binding Assay (Competitive)**

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for cannabinoid receptors by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[16]

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.[17]

  • Test Compound: FUB-AMB or JWH-018.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[17]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[17]

  • Filtration System: Cell harvester and glass fiber filter mats.[17]

  • Scintillation Counter and Fluid. [17]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.[17]

  • Incubate the plate at 30°C for 60-90 minutes.[16]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[17]

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[17]

[35S]GTPγS Functional Assay

This assay measures the functional potency of a compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins following receptor activation.

Materials:

  • Receptor Source: Cell membranes with CB1 or CB2 receptors.

  • [35S]GTPγS: A non-hydrolyzable GTP analog labeled with 35S.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

  • Test Compound: FUB-AMB or JWH-018.

Procedure:

  • Pre-incubation: Incubate the cell membranes with GDP to ensure G-proteins are in an inactive state.

  • Incubation: Add the test compound at various concentrations and [35S]GTPγS to the membrane preparation. Incubate at 30°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [35S]GTPγS against the logarithm of the test compound concentration. Use non-linear regression to determine the EC₅₀ and Emax values.

Visualizations

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter and Wash Filter and Wash Incubate->Filter and Wash Separate bound from unbound Quantify Radioactivity Quantify Radioactivity Filter and Wash->Quantify Radioactivity Scintillation Counting Data Analysis Data Analysis Quantify Radioactivity->Data Analysis Calculate IC50 Determine Ki Determine Ki Data Analysis->Determine Ki Cheng-Prusoff Equation G cluster_1 Cannabinoid Receptor Signaling Cascade Agonist (FUB-AMB / JWH-018) Agonist (FUB-AMB / JWH-018) CB1/CB2 Receptor CB1/CB2 Receptor Agonist (FUB-AMB / JWH-018)->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Downstream Effects Downstream Effects cAMP->Downstream Effects

References

Potency of MMB-FUBICA: A Comparative Analysis with Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of MMB-FUBICA (also known as AMB-FUBINACA), a potent indazole-based synthetic cannabinoid, with other widely recognized synthetic cannabinoids: JWH-018, UR-144, and 5F-ADB. This objective comparison is supported by quantitative data from in vitro pharmacological assays to assist researchers and drug development professionals in understanding the relative potencies and receptor affinities of these compounds.

Data Presentation: Quantitative Potency Comparison

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected synthetic cannabinoids at the human cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
This compound (AMB-FUBINACA) 10.04[1][2]0.786[1][2]0.5433[1][2]0.1278[1]
JWH-018 9.00[1]2.94[1]102[1]133[1]
UR-144 150[3][4]1.8[3][4]421[3]72[3]
5F-ADB (5F-MDMB-PINACA) Potent Agonist-Potent Agonist-

Note: Data for 5F-ADB is presented qualitatively as specific Ki and EC50 values were not consistently available across the reviewed literature, though it is widely recognized as a highly potent CB1 receptor agonist[5][6].

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experiments commonly used to characterize synthetic cannabinoids.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor, thereby determining its binding affinity.

Materials:

  • Cell membranes prepared from cell lines expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716A).

  • Test compounds (this compound, JWH-018, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of the compound's efficacy and potency as an agonist.

Objective: To quantify the ability of a test compound to stimulate the binding of [35S]GTPγS to G-proteins in membranes prepared from cells expressing cannabinoid receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, cell membranes are incubated with GDP and varying concentrations of the test compound.

  • Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the study of synthetic cannabinoids.

G_protein_signaling SC Synthetic Cannabinoid (Agonist) CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: Cannabinoid Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis IC50/Ki Determination Quantification->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Navigating the Detection of AMB-FUBINACA and its Metabolites: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of synthetic cannabinoids like AMB-FUBINACA and its metabolites is crucial for both clinical and forensic toxicology. This guide provides an objective comparison of validated analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The primary analytical techniques for the simultaneous detection of AMB-FUBINACA and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the thermal instability of many synthetic cannabinoids, LC-MS, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is often the preferred method.[1][2][3] This guide will focus on LC-MS/MS-based methodologies, presenting a comparative overview of their performance characteristics and experimental protocols.

Comparative Analysis of LC-MS/MS Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, and sample complexity. The following tables summarize quantitative data from various validated LC-MS/MS methods for the detection of AMB-FUBINACA and its primary metabolite, the carboxylic acid derivative.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods

Analyte(s)MatrixLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Recovery (%)Reference
AMB-FUBINACA & MetabolitesRat Urine0.010.00125 - 0.00292.0 - 106.8[3][4]
AMB-FUBINACA & MetabolitesRat Plasma0.012 - 0.0160.003 - 0.00495.4 - 106.8[3][4]
29 Synthetic Cannabinoids (including AMB-FUBINACA)Human Whole Blood1.0 - 6.00.1 - 6.0Not Reported[5]
11 Synthetic Cannabinoids (including AMB-FUBINACA)Rat Urine0.01 - 0.1Not Reported69.90 - 118.39[6]
19 Synthetic Cannabinoids (including AB-FUBINACA)Oral Fluid2.51.090.5 - 112.5[7]

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesCommon Matrices
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, cost-effective.Can be labor-intensive, may use large volumes of organic solvents.Urine, Blood[8]
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by elution.High recovery and clean extracts, amenable to automation.Can be more expensive, requires method development.Urine, Plasma[6]
Protein Precipitation (PPT) Addition of a solvent to precipitate proteins from the sample.Fast and simple.May not effectively remove all matrix interferences.Plasma, Whole Blood[4][7]

Detailed Experimental Protocols

The following sections provide a detailed overview of a typical validated LC-MS/MS method for the simultaneous detection of AMB-FUBINACA and its metabolites in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

A common and effective method for preparing urine samples involves solid-phase extraction.[6]

  • Sample Pre-treatment: Mix 400 µL of urine with 600 µL of acetonitrile (B52724) and 1 mL of ultrapure water. Vortex the mixture for 30 seconds.[6]

  • SPE Cartridge Conditioning: Precondition an Oasis HLB SPE cartridge with 3 mL of methanol, followed by equilibration with 6 mL of ultrapure water.[6]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 3 mL of a methanol-water solution (5%, v/v) to remove interfering substances.[6]

  • Elution: Elute the target analytes (AMB-FUBINACA and its metabolites) from the cartridge with 4 mL of methanol.[6]

  • Dry Down and Reconstitution: Evaporate the eluant to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of acetonitrile for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) is often used for separation.[7]

    • Mobile Phase: A gradient elution is typically employed using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[7]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[9]

    • Run Time: Chromatographic separation can be achieved in as little as 4 minutes.[7]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is commonly used.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

    • Data Acquisition: The mass spectrometer is operated to acquire data for the specific transitions of AMB-FUBINACA and its key metabolites, such as the carboxylic acid metabolite. The cleavage of the amide bond is a characteristic fragmentation pathway for AMB-FUBINACA.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the detection of AMB-FUBINACA and its metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Pretreat Pre-treatment (Acetonitrile/Water) Urine->Pretreat SPE Solid-Phase Extraction (Oasis HLB) Pretreat->SPE Elute Elution (Methanol) SPE->Elute Dry Dry Down & Reconstitution Elute->Dry LC Liquid Chromatography (Separation) Dry->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Figure 1: General workflow for the analysis of AMB-FUBINACA from urine samples.

Metabolism_Pathway AMB_FUBINACA AMB-FUBINACA (Parent Compound) Metabolite_Acid AMB-FUBINACA Carboxylic Acid (Major Metabolite) AMB_FUBINACA->Metabolite_Acid Ester Hydrolysis Other_Metabolites Other Metabolites (e.g., Hydroxylated) AMB_FUBINACA->Other_Metabolites Oxidation

Figure 2: Simplified metabolic pathway of AMB-FUBINACA.

Conclusion

The validated methods presented, predominantly utilizing LC-MS/MS, offer robust and sensitive approaches for the simultaneous detection of AMB-FUBINACA and its metabolites. The choice of sample preparation technique—LLE, SPE, or PPT—will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and available resources. For forensic and clinical applications, the inclusion of major metabolites, such as the AMB-FUBINACA carboxylic acid, as analytical targets is crucial, as the parent compound is often rapidly metabolized and may be present at very low concentrations in biological samples.[10][11] This guide provides a foundation for researchers to compare and select the most suitable methodology for their analytical needs in the challenging field of synthetic cannabinoid detection.

References

Head-to-head comparison of different extraction techniques for Mmb-fubica

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Techniques for MMB-FUBICA

This compound, also known as AMB-FUBINACA, is a potent indole-based synthetic cannabinoid that acts as a strong agonist of the CB1 receptor.[1] Its prevalence in forensic and clinical cases necessitates robust and efficient analytical methods for its detection and quantification in biological matrices.[1][2] A critical step in the analytical workflow is the extraction of the analyte from complex samples like blood and urine, which aims to isolate this compound, remove interferences, and concentrate the sample prior to instrumental analysis.[2][3]

The most common analytical technique for the final determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity, especially for thermally unstable compounds.[2] This guide provides a comparative overview of the primary sample preparation techniques used for this compound extraction: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE).

Quantitative Performance of Extraction Techniques

The choice of extraction method significantly impacts key analytical parameters such as recovery, sensitivity, and sample throughput. While data specifically for this compound can be limited, performance metrics from closely related synthetic cannabinoids provide a reliable benchmark.

Parameter Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE) Liquid-Liquid Extraction (LLE)
Typical Matrix Urine, Blood, Oral Fluid[2][4]Whole Blood, Plasma, Urine[1][5][6]Urine, Blood[7][8]
Average Recovery (%) Generally >75% for synthetic cannabinoids.[9] Can range from 69.9% to 118.4%.[10]>60-70% for synthetic cannabinoids.[5][6]Highly variable, can be lower and less reproducible than SPE/SLE.[9][11]
LOD/LOQ (ng/mL) Capable of achieving low LOQs (e.g., 0.01-0.1 ng/mL) when paired with LC-MS/MS.[10]Comparable to SPE, depends heavily on the analytical instrument.Dependent on solvent volume and concentration factor; generally suitable for higher concentrations.
Processing Time Slower due to multiple steps (conditioning, loading, washing, elution).[12]Faster than traditional SPE; 48 samples can be processed in about an hour.[6]Can be time-consuming, especially with large sample numbers; risk of emulsion formation.[9][13]
Selectivity/Cleanliness High; effectively removes matrix interferences.[3][13]Good; provides clean extracts with minimal matrix effects.[6]Lower selectivity; may co-extract more matrix interferences.[13]
Automation Potential High; compatible with automated systems.[13]High; well-suited for 96-well plate formats.[5]Lower; automation is more complex.
Solvent Consumption Lower compared to LLE.[14]Moderate; uses organic solvents for elution.[6]High; requires large volumes of organic solvents.[13]

Experimental Protocols

Effective sample preparation is crucial for accurate analysis.[2] The following sections detail generalized protocols for the extraction of this compound from biological matrices using SPE and SLE.

Solid-Phase Extraction (SPE) Protocol for Urine

SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[3] This protocol is a representative method for extracting synthetic cannabinoids from urine.

a. Sample Preparation and Hydrolysis:

  • To 1 mL of a urine sample, add 50 µL of an appropriate deuterated internal standard solution.[1]

  • For conjugated metabolites, enzymatic hydrolysis is often required. Add β-glucuronidase (e.g., 5000 units/mL) and incubate the sample according to the enzyme's specifications (e.g., at pH 5 for a set time).[5][15]

b. Extraction:

  • Condition: Condition a mixed-mode or C18 SPE cartridge by passing 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water.[1][10]

  • Load: Apply the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1][16]

  • Wash: Wash the cartridge with 2-3 mL of deionized water, followed by 2-3 mL of a weak organic solvent (e.g., 5-20% methanol in water) to remove polar interferences.[1][10]

  • Dry: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes to remove residual water.[1][4]

  • Elute: Elute the target analytes with 2-4 mL of an appropriate elution solvent (e.g., methanol, or a mixture like ethyl acetate/isopropanol) into a clean collection tube.[1][10]

c. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

Supported Liquid Extraction (SLE) Protocol for Whole Blood

SLE offers a faster workflow than SPE by combining elements of LLE in a solid-phase format, eliminating issues like emulsion formation.[6]

a. Sample Preparation:

  • To 0.5 mL of a whole blood sample, add 50 µL of a deuterated internal standard solution.[1]

  • Add 0.5 mL of deionized water and vortex to mix and lyse the cells.[1]

b. Extraction:

  • Load: Load the entire pre-treated sample onto an SLE cartridge (e.g., ISOLUTE® SLE+).[1][6]

  • Allow the sample to absorb onto the solid support for 5-10 minutes.[1]

  • Elute: Apply the elution solvent (e.g., two aliquots of 2.5 mL of ethyl acetate) and allow it to flow through the cartridge via gravity. A short pulse of positive pressure or vacuum can be used to complete the collection.[1][5]

c. Post-Extraction:

  • Evaporate the combined eluate to dryness under nitrogen at approximately 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for analysis.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from biological samples.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction & Analysis Sample Biological Sample (Blood or Urine) Pretreat Pre-treatment (Add Internal Standard, Dilute/Hydrolyze) Sample->Pretreat Extraction Extraction Method Pretreat->Extraction SPE SPE (Condition, Load, Wash, Elute) Extraction->SPE SLE SLE (Load, Wait, Elute) Extraction->SLE LLE LLE (Mix, Centrifuge, Separate) Extraction->LLE Evap Evaporation to Dryness Extraction->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for this compound extraction and analysis.

References

A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for FUB-AMB Detection in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of toxicology, forensic science, and drug development, the accurate detection and quantification of synthetic cannabinoids like FUB-AMB in hair samples is of paramount importance. Hair analysis provides a long window of detection, offering insights into an individual's history of drug use. This guide presents a validation of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for FUB-AMB analysis in hair, and compares it with an established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methodology Comparison

The primary distinction between the "New UHPLC-MS/MS Method" and the "Alternative LC-MS/MS Method" lies in the sample preparation and the chromatographic system's performance. The new method employs a more advanced sample preparation technique (cryo-grinding) to enhance extraction efficiency and utilizes the power of UHPLC for faster and more resolute separations.

Experimental Protocols

New UHPLC-MS/MS Method Protocol

This modern method is designed for high throughput and sensitivity.

  • Sample Preparation:

    • Twenty milligrams of a washed and dried hair sample are placed in a 2 mL tube with a steel bead.

    • The sample is cryo-ground using a pulverizer.

    • The pulverized hair is then subjected to ultrasonic extraction with 1 mL of methanol (B129727) containing the internal standard (e.g., FUB-AMB-d4).

    • The mixture is centrifuged, and the supernatant is filtered.

    • An aliquot of the filtrate is injected into the UHPLC-MS/MS system.[1][2]

  • Instrumentation:

    • Chromatography: A UHPLC system equipped with a high-resolution column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[1][2]

    • Mobile Phase: A gradient elution is used with Mobile Phase A consisting of 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 95:5 water:acetonitrile, and Mobile Phase B being acetonitrile.[2]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

Alternative LC-MS/MS Method Protocol

This established method provides reliable results with a simpler, though potentially less efficient, extraction process.

  • Sample Preparation:

    • Twenty milligrams of washed and cut hair snippets are placed in a glass tube.

    • The sample undergoes ultrasonic extraction with 700 μl of methanol containing the internal standard.[3]

    • The sample is then centrifuged, and the supernatant is directly analyzed.[3]

  • Instrumentation:

    • Chromatography: A standard HPLC or LC system.

    • Mass Spectrometry: A triple quadrupole mass spectrometer with ESI+ and MRM detection.[3]

Performance Data Comparison

The performance of an analytical method is determined by its validation parameters. The following tables summarize the quantitative data for the new and alternative methods for the analysis of synthetic cannabinoids, including FUB-AMB, in hair.

Table 1: Method Validation Parameters

ParameterNew UHPLC-MS/MS MethodAlternative LC-MS/MS Method
Limit of Detection (LOD) 0.5 - 5 pg/mg[1][2]Low pg/mg range
Limit of Quantification (LOQ) 1 - 10 pg/mg[1][2]Not explicitly stated, but in the low pg/mg range
**Linearity (R²) **>0.999[1]>0.99
Accuracy (% bias) 95.4% to 107.4%[1]Within ±15%
Precision (% RSD) Intra-day: 0.7-10.6%Inter-day: 1.7-12.2%[1]Intra- and Inter-assay: <15%
Recovery 36.1 - 93.3%[1][2]Not explicitly stated
Matrix Effect 19.1 - 110.0%[1][2]No significant ion suppression observed

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the new UHPLC-MS/MS method, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing wash_dry Wash and Dry Hair Sample weigh Weigh 20mg of Hair wash_dry->weigh cryo_grind Cryo-Grind with Steel Bead weigh->cryo_grind extraction Ultrasonic Extraction with Methanol + IS cryo_grind->extraction centrifuge Centrifuge extraction->centrifuge filter Filter Supernatant centrifuge->filter injection Inject into UHPLC-MS/MS filter->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow of the new UHPLC-MS/MS method for FUB-AMB analysis in hair.

Conclusion

The new UHPLC-MS/MS method demonstrates superior sensitivity and performance, as indicated by its lower limits of detection and quantification, and high accuracy and precision. The inclusion of a cryo-grinding step in the sample preparation protocol likely contributes to a more exhaustive extraction of the analyte from the hair matrix. While the alternative LC-MS/MS method remains a viable option, the new method offers a more robust and sensitive approach for the detection of FUB-AMB in hair samples, which is crucial for forensic and clinical applications where low concentrations of the drug may be present. The choice of method will ultimately depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.

References

Comparative In Vitro Toxicity of MMB-FUBICA and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro toxicity of MMB-FUBICA (also known as AMB-FUBINACA) and its analogs. Due to a lack of direct head-to-head comparative studies for a broad range of analogs in a single experimental setting, this document synthesizes available data from various sources to offer a comparative perspective for researchers, scientists, and drug development professionals. The focus is on providing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Executive Summary

This compound is a potent indole-based synthetic cannabinoid receptor agonist.[1] Its toxicity is primarily mediated through the activation of cannabinoid receptors, predominantly the CB1 receptor, which can trigger downstream signaling cascades leading to apoptosis.[1][2] Structural analogs, such as the indazole counterpart MDMB-FUBINACA, exhibit variations in their toxicological profiles, which appear to be influenced by slight structural differences that affect their interaction with cannabinoid receptors.[1] Reports suggest that MDMB-FUBINACA has a higher affinity for the CB1 receptor and has been associated with more severe adverse health events compared to this compound.[1] However, direct comparative in vitro cytotoxicity data remains limited.[1]

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs to facilitate a comparison of their biochemical and toxicological parameters.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Reference(s)
This compound hCB₁--[3]
hCB₂--[3]
5F-MDMB-PICA hCB₁1.24-[4]
AMB-FUBINACA CB₁-0.54[5]
CB₂-0.13[5]
Note: A lower Kᵢ value indicates a higher binding affinity. A lower EC₅₀ value indicates greater potency in activating the receptor.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference(s)
This compound Human SVG p12 AstrocytesMultiple assaysCytotoxicityNo significant cytotoxicity up to 10 µM[1]
JWH-018 Human SH-SY5Y Neuronal Cells-CytotoxicityIncreasing concentrations from 5 to 150 μM over 24 h[6]
Note: This table highlights the limited publicly available and directly comparable in vitro cytotoxicity data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are descriptions of key experimental protocols relevant to the in vitro assessment of synthetic cannabinoids.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC₅₀).[4]

Methodology: [4]

  • Cell Culture: A suitable human cell line (e.g., A549 lung carcinoma or TR146 oral squamous cell carcinoma) is cultured in 96-well plates.

  • Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period, such as 24 or 48 hours.

  • MTT Incubation: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The plates are then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC₅₀ value is then calculated.

Other assays that can be used to assess different aspects of cytotoxicity include the Neutral Red Uptake (NRU) and Lactate Dehydrogenase (LDH) assays.[4]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a compound to a specific receptor, such as the CB1 and CB2 receptors.[4]

Methodology: [4]

  • Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., hCB₁) are prepared.

  • Competition Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Kᵢ value is then calculated from the IC₅₀.

Visualizations

The following diagrams illustrate key pathways and workflows in the toxicological assessment of this compound and its analogs.

G cluster_workflow Experimental Workflow cell_culture Cell Culture (e.g., Neuronal, Cardiovascular cells) compound_exposure Compound Exposure (this compound & Analogs at various concentrations) cell_culture->compound_exposure cytotoxicity_assays Cytotoxicity Assays (MTT, LDH, NRU) compound_exposure->cytotoxicity_assays apoptosis_assays Apoptosis Assays (e.g., Caspase-3 activity) compound_exposure->apoptosis_assays data_analysis Data Analysis (IC50 determination, Statistical Analysis) cytotoxicity_assays->data_analysis apoptosis_assays->data_analysis results Comparative Toxicity Profile data_analysis->results

A generalized experimental workflow for comparative in vitro cytotoxicity studies.

G cluster_pathway Signaling Pathway sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 g_protein G-protein Activation cb1->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP ac->camp caspase3 Caspase-3 Activation mapk->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed CB1 receptor-mediated apoptotic pathway for synthetic cannabinoids.

References

Assessing the Cross-Reactivity of AMB-FUBINACA with Cannabinoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cannabinoid AMB-FUBINACA (also known as FUB-AMB) is a potent agonist of the cannabinoid receptors CB1 and CB2, exhibiting significantly higher potency than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] Its widespread use and association with severe adverse health effects have made its accurate detection in biological samples a critical challenge for toxicology and drug monitoring laboratories. Immunoassays are frequently employed as a primary screening tool for cannabinoids due to their speed and high-throughput capabilities. However, the vast structural diversity of synthetic cannabinoids presents a significant challenge in terms of assay cross-reactivity, potentially leading to false-negative or variable results.

This guide provides an objective comparison of the cross-reactivity of AMB-FUBINACA with various cannabinoid assays, supported by available experimental data. It also outlines detailed methodologies for assessing cross-reactivity to aid researchers in evaluating and validating their own testing protocols.

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of its ability to detect compounds other than its target analyte. In the context of synthetic cannabinoids, this is a crucial parameter due to the constant emergence of new analogs. The following table summarizes the available quantitative data on the cross-reactivity of AMB-FUBINACA with different cannabinoid immunoassays. It is important to note that cross-reactivity can be influenced by the specific antibodies used in an assay, the assay format, and the concentrations of the immunoreactants.[2]

Immunoassay TargetAssay TypeAMB-FUBINACA Cross-Reactivity (IC50)Source
MMB-FUBICA (AMB-FUBINACA)Immunoassay~0.1 µM[3]
Hapten 3-generated antibodiesCompetitive ELISASub-micromolar inhibition[4]
Hapten 4-generated antibodiesCompetitive ELISASub-micromolar inhibition[4]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher cross-reactivity.

While specific cross-reactivity data for AMB-FUBINACA with a wide range of commercial cannabinoid screening assays remains limited in publicly available literature, some studies have noted that ELISA-based assays for synthetic cannabinoids can be very limited when faced with the wide range of different compounds, leading to a high risk of false positives or negatives.[5] For instance, the CEDIA® Assay for AB-FUBINACA has been reported to show cross-reactivity with ADB-FUBINACA, a structurally related synthetic cannabinoid.[6]

Cannabinoid Receptor Signaling Pathway

AMB-FUBINACA exerts its potent psychoactive effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway AMB_FUBINACA AMB-FUBINACA CB1_Receptor CB1 Receptor AMB_FUBINACA->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin CB1_Receptor->Beta_Arrestin Recruits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits ERK_Pathway ERK Pathway G_Protein->ERK_Pathway Activates cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes Experimental Workflow for Cross-Reactivity Assessment Start Start Prepare_Reagents Prepare Reagents: - Standards - Test Compounds - Buffers Start->Prepare_Reagents Add_Samples Add Samples, Standards, and Controls to Plate Prepare_Reagents->Add_Samples Add_Tracer Add Enzyme-Conjugated Tracer Add_Samples->Add_Tracer Incubate_Bind Incubate for Competitive Binding Add_Tracer->Incubate_Bind Wash_Plate Wash Plate Incubate_Bind->Wash_Plate Add_Substrate Add Substrate and Incubate Wash_Plate->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Analyze_Data Analyze Data: - Generate Standard Curve - Calculate IC50 - Determine % Cross-Reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Metabolic Profiling of FUB-AMB Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of FUB-AMB (also known as MMB-FUBINACA), a potent synthetic cannabinoid, in different species. Understanding the species-specific metabolism of FUB-AMB is crucial for interpreting toxicological findings, identifying reliable biomarkers of exposure, and guiding the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to offer a clear and objective overview for the scientific community.

Executive Summary

FUB-AMB undergoes rapid and extensive metabolism in both human and rat models, with significant qualitative and quantitative differences. The primary metabolic pathway across species is ester hydrolysis, leading to the formation of FUB-AMB carboxylic acid, a stable and major metabolite. However, the rate of this hydrolysis and the profile of secondary metabolites can vary, impacting the pharmacokinetic and pharmacodynamic properties of the compound. This guide will delve into these differences, supported by experimental data from in vitro and in vivo studies.

Comparative Metabolic Data

The following table summarizes the key quantitative data on the metabolic stability of FUB-AMB in human and rat liver microsomes.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Reference
Half-life (t½) 0.21 minutes2.26 minutes[1]

This significant difference in metabolic rate, with FUB-AMB being metabolized over 10 times faster in human liver microsomes, underscores the importance of careful species selection and data interpretation in preclinical studies. The rapid in vitro metabolism in human systems suggests that even minor inhibitions of this metabolic pathway could lead to toxic effects.[1]

Metabolic Pathways

FUB-AMB is primarily metabolized through Phase I and Phase II reactions. The main biotransformation pathways include ester hydrolysis, hydroxylation, dehydrogenation, N-dealkylation, and subsequent glucuronide conjugation.[2] In human liver microsomes, a total of 17 in vitro metabolites have been identified.[3] The ester hydrolysis to form FUB-AMB carboxylic acid is the most prominent pathway.[2][3]

In rats, O-demethylation (a form of ester hydrolysis) is also a major and rapid metabolic reaction.[4] Up to eight Phase I metabolites have been detected in rats, resulting from hydroxylation, oxidation, and dealkylation processes.[5]

The following diagram illustrates the primary metabolic pathways of FUB-AMB.

FUB_AMB_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism FUB_AMB FUB-AMB Metabolite_Acid FUB-AMB Carboxylic Acid (Ester Hydrolysis) FUB_AMB->Metabolite_Acid Major Pathway Metabolite_Hydroxy Hydroxylated Metabolites FUB_AMB->Metabolite_Hydroxy Metabolite_Dehydro Dehydrogenated Metabolites FUB_AMB->Metabolite_Dehydro Metabolite_Ndealkyl N-dealkylated Metabolites FUB_AMB->Metabolite_Ndealkyl Metabolite_Glucuronide Glucuronide Conjugates Metabolite_Acid->Metabolite_Glucuronide Metabolite_Hydroxy->Metabolite_Glucuronide

Caption: Primary metabolic pathways of FUB-AMB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the metabolic profiling of FUB-AMB.

In Vitro Metabolism in Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of FUB-AMB using liver microsomes.

In_Vitro_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare FUB-AMB Stock Solution (e.g., in Methanol) F Initiate reaction by adding FUB-AMB and NADPH system A->F B Prepare Incubation Buffer (e.g., Phosphate (B84403) Buffer, pH 7.4) E Pre-warm incubation mixture (Buffer, Microsomes) at 37°C B->E C Thaw Liver Microsomes (Human or Rat) on ice C->E D Prepare NADPH Regenerating System D->F E->F G Incubate at 37°C with shaking F->G H Aliquots taken at various time points G->H I Quench reaction with cold acetonitrile (B52724) or methanol H->I J Centrifuge to precipitate proteins I->J K Collect supernatant for analysis J->K L Analyze by UHPLC-MS/MS or LC-HRMS K->L

Caption: Workflow for in vitro metabolism studies of FUB-AMB.

Detailed Steps:

  • Preparation of Solutions:

    • A stock solution of FUB-AMB is prepared in an appropriate solvent like methanol.

    • A phosphate buffer (e.g., 100 mM, pH 7.4) is prepared for the incubation.

    • An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure sustained enzyme activity.

  • Incubation Procedure:

    • Pooled human or rat liver microsomes are thawed on ice.

    • The incubation mixture, containing the buffer and microsomes, is pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding the FUB-AMB stock solution and the NADPH regenerating system to the pre-warmed microsome mixture.

    • The final mixture is incubated at 37°C, typically with gentle shaking.

  • Sample Collection and Processing:

    • Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

    • The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent such as acetonitrile or methanol, which also serves to precipitate proteins.

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The clear supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

  • Analytical Method:

    • The supernatant is analyzed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) method.[2][3] This allows for the separation, identification, and quantification of FUB-AMB and its metabolites.

In Vivo Metabolism in Rats

This protocol outlines the general procedure for studying the metabolism and pharmacokinetic profile of FUB-AMB in a rat model.

Detailed Steps:

  • Animal Acclimatization and Dosing:

    • Male Sprague-Dawley rats are typically used and are acclimatized to the laboratory conditions for at least one week prior to the experiment.[4]

    • FUB-AMB is dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, and saline) for administration.

    • A single dose of FUB-AMB is administered to the rats, often via intraperitoneal injection.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours), blood samples are collected.[4]

    • Urine and feces can also be collected over the course of the study using metabolic cages to identify excreted metabolites.

    • At the end of the study, tissues such as the liver, kidney, and brain can be harvested to assess tissue distribution of the parent compound and its metabolites.[4][5]

  • Sample Processing:

    • Blood samples are processed to obtain plasma or serum.

    • Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites prior to extraction.

    • All biological samples undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.

  • Analytical Method:

    • The extracted samples are analyzed by a sensitive and specific analytical method, typically LC-MS/MS or GC-MS, to identify and quantify FUB-AMB and its metabolites.

Conclusion

The metabolic profiling of FUB-AMB reveals significant species-dependent differences, particularly in the rate of its primary hydrolysis pathway. While FUB-AMB is rapidly cleared in both humans and rats, the substantially faster metabolism in human liver microsomes highlights the potential for acute toxicity in humans, especially if the metabolic pathway is inhibited. The ester hydrolysis product, FUB-AMB carboxylic acid, is a consistent and stable metabolite across species, making it a reliable biomarker for detecting FUB-AMB exposure. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and to develop a more comprehensive understanding of the pharmacology and toxicology of this potent synthetic cannabinoid. Future research should focus on obtaining more quantitative data on the relative abundance of various metabolites across different species to refine risk assessments and support forensic investigations.

References

Validation of Mmb-fubica stability under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of synthetic cannabinoids, understanding the stability of these compounds is paramount for accurate experimental design and interpretation of results. This guide provides a detailed comparison of the stability of Mmb-fubica (also known as AMB-FUBICA), a potent indole-based synthetic cannabinoid, with its alternatives under various experimental conditions. The information presented is supported by experimental data to aid in the objective assessment of its performance.

Comparative Stability Analysis

The stability of this compound is a critical factor influencing its in-vitro and in-vivo characteristics. Its chemical structure, featuring a methyl ester group, makes it particularly susceptible to hydrolysis, a primary degradation pathway. This section compares the stability of this compound with other synthetic cannabinoids in different matrices and conditions.

Stability in Biological Matrices (Whole Blood)

Proper storage of biological samples containing this compound is crucial to prevent degradation and ensure accurate analytical results. Studies have shown that storage temperature significantly impacts the stability of this compound and its analogs in whole blood.

Table 1: Stability of this compound and Alternatives in Whole Blood at Various Temperatures

CompoundStorage at -20°C (Freezer)Storage at 4°C (Refrigerator)Storage at 22°C (Room Temperature)
This compound (AB-Fubinaca) Relatively StableRelatively StableRelatively Stable
XLR-11 StableSignificant DegradationSignificant Degradation
UR-144 Relatively StableRelatively StableRelatively Stable
AB-Pinaca Relatively StableRelatively StableRelatively Stable
5F-MDMB-PINACA (5F-ADB) Considerably more stableUnstableUnstable
5F-MDMB-PICA Considerably more stableUnstableUnstable

Note: "Relatively Stable" indicates that the compound showed minimal degradation over the study period (e.g., 12 weeks), while "Significant Degradation" indicates a substantial decrease in the parent compound concentration. For optimal stability, especially for long-term storage, frozen conditions (-20°C) are consistently recommended for all synthetic cannabinoids.

Metabolic Stability in Human Liver Microsomes (HLM)

The in-vitro metabolic stability provides insights into the potential in-vivo clearance of a compound. This compound is known to be rapidly metabolized, primarily through ester hydrolysis.

Table 2: Comparative Metabolic Stability of this compound and its Analogs in HLM

CompoundMoietyCore Structure% Parent Compound Remaining (60 min)
This compound (AMB-FUBINACA) L-Valine methyl ester1-(4-fluorobenzyl)Very Low (rapidly metabolized)
AMB-CHMICA L-Valine methyl ester1-(cyclohexylmethyl)Higher than AMB-FUBINACA
MDMB-FUBINACA L-tert-Leucine methyl ester1-(4-fluorobenzyl)Data suggests high metabolism
5F-AMBICA L-Valine methyl ester1-(5-fluoropentyl)Data suggests high metabolism
5F-ADB (5F-MDMB-PINACA) L-tert-Leucine methyl ester1-(5-fluoropentyl)Data suggests high metabolism

Note: A lower percentage of the parent compound remaining indicates lower metabolic stability. Direct comparative quantitative data from a single study is often limited.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following are protocols for key experiments cited in this guide.

Protocol for Stability Assessment in Whole Blood

This protocol outlines a typical procedure for evaluating the stability of synthetic cannabinoids in a biological matrix.

  • Sample Preparation: Spike human whole blood with a known concentration of the synthetic cannabinoid (e.g., this compound) and an appropriate internal standard.

  • Aliquoting and Storage: Aliquot the spiked blood into separate storage vials for each time point and storage condition (-20°C, 4°C, and 22°C).

  • Incubation: Store the samples at their designated temperatures for a predefined period (e.g., up to 12 weeks), with samples collected at various time intervals (e.g., day 0, 3, 7, 14, 28, 56, 84).

  • Extraction: At each time point, perform a liquid-liquid extraction on the collected samples. An alkaline extraction at pH 10.2 is a common method.

  • Analysis: Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound.

  • Data Evaluation: Compare the concentration of the parent compound at each time point to the initial concentration at day 0 to determine the stability.

Protocol for In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol is used to assess the metabolic clearance of a compound.

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate (B84403) buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Pre-incubate the test compound (e.g., this compound) and the HLM master mix separately at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by combining the pre-incubated test compound and HLM master mix.

  • Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold quenching solution, typically ice-cold acetonitrile, which also precipitates proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. The metabolic half-life (t½) can be determined from the degradation curve.

Visualizing Pathways and Workflows

Diagrams provide a clear visual representation of complex biological processes and experimental procedures.

G cluster_0 This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates G Start Start Sample_Preparation Sample Preparation (Spiking of whole blood) Start->Sample_Preparation Aliquoting Aliquoting into storage vials Sample_Preparation->Aliquoting Storage Storage at different conditions (-20°C, 4°C, 22°C) Aliquoting->Storage Incubation Incubation over time (with sampling at intervals) Storage->Incubation Extraction Liquid-Liquid Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Evaluation Data Evaluation (% remaining vs. time) Analysis->Data_Evaluation End End Data_Evaluation->End G Start Start Prepare_Mixture Prepare Incubation Mixture (HLM, Buffer, NADPH system) Start->Prepare_Mixture Pre_incubation Pre-incubate Test Compound and HLM Mixture at 37°C Prepare_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (Combine compound and mixture) Pre_incubation->Initiate_Reaction Sampling Collect Aliquots at Time Intervals Initiate_Reaction->Sampling Quench_Reaction Quench Reaction (Add cold acetonitrile) Sampling->Quench_Reaction Analysis LC-MS/MS Analysis Quench_Reaction->Analysis Data_Analysis Data Analysis (% remaining, t½) Analysis->Data_Analysis End End Data_Analysis->End

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for FUB-AMB Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the potent synthetic cannabinoid, FUB-AMB.

The emergence of potent synthetic cannabinoids like FUB-AMB (also known as AMB-FUBINACA) presents a significant challenge for forensic and clinical laboratories. The need for robust, sensitive, and reliable analytical methods for its accurate detection and quantification is paramount. This guide provides an objective comparison of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Performance Comparison: At a Glance

The choice between GC-MS and LC-MS/MS for the analysis of FUB-AMB hinges on several critical factors, including the required sensitivity, the complexity of the sample matrix, and the overall analytical objective. While both techniques are well-established in analytical toxicology, they possess distinct advantages and limitations. LC-MS/MS is often favored for its ability to analyze thermally unstable compounds like many synthetic cannabinoids without the need for derivatization, frequently offering higher sensitivity.[1] However, GC-MS remains a widely accessible and cost-effective technique in many laboratories.

The following table summarizes the key quantitative performance parameters for the analysis of FUB-AMB using both GC-MS and LC-MS/MS, as reported in various studies.

ParameterGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.15 µg/mL (in synthetic cannabinoid material)[2]0.1 – 6.0 ng/mL (in whole blood)[3]; 0.01 ng/mL (in urine)
Limit of Quantification (LOQ) 0.5 µg/mL (in synthetic cannabinoid material)[2]; 1-5 ng/mL (in rat plasma)[4]1.0 – 6.0 ng/mL (in whole blood)[3]; 0.01 ng/mL (for FUB-AMB in urine)
Linearity Range 0.5-200 µg/mL[2]; 0.5-1000 ng/mL[4]Not explicitly stated for FUB-AMB in the provided results.
Precision (%RSD) 0.26%[2]Not explicitly stated for FUB-AMB in the provided results.
Accuracy (Recovery) 99.36-101%[2]Not explicitly stated for FUB-AMB in the provided results.

The Importance of Metabolism in FUB-AMB Analysis

A critical consideration for the analysis of FUB-AMB in biological matrices is its rapid and extensive metabolism. The primary metabolic pathway for FUB-AMB is the hydrolysis of its methyl ester group to form the corresponding carboxylic acid metabolite.[5][6] This metabolite is often found at higher concentrations and for a longer duration in blood and urine samples than the parent compound.[5] In some cases, only the metabolite may be detectable, making it a crucial biomarker for confirming FUB-AMB exposure.[5] Therefore, analytical methods should ideally be capable of detecting both FUB-AMB and its primary metabolite.

FUB_AMB_Metabolism FUB_AMB FUB-AMB (Parent Compound) Metabolite FUB-AMB Carboxylic Acid (Ester Hydrolysis Product) FUB_AMB->Metabolite Ester Hydrolysis (Primary Pathway)

Figure 1: Simplified metabolic pathway of FUB-AMB.

Experimental Protocols: A Detailed Look

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For FUB-AMB, which can be analyzed directly, the following provides a general experimental protocol based on published methods.

Sample Preparation (Blood) [7]

  • To 2 mL of blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M HCl.

  • Vortex for 3 minutes and centrifuge for 5 minutes.

  • Collect the supernatant.

  • Adjust the pH to 8-9 with aqueous ammonia (B1221849) (25%).

  • Perform a liquid-liquid extraction with 20 mL of ethyl acetate (B1210297) by shaking for 4 minutes.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

Sample Preparation (Urine) [7]

  • To 2.5 mL of urine, add 0.3 mL of hydrochloric acid (20%).

  • Heat at 60-70°C for 60 minutes to hydrolyze glucuronide conjugates.

  • After cooling, neutralize to a pH of 8-9 with aqueous ammonia (25%).

  • Extract with 10 mL of ethyl acetate and centrifuge.

  • Evaporate the organic phase to dryness and reconstitute.

Instrumental Analysis [2]

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS capillary column (30m x 0.25mm ID, 0.25 µm film thickness).

  • Injection: Splitless injection of 2 µL at 270°C.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C (held for 1 min), ramped to 290°C at 30°C/min (held for 4 min).

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Blood/Urine) Hydrolysis Hydrolysis (Urine) Sample->Hydrolysis If Urine Extraction Liquid-Liquid Extraction Sample->Extraction If Blood Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Data Data Detection->Data Data Analysis

Figure 2: Experimental workflow for GC-MS analysis of FUB-AMB.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of trace levels of FUB-AMB and its metabolites in complex biological matrices.

Sample Preparation (Plasma/Serum) [8]

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add an internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

Instrumental Analysis [8]

  • Liquid Chromatograph: HPLC or UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for FUB-AMB and its metabolites.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum/Urine) Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Tandem MS Detection (ESI+, MRM) Separation->Detection Data Data Detection->Data Data Analysis

Figure 3: Experimental workflow for LC-MS/MS analysis of FUB-AMB.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of FUB-AMB. LC-MS/MS generally offers superior sensitivity and is better suited for the simultaneous analysis of the parent compound and its non-volatile metabolites without derivatization, making it the preferred method for detecting low concentrations in biological fluids.[1] However, GC-MS remains a viable and often more accessible option, particularly for the analysis of seized materials where concentrations are typically higher.

The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the samples being analyzed. For forensic cases involving biological samples, a validated LC-MS/MS method targeting both FUB-AMB and its carboxylic acid metabolite is highly recommended to ensure a comprehensive and accurate assessment of exposure. Regardless of the technique employed, proper method validation is essential to ensure the accuracy and reliability of the results.

References

Safety Operating Guide

Proper Disposal of MMB-FUBICA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MMB-FUBICA is classified as a Schedule I controlled substance in the United States and is intended for research and forensic applications only.[1] Its physiological and toxicological properties are not fully known.[1][2] This document provides guidance on proper disposal procedures based on general laboratory safety protocols and guidelines for synthetic cannabinoids. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous and controlled substance waste disposal.

Essential Safety and Logistical Information

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with institutional and local regulations.

1. Segregation and PPE:

  • Isolate all this compound waste, including contaminated labware (e.g., vials, pipette tips), unused product, and contaminated PPE, from other laboratory waste streams.[4]

  • Ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Inactivation/Rendering Unusable:

  • The primary goal is to chemically degrade the this compound to a non-psychoactive state. A common method for synthetic cannabinoids is incineration through a licensed hazardous waste disposal facility.

  • For small quantities of liquid waste (e.g., solutions in organic solvents), consult your EHS department for appropriate chemical degradation methods.

  • Solid waste, such as contaminated gloves and towels, should be collected in a designated, labeled hazardous waste container.[5]

3. Packaging and Labeling:

  • Package all this compound waste in leak-proof, sealed containers.[4][5]

  • Clearly label the container as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and the date.

4. Storage:

  • Store the sealed hazardous waste container in a secure, designated, and limited-access area until it can be collected by a licensed waste disposal service.[4]

5. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a certified hazardous waste management company.[5][6]

  • Ensure that the disposal method complies with all relevant regulations for controlled substances and hazardous chemical waste.

Quantitative Data on Waste Management

While specific quantitative disposal parameters for this compound are not available, general guidelines for cannabinoid waste can be adapted. The primary quantitative consideration is to ensure the final waste mixture is thoroughly non-recoverable.

ParameterGuidelineRationale
Waste Mixture Ratio (if landfilling) Mix cannabinoid waste with at least 50% non-cannabinoid solid waste (e.g., paper, cardboard, soil, or food waste).[4]To render the active compound unusable and unrecognizable.
Storage Time Limit Varies by jurisdiction. For example, California allows up to 90 days for the storage of chemical waste before it must be transported to a licensed disposal facility.[5]To ensure timely and safe disposal, minimizing the risk of accidents or diversion.

Experimental Protocol: Rendering this compound Waste Unusable

This protocol describes a general method for preparing this compound waste for final disposal.

Objective: To render this compound waste unusable and unrecognizable in preparation for disposal by a licensed facility.

Materials:

  • This compound waste (solid and/or liquid)

  • Designated hazardous waste container (leak-proof, with a secure lid)

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Bulking agent (e.g., non-hazardous solid waste such as kitty litter, sand, or sawdust)

  • Hazardous waste labels

Procedure:

  • Preparation: Don all required PPE. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Solid Waste: Place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) into the designated hazardous waste container.

  • Liquid Waste: For small amounts of liquid this compound waste, absorb the liquid with an inert material like vermiculite (B1170534) or kitty litter and place the absorbed material into the hazardous waste container.

  • Bulking: Add a bulking agent to the container to mix with the this compound waste. The goal is to create a heterogeneous mixture where the active compound is dispersed and difficult to extract.

  • Sealing and Labeling: Securely seal the container. Affix a hazardous waste label to the outside of the container, clearly indicating the contents as "Hazardous Waste: this compound" and including the date of accumulation.

  • Storage: Transfer the sealed and labeled container to a designated secure storage area for hazardous waste, awaiting pickup by a licensed disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MMB_FUBICA_Disposal_Workflow Start Start: this compound Waste Generated Segregation 1. Segregate Waste (Wear Appropriate PPE) Start->Segregation Inactivation 2. Render Unusable (e.g., prepare for incineration) Segregation->Inactivation Packaging 3. Package Securely in Labeled Container Inactivation->Packaging Storage 4. Store in Secure, Designated Area Packaging->Storage Disposal 5. Final Disposal via Licensed Contractor Storage->Disposal End End: Disposal Complete Disposal->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling MMB-FUBICA

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical guidance for the handling and disposal of MMB-FUBICA (also known as AMB-FUBICA), a potent indole-based synthetic cannabinoid. Adherence to these procedures is essential to mitigate risks of exposure and ensure a safe laboratory environment. The physiological and toxicological properties of this compound are not fully known, demanding a high degree of caution.[1] this compound is regulated as a Schedule I compound in the United States, necessitating strict adherence to all applicable regulations.[1]

Hazard Identification and Chemical Properties

This compound is a potent agonist of the cannabinoid receptors, primarily targeting the CB1 receptor, which is responsible for its psychoactive effects.[2][3] Analogs and related compounds have been associated with severe health problems and can be life-threatening.[4][5][6] The primary routes of occupational exposure are inhalation, dermal contact, and ingestion. Safety data for structurally related synthetic cannabinoids indicate that these compounds can be harmful if swallowed, in contact with skin, or inhaled.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name methyl (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)valinate
Synonyms AMB-FUBICA
Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol [1]
Appearance Crystalline solid[7]
Solubility Soluble in DMF (15 mg/mL), DMSO (2 mg/mL), and Ethanol (2 mg/mL)[1]
Storage Store as a solid at -20°C for long-term stability (≥ 5 years)[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various stages of handling.

Table 2: Required Personal Protective Equipment for this compound

TaskGlovesEye ProtectionRespiratory ProtectionProtective Clothing
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical splash goggles and face shieldNIOSH-approved N95 or higher respiratorDisposable gown, closed-front lab coat, shoe covers
Solution Preparation Double-gloving with nitrile glovesChemical splash gogglesChemical fume hoodDisposable gown, closed-front lab coat
Experimental Procedures Nitrile glovesSafety glasses with side shieldsChemical fume hood or other ventilated enclosureClosed-front lab coat
Waste Disposal Double-gloving with nitrile glovesChemical splash gogglesNIOSH-approved N95 or higher respirator (if handling solid waste)Disposable gown, closed-front lab coat
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor cartridgesChemical-resistant disposable suit and boot covers

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound, from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.

  • Log the compound into the controlled substance inventory.

  • Store this compound in its original, tightly sealed container in a secure, locked, and ventilated cabinet at -20°C.[1][7]

3.2. Preparation of Stock Solutions

  • All manipulations involving solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.[7]

  • Use dedicated, calibrated equipment for weighing and transferring the solid.

  • Slowly add the solvent to the solid to minimize aerosol generation.

  • Prepare aliquots of stock solutions in amber glass vials to minimize freeze-thaw cycles, which can lead to degradation.[7]

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Experimental Use

  • Conduct all experiments involving this compound within a chemical fume hood.

  • Avoid direct contact with the skin. If contact occurs, immediately wash the affected area with soap and water.[8]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[8]

Diagram: this compound Handling Workflow

G This compound Handling Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Management Receive Receive & Inspect Store Secure Storage (-20°C) Receive->Store Log Inventory Weigh Weigh Solid in Fume Hood Store->Weigh Equilibrate to Room Temp Dissolve Prepare Stock Solution Weigh->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Experiment Conduct Experiment in Fume Hood Aliquot->Experiment Collect Collect Waste Experiment->Collect Segregate Segregate & Label Collect->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Decontamination and Spill Response

4.1. Decontamination

  • Routinely decontaminate surfaces where this compound has been handled.

  • Use a multi-step process: deactivation, decontamination, and cleaning.[9]

  • For decontamination, a solution of detergent and water can be effective. For some cannabinoids, organic solvents like methanol (B129727) followed by an aqueous wash have been shown to be effective for removal.[10][11]

  • Always wear appropriate PPE during decontamination procedures.

4.2. Spill Response

  • Small Spills (Solid): Gently cover the spill with absorbent paper. Wet the paper with a suitable solvent (e.g., ethanol) to prevent the powder from becoming airborne. Place the materials in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • After cleanup, decontaminate the area thoroughly.

Diagram: Routes of Exposure and Protective Barriers

G Routes of Exposure and Protective Barriers cluster_exposure cluster_barriers Inhalation Inhalation (Aerosol/Dust) FumeHood Fume Hood / Respirator Inhalation->FumeHood Dermal Dermal Contact Gloves Gloves / Lab Coat Dermal->Gloves Ingestion Ingestion Practices Good Laboratory Practices (No food/drink) Ingestion->Practices

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmb-fubica
Reactant of Route 2
Reactant of Route 2
Mmb-fubica

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.